molecular formula C13H11NO2 B582306 5-(p-Tolyl)picolinic acid CAS No. 1225956-67-1

5-(p-Tolyl)picolinic acid

Número de catálogo: B582306
Número CAS: 1225956-67-1
Peso molecular: 213.236
Clave InChI: PYNSPFQIGYWYOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(p-Tolyl)picolinic acid (CAS 1225956-67-1) is a high-purity chemical compound supplied for research purposes. This specialized picolinic acid derivative belongs to a class of 6-aryl-2-picolinic acids, which are recognized as a remarkable class of synthetic auxin herbicides . Researchers are exploring these compounds as potent lead structures in the discovery of novel herbicides, with some analogues demonstrating superior herbicidal activity and crop selectivity for corn, wheat, and sorghum compared to established herbicides . The compound serves as a valuable synthetic intermediate or template for designing new molecules in agrochemical research. Beyond herbicidal applications, picolinic acid derivatives are investigated for their potential in pharmaceutical and biological studies. As a structural analogue, 5-(p-Tolyl)picolinic acid shares a core picolinate scaffold known to exhibit diverse biological activities. Related derivatives have shown promise in anticancer research, with studies indicating an ability to induce endoplasmic reticulum stress and apoptotic cell death in certain human cancer cell lines . The parent compound, picolinic acid, is an endogenous metabolite of tryptophan and plays a role in immunomodulation and zinc transport, suggesting broader research potential for its derivatives . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Propiedades

IUPAC Name

5-(4-methylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNSPFQIGYWYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679299
Record name 5-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225956-67-1
Record name 5-(4-Methylphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals. Among these, picolinic acid and its substituted analogues have garnered significant attention due to their diverse biological activities, which include anti-inflammatory, neuroprotective, and antimicrobial properties. The introduction of an aryl group at the 5-position of the picolinic acid scaffold, as seen in 5-(p-Tolyl)picolinic acid, presents a compelling opportunity for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of 5-(p-Tolyl)picolinic acid, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery.

Molecular Structure and Physicochemical Properties

5-(p-Tolyl)picolinic acid, with the systematic IUPAC name 5-(4-methylphenyl)pyridine-2-carboxylic acid, possesses a molecular formula of C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . The molecule consists of a picolinic acid core substituted with a p-tolyl group at the 5-position of the pyridine ring.

Table 1: Physicochemical Properties of 5-(p-Tolyl)picolinic Acid (Predicted and Analog-Based)

PropertyValueSource/Method
Molecular Formula C₁₃H₁₁NO₂-
Molecular Weight 213.23 g/mol -
Appearance White to off-white solid (predicted)Analogous Compounds
Melting Point Not available (expected to be higher than picolinic acid's 136-138 °C)[1]
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.Analogous Compounds
pKa Not available (pKa of picolinic acid is approximately 5.2)[2]

Due to the limited availability of experimental data for 5-(p-Tolyl)picolinic acid, many of its physicochemical properties are predicted based on the known properties of picolinic acid and other 5-aryl picolinic acid derivatives. The introduction of the lipophilic p-tolyl group is expected to decrease water solubility compared to the parent picolinic acid.

Synthesis of 5-(p-Tolyl)picolinic Acid

The synthesis of 5-(p-Tolyl)picolinic acid is most efficiently achieved through a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the methyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 5-(p-Tolyl)picolinate via Suzuki-Miyaura Coupling

The key synthetic step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halopicolinate with p-tolylboronic acid. Methyl 5-bromopicolinate is a common starting material for this reaction.

Suzuki_Coupling Reactant1 Methyl 5-bromopicolinate Product Methyl 5-(p-tolyl)picolinate (CAS: 1355246-89-7) Reactant1->Product Reactant2 p-Tolylboronic acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/Water) Solvent->Product Hydrolysis Ester Methyl 5-(p-tolyl)picolinate Product 5-(p-Tolyl)picolinic acid Ester->Product Base Base (e.g., LiOH, NaOH) Base->Product Solvent Solvent (e.g., THF/Water) Solvent->Product Acidification Acidification (e.g., HCl) Product->Acidification Workup

Sources

Picolinic Acid Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinic Acid Scaffold - A Versatile Platform in Drug Discovery

Picolinic acid, a simple pyridinecarboxylic acid, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent chelating properties and its role as an endogenous metabolite of tryptophan lend it unique biological relevance.[2] The strategic derivatization of the picolinic acid core has unlocked a diverse array of pharmacological activities, ranging from anticancer and antimicrobial to herbicidal applications.[3][4] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of picolinic acid derivatives, using 5-(p-Tolyl)picolinic acid (CAS Number: 1225956-67-1) as a focal point for synthetic strategy. While specific data on this particular molecule is limited, the principles and protocols outlined herein are broadly applicable to the exploration of this promising class of compounds.

Chemical Properties and Synthesis of 5-(p-Tolyl)picolinic Acid

The introduction of an aryl group, such as a p-tolyl moiety, at the 5-position of the picolinic acid ring significantly influences its physicochemical properties, including lipophilicity and steric profile, which in turn can modulate its biological activity.

Physicochemical Properties of Representative Picolinic Acid Derivatives
PropertyPicolinic Acid5-(Trifluoromethyl)picolinic Acid5-(p-Tolyl)picolinic acid (Predicted)
CAS Number 98-98-6[5]80194-69-01225956-67-1
Molecular Formula C₆H₅NO₂C₇H₄F₃NO₂C₁₃H₁₁NO₂
Molecular Weight 123.11 g/mol [5]191.12 g/mol 213.23 g/mol
Appearance White solid[5]White to off-white solidExpected to be a solid
Melting Point 136-138 °C[5]150-154 °CN/A
Solubility Soluble in water, ethanolSparingly soluble in waterExpected to have low water solubility
Synthetic Workflow: A Modular Approach

The synthesis of 5-(p-Tolyl)picolinic acid is most effectively achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This approach offers high modularity, allowing for the facile introduction of various aryl and heteroaryl groups at the 5-position.

G cluster_synthesis Synthesis Workflow start Methyl 5-bromopicolinate suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->suzuki boronic_acid p-Tolylboronic Acid boronic_acid->suzuki ester Methyl 5-(p-tolyl)picolinate suzuki->ester hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O/MeOH) ester->hydrolysis product 5-(p-Tolyl)picolinic Acid hydrolysis->product G cluster_workflow MTT Assay Workflow cell_seeding Seed A549 cells in a 96-well plate incubation1 Incubate for 24h (cell adherence) cell_seeding->incubation1 treatment Treat with varying concentrations of 5-(p-Tolyl)picolinic acid incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h (formazan formation) mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan crystals incubation3->solubilization readout Measure absorbance at 570 nm using a plate reader solubilization->readout analysis Calculate IC₅₀ value readout->analysis

Sources

An In-depth Technical Guide to the Mechanism of Action of 5-(p-Tolyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration into the molecular mechanisms underpinning the biological activities of 5-(p-Tolyl)picolinic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current findings to offer a comprehensive understanding of this promising class of compounds. We will delve into specific examples that illustrate their potential as anticancer agents, detailing the signaling pathways they modulate and the experimental methodologies used to elucidate these actions.

Introduction: The Therapeutic Landscape of Picolinic Acid Derivatives

Picolinic acid, a pyridine-based organic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have been investigated for a wide range of applications, including as antihypertensive, anticonvulsant, and herbicidal agents.[1][2][3] The versatility of the picolinic acid scaffold allows for structural modifications that can be tailored to interact with specific biological targets, leading to a variety of therapeutic effects.

Recent research has particularly highlighted the potential of 5-(p-Tolyl)picolinic acid derivatives as potent antiproliferative agents. This guide will focus on two distinct classes of these derivatives, each exhibiting a unique mechanism of action in inducing cancer cell death. By examining these examples, we aim to provide a clear and in-depth understanding of their molecular pathways and the experimental evidence that supports these findings.

Mechanism of Action I: Endoplasmic Reticulum Stress-Mediated Apoptosis in Non-Small Cell Lung Cancer

A novel series of picolinic acid derivatives has been synthesized and evaluated for their anticancer properties, with one particular compound, a noylhydrazine-carbothioamide derivative of 5-(p-Tolyl)picolinic acid (referred to as Compound 5 in the source study), demonstrating significant activity against A549 non-small cell lung cancer cells.[4] The cytotoxic effect of this compound is not only potent but also selective for cancer cells, showing no significant toxicity towards non-tumorigenic cell lines.[5]

Induction of Apoptosis

The primary mechanism by which this derivative exerts its anticancer effect is through the induction of apoptosis, or programmed cell death.[4] Experimental evidence for this includes the observation of fragmented nuclei in treated A549 cells via DAPI staining and the characteristic laddering pattern of DNA fragmentation on agarose gel electrophoresis.[4]

The Central Role of Endoplasmic Reticulum (ER) Stress

Unlike many conventional chemotherapeutics that trigger the intrinsic (mitochondrial) pathway of apoptosis, this picolinic acid derivative initiates cell death through the endoplasmic reticulum (ER) stress pathway.[4] A key finding was that the treatment did not cause the release of cytochrome c from the mitochondria, a hallmark of the intrinsic pathway.[4] Instead, the compound was found to enhance the phosphorylation of the eukaryotic translation initiation factor 2 (eIF2α), a critical event in the unfolded protein response (UPR) that is activated by ER stress.[4]

This activation of the ER stress pathway leads to the release of pro-apoptotic factors such as Smac/DIABLO from the mitochondria, which in turn promotes the activation of the caspase cascade.[4]

Caspase Activation Cascade

The induction of apoptosis by this derivative is mediated by a specific sequence of caspase activation. The compound was shown to trigger the activation of caspase-4, an initiator caspase associated with ER stress.[4][5] This is followed by the activation of caspase-9 and the executioner caspase-3, which are responsible for the downstream events of apoptosis, including the cleavage of cellular substrates and the dismantling of the cell.[4][5]

Molecular Docking and Potential Target

To explore the potential molecular target of this class of derivatives, a molecular docking study was performed against the epidermal growth factor receptor (EGFR) kinase domain.[4] The results indicated that the compounds could effectively occupy the critical kinase pocket of EGFR, suggesting that inhibition of this receptor may contribute to their anticancer activity.[4] The thiourea linker of Compound 5, for instance, was predicted to form a hydrogen bond with Met769 in the EGFR kinase domain.[5]

ER_Stress_Pathway cluster_extracellular Extracellular cluster_cell A549 Lung Cancer Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Picolinic_Acid_Derivative 5-(p-Tolyl)picolinic acid Derivative (Compound 5) ER_Stress ER Stress Picolinic_Acid_Derivative->ER_Stress Induces Caspase_3_Active Active Caspase-3 Apoptosis Apoptosis Caspase_3_Active->Apoptosis Executes Smac_DIABLO Smac/DIABLO Procaspase_3 Procaspase-3 Procaspase_3->Caspase_3_Active Caspase_9_Active Active Caspase-9 Caspase_9_Active->Procaspase_3 Activates Procaspase_9 Procaspase-9 Procaspase_9->Caspase_9_Active p_eIF2a Phosphorylated eIF2α ER_Stress->p_eIF2a Leads to Procaspase_4 Procaspase-4 Mito_Smac_DIABLO Smac/DIABLO ER_Stress->Mito_Smac_DIABLO Triggers release of Caspase_4_Active Active Caspase-4 Caspase_4_Active->Procaspase_9 Activates Procaspase_4->Caspase_4_Active Activation Mito_Smac_DIABLO->Smac_DIABLO

Caption: ER Stress-Mediated Apoptosis by a 5-(p-Tolyl)picolinic Acid Derivative.

Mechanism of Action II: Cell Cycle Arrest and Apoptosis in Liver, Breast, and Colon Cancer

Another class of 5-(p-Tolyl)picolinic acid derivatives, specifically 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides, has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon).[6] One of the most active compounds in this series, designated 4j, which features a 2-chloro-4-pyridinyl group in the amide portion, exhibited IC50 values in the low micromolar range.[6]

Induction of Cell Cycle Arrest

The primary mechanism of action for this class of derivatives appears to be the induction of cell cycle arrest, specifically at the SubG1/G1 phase.[6] This arrest prevents cancer cells from progressing through the cell cycle and replicating, ultimately leading to cell death. The accumulation of cells in the SubG1 phase is a strong indicator of apoptosis.

Apoptotic Cell Death

The cell cycle arrest induced by these compounds is a precursor to apoptotic cell death.[6] While the specific upstream signaling pathways have not been as fully elucidated as in the previous example, the potent cytotoxic effects and the observed cell cycle arrest strongly suggest the activation of an apoptotic program.[6] Further investigation is warranted to identify the specific molecular targets and signaling cascades involved.

Cell_Cycle_Arrest cluster_cell_cycle Normal Cell Cycle Pyrazole_Derivative 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole -3-carboxylic acid amide (Compound 4j) Cancer_Cell Cancer Cell (Huh7, MCF7, HCT116) Pyrazole_Derivative->Cancer_Cell Targets SubG1_Arrest SubG1/G1 Arrest Pyrazole_Derivative->SubG1_Arrest Induces Cell_Cycle Cell Cycle Progression Cancer_Cell->Cell_Cycle G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase Progression G2_M_Phase G2/M Phase S_Phase->G2_M_Phase Progression G2_M_Phase->G1_Phase Mitosis & Cytokinesis SubG1_Arrest->Cell_Cycle Blocks Apoptosis Apoptosis SubG1_Arrest->Apoptosis Leads to Experimental_Workflow Start Start with 5-(p-Tolyl)picolinic Acid Derivative MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Determine_IC50 Determine IC50/GI50 MTT_Assay->Determine_IC50 Apoptosis_Assay Assess Apoptosis Determine_IC50->Apoptosis_Assay DAPI DAPI Staining (Nuclear Morphology) Apoptosis_Assay->DAPI DNA_Ladder DNA Laddering Apoptosis_Assay->DNA_Ladder Pathway_Analysis Elucidate Signaling Pathway Apoptosis_Assay->Pathway_Analysis Western_Blot Western Blot (e.g., p-eIF2α, Caspases) Pathway_Analysis->Western_Blot Caspase_Assay Caspase Activity Assays (Caspase-3, -4, -9) Pathway_Analysis->Caspase_Assay Conclusion Conclude Mechanism of Action Western_Blot->Conclusion Caspase_Assay->Conclusion

Caption: Workflow for Elucidating the Mechanism of Action.

Conclusion and Future Directions

The 5-(p-Tolyl)picolinic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide highlight two distinct and potent mechanisms for inducing cancer cell death: ER stress-mediated apoptosis and cell cycle arrest. These findings underscore the importance of continued structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds.

Future research should focus on several key areas:

  • Target Deconvolution: Identifying the precise molecular targets of these derivatives is crucial for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models is a necessary step to assess their therapeutic potential in a physiological context.

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds will be essential for their development as clinical candidates.

By building on the foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of 5-(p-Tolyl)picolinic acid derivatives.

References

  • Al-Ostath, A. et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. Available at: [Link]

  • Al-Ostath, A. et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. Available at: [Link]

  • Cankara, P. et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Finch, N. et al. (1978). Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Paruszewski, R. et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters. Available at: [Link]

  • Yang, S. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]

Sources

An In-depth Technical Guide to 5-(p-Tolyl)picolinic Acid and its Derivatives: Synthesis, Pharmacological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(p-tolyl)picolinic acid and its derivatives, compounds that have garnered significant interest in medicinal chemistry due to their promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and biological evaluation of this important class of molecules.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is a fundamental heterocyclic scaffold that is not only a metabolite of the amino acid tryptophan but also a key component in a variety of biologically active compounds. Its derivatives have been explored for a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. The introduction of an aryl group, such as a p-tolyl moiety, at the 5-position of the picolinic acid ring system creates a biaryl structure that can significantly influence the molecule's steric and electronic properties, often leading to enhanced biological activity. This guide will focus specifically on the synthesis and therapeutic applications of 5-(p-tolyl)picolinic acid and its derivatives, with a particular emphasis on their potential as anticancer agents.

Synthesis of the Core Moiety: 5-(p-Tolyl)picolinic Acid

The most efficient and versatile method for the synthesis of 5-(p-tolyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically bromine or iodine) on the picolinic acid ring and an organoboron reagent, in this case, p-tolylboronic acid.

The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids. The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-X Aryl-X (5-Bromo-picolinic acid derivative) Aryl-X->Oxidative_Addition Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L₂) Oxidative_Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation p-Tolyl-B(OH)2 p-Tolyl-B(OH)₂ Base Base (e.g., K₂CO₃, Cs₂CO₃) p-Tolyl-B(OH)2->Base Base->Transmetalation Aryl-Pd(II)-p-Tolyl(L2) Aryl-Pd(II)-p-Tolyl(L₂) Transmetalation->Aryl-Pd(II)-p-Tolyl(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-p-Tolyl(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 5-(p-Tolyl)picolinic_acid 5-(p-Tolyl)picolinic acid derivative Reductive_Elimination->5-(p-Tolyl)picolinic_acid

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-(p-Tolyl)picolinic Acid

This protocol outlines a general procedure for the synthesis of 5-(p-tolyl)picolinic acid from 5-bromopicolinic acid and p-tolylboronic acid. Optimization of reaction conditions may be necessary depending on the specific starting materials and desired scale.

Materials:

  • 5-Bromopicolinic acid

  • p-Tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (or other suitable solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromopicolinic acid (1.0 eq.), p-tolylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq.) and the ligand (e.g., PPh₃, 0.04-0.10 eq.).

  • Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(p-tolyl)picolinic acid.

Characterization of 5-(p-Tolyl)picolinic Acid

The structure and purity of the synthesized 5-(p-tolyl)picolinic acid should be confirmed by various spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the pyridine and tolyl rings, the methyl protons of the tolyl group, and the carboxylic acid proton. The coupling patterns of the pyridine protons will be indicative of the 5-substitution.
¹³C NMR Resonances for all the carbon atoms in the molecule, including the carboxyl carbon, and the aromatic carbons of both rings.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C=C and C=N stretching vibrations of the aromatic rings.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of 5-(p-tolyl)picolinic acid.

Derivatives of 5-(p-Tolyl)picolinic Acid and their Anticancer Activity

The carboxylic acid functionality of 5-(p-tolyl)picolinic acid serves as a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of Amide Derivatives

Amide derivatives are readily synthesized by coupling 5-(p-tolyl)picolinic acid with a variety of primary and secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).

Amide_Synthesis Picolinic_Acid 5-(p-Tolyl)picolinic acid Coupling_Reagents Coupling Reagents (e.g., EDC, HOBt) Picolinic_Acid->Coupling_Reagents Amine R₁R₂NH Amine->Coupling_Reagents Amide_Derivative 5-(p-Tolyl)picolinamide Derivative Coupling_Reagents->Amide_Derivative

Figure 2: General scheme for the synthesis of 5-(p-tolyl)picolinamide derivatives.

Anticancer Activity and Structure-Activity Relationships (SAR)

Several studies have demonstrated that amide derivatives of 5-(p-tolyl)picolinic acid exhibit significant in vitro anticancer activity against a range of human cancer cell lines. A notable example is a series of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamides, which have shown potent antiproliferative effects.

A key finding from structure-activity relationship (SAR) studies is that the nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency. For instance, the introduction of a 2-chloro-4-pyridinyl group on the amide part of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid resulted in a compound with promising activity against human liver, breast, and colon carcinoma cell lines, with IC₅₀ values in the low micromolar range.

Table 1: Anticancer Activity of Selected 5-(p-Tolyl)picolinic Acid Derivatives

CompoundModificationCancer Cell LineIC₅₀ (µM)Reference
4j N-(2-chloro-4-pyridinyl) amide of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acidHuh7 (Liver)1.6
MCF7 (Breast)3.3
HCT116 (Colon)1.1

These findings suggest that the amide moiety is a critical pharmacophore and that further optimization of the substituents on this group could lead to the development of more potent anticancer agents. The presence of a halogenated pyridine ring appears to be beneficial for the activity, likely due to its ability to form key interactions with the biological target.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. For example, the aforementioned compound 4j was found to cause cell cycle arrest at the SubG1/G1 phase, which is a hallmark of apoptosis.

Further mechanistic studies on related picolinic acid derivatives have shown that they can trigger apoptosis through the endoplasmic reticulum (ER) stress pathway. This involves the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. Specifically, some derivatives have been shown to activate caspases 3, 4, and 9. The activation of caspase-9 suggests the involvement of the intrinsic apoptotic pathway, which is initiated by intracellular stress signals.

Apoptosis_Pathway Picolinic_Acid_Derivative 5-(p-Tolyl)picolinic Acid Derivative ER_Stress Endoplasmic Reticulum (ER) Stress Picolinic_Acid_Derivative->ER_Stress Caspase_Activation Caspase Activation (Caspase-4, Caspase-9, Caspase-3) ER_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Figure 3: Proposed mechanism of action for the anticancer activity of 5-(p-tolyl)picolinic acid derivatives.

Future Directions and Perspectives

The promising anticancer activity of 5-(p-tolyl)picolinic acid derivatives warrants further investigation and development. Key areas for future research include:

  • Lead Optimization: A more extensive SAR study is needed to explore a wider range of substituents on the amide and pyrazole moieties to identify compounds with improved potency and selectivity.

  • Target Identification: Elucidating the precise molecular target(s) of these compounds is crucial for understanding their mechanism of action and for the rational design of next-generation inhibitors.

  • In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.

  • Combination Therapies: Investigating the potential of these compounds in combination with existing chemotherapeutic agents could lead to synergistic effects and overcome drug resistance.

Conclusion

5-(p-Tolyl)picolinic acid and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The synthetic accessibility of the core scaffold via the Suzuki-Miyaura coupling, coupled with the modular nature of its derivatization, provides a robust platform for the generation of diverse chemical libraries for biological screening. The demonstrated ability of these compounds to induce apoptosis in cancer cells through specific signaling pathways underscores their therapeutic potential. Continued research in this area is highly encouraged and is expected to yield new and effective treatments for cancer.

References

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Cankara, P., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 86, 140-151. [Link]

The Dual-Faceted Nature of 5-Aryl Picolinic Acids: From Potent Herbicides to Emerging Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Picolinic Acid

Picolinic acid, a pyridine-2-carboxylic acid, is a naturally occurring organic compound that serves as an important scaffold in both agriculture and medicine. As an endogenous metabolite of tryptophan, it is involved in various physiological processes, including immunomodulation and as an anti-infective agent.[1][2] The modification of the picolinic acid core, particularly with an aryl group at the 5-position, has given rise to a class of molecules with significant and diverse biological activities. This guide provides a comprehensive overview of the biological activities of 5-aryl picolinic acids, with a primary focus on their well-established role as herbicides and an exploration of their emerging potential in therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.

Part 1: Herbicidal Activity - A Well-Defined Mechanism of Action

The most extensively studied and commercially significant biological activity of 5-aryl picolinic acid derivatives is their potent herbicidal action.[3] These compounds belong to the synthetic auxin class of herbicides, which mimic the effects of the natural plant hormone auxin, leading to uncontrolled and lethal growth in susceptible plants.

Mechanism of Action: Targeting the Auxin Signaling Pathway

5-Aryl picolinic acids exert their herbicidal effects by hijacking the plant's natural auxin signaling pathway. Unlike natural auxin (indole-3-acetic acid, IAA), which binds to the Transport Inhibitor Response 1 (TIR1) protein, these synthetic auxins preferentially bind to the Auxin-Signaling F-Box protein 5 (AFB5).[3] This binding event initiates a cascade of molecular interactions that ultimately leads to the degradation of transcriptional repressors and the overexpression of auxin-responsive genes, causing metabolic disruption and plant death.

The interaction with AFB5 is a key determinant of the herbicidal potency of these compounds. Molecular docking studies have revealed that the aryl substituent at the 5-position of the picolinic acid ring plays a crucial role in the binding affinity to the AFB5 receptor.[3]

Caption: Mechanism of herbicidal action of 5-aryl picolinic acids.

Structure-Activity Relationship (SAR) in Herbicidal Activity

The herbicidal efficacy of 5-aryl picolinic acids is highly dependent on the nature and substitution pattern of the aryl ring. Key SAR findings include:

  • Nature of the Aryl Group: The presence of specific substituents on the aryl ring can significantly influence the binding affinity to the AFB5 receptor and, consequently, the herbicidal activity.

  • Substitution at Other Positions: Modifications at other positions of the picolinic acid ring can also modulate the activity, selectivity, and physicochemical properties of the compounds.

Compound ID5-Aryl SubstituentIC50 (µM) vs. Arabidopsis thaliana root growthReference
V-74-amino-3,5-dichloro-6-(5-(trifluoromethyl)-1H-pyrazol-1-yl)Significantly lower than commercial herbicides[3]
V-84-amino-3,5-dichloro-6-(5-(p-tolyl)-1H-pyrazol-1-yl)Potent post-emergence herbicidal activity[3]

Table 1: Examples of potent herbicidal 5-aryl picolinic acid derivatives.[3]

Part 2: Emerging Therapeutic Potential of the Picolinic Acid Scaffold

While the herbicidal properties of specific 5-aryl picolinic acids are well-established, the broader picolinic acid scaffold has shown promise in various therapeutic areas. Research into the medicinal applications of 5-aryl picolinic acids is still in its early stages, but preliminary findings suggest potential for development in oncology, inflammation, and infectious diseases.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Recent studies have begun to explore the anticancer potential of picolinic acid derivatives. A novel derivative of picolinic acid demonstrated selective cytotoxicity against human non-small cell lung cancer cells (A549) with an IC50 of 99.93 µM.[2]

The anticancer activity of this derivative was attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[2] Key events in this pathway include:

  • Activation of caspases 3, 4, and 9.

  • Release of smac/DIABLO to the cytosol.

  • Enhanced phosphorylation of eIF2α, a marker of ER stress.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-(p-Tolyl)picolinic Acid in Modern Research

5-(p-Tolyl)picolinic acid, a derivative of picolinic acid, represents a class of molecules with significant interest in pharmaceutical and materials science research. Picolinic acid itself is a naturally occurring organic compound, a catabolite of tryptophan, and is known for its roles in neuroprotection, immunology, and as a metal chelator.[1][2] The addition of a para-tolyl group to the picolinic acid scaffold creates a novel chemical entity with potentially unique biological activities and physicochemical properties. As with any novel compound of interest, especially in drug development, rigorous analytical characterization is paramount.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the analysis of such small molecules.[3] Its high sensitivity, selectivity, and ability to provide structural information make it an indispensable tool for identity confirmation, purity assessment, and quantification in complex matrices. This guide provides a comprehensive, in-depth technical overview of the mass spectrometry analysis of 5-(p-Tolyl)picolinic acid, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of sample preparation, ionization, fragmentation analysis, and quantification, explaining the scientific rationale behind each step to ensure robust and reliable results.

Physicochemical Properties and Expected Mass Spectrometric Behavior

Before embarking on any analysis, a thorough understanding of the analyte's properties is crucial. 5-(p-Tolyl)picolinic acid is an aromatic carboxylic acid. Its structure consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a p-tolyl group at the 5-position.

Based on the structure of the related compound 3-(m-Tolyl)picolinic acid with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol , we can deduce the same for its isomer, 5-(p-Tolyl)picolinic acid.[4]

PropertyValueSource
Molecular FormulaC13H11NO2Deduced from isomer[4]
Molecular Weight213.23 g/mol Deduced from isomer[4]
Exact Mass213.0790 uCalculated

The presence of the carboxylic acid and the nitrogen atom in the pyridine ring makes the molecule amenable to electrospray ionization (ESI), a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. Given the acidic nature of the carboxylic acid group, negative ion mode ESI is often preferred for enhanced sensitivity.

Experimental Workflow: A Roadmap to Successful Analysis

The mass spectrometric analysis of 5-(p-Tolyl)picolinic acid follows a logical progression of steps, each critical for obtaining high-quality data. The overall workflow is depicted below:

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample_Dissolution Sample Dissolution (e.g., Methanol/Water) Dilution Serial Dilution to Working Concentration Sample_Dissolution->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Chromatography Reversed-Phase HPLC (C18 Column) Injection->Chromatography Elution Gradient Elution Chromatography->Elution Ionization Electrospray Ionization (ESI) Elution->Ionization Full_Scan Full Scan MS (m/z 50-500) Ionization->Full_Scan MSMS Tandem MS (MS/MS) (Collision-Induced Dissociation) Full_Scan->MSMS Peak_Integration Peak Integration & Quantification MSMS->Peak_Integration Fragmentation_Analysis Fragmentation Pattern Analysis Peak_Integration->Fragmentation_Analysis Reporting Reporting Fragmentation_Analysis->Reporting

Caption: General workflow for the LC-MS analysis of 5-(p-Tolyl)picolinic acid.

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering matrix components.

Step-by-Step Protocol for Standard Preparation:
  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of 5-(p-Tolyl)picolinic acid standard.

    • Dissolve the standard in 1 mL of a suitable solvent. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point due to its compatibility with reversed-phase chromatography and ESI. Ensure complete dissolution; sonication may be used if necessary.

  • Working Solution Preparation (1-10 µg/mL):

    • Perform serial dilutions of the stock solution with the same solvent mixture to achieve a working concentration range suitable for your instrument's sensitivity. For initial method development, a concentration of 1-10 µg/mL is often appropriate.

  • Filtration:

    • Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter that could clog the LC system.

Causality Behind Choices:

  • Solvent Selection: Methanol and water are common choices for LC-MS as they are volatile, have low viscosity, and are compatible with ESI. The organic component (methanol) aids in dissolving the aromatic analyte, while the aqueous component ensures compatibility with the reversed-phase column.

  • Filtration: This is a critical step to protect the delicate components of the HPLC and mass spectrometer from blockages, ensuring system longevity and data quality.

Part 2: Liquid Chromatography - Separating the Target from the Matrix

Liquid chromatography separates the analyte from other components in the sample before it enters the mass spectrometer, reducing ion suppression and improving data quality. For an aromatic carboxylic acid like 5-(p-Tolyl)picolinic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.

Recommended LC Parameters:
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmC18 stationary phases provide good retention for nonpolar to moderately polar compounds like our analyte. The smaller particle size (1.8 µm) offers higher resolution and efficiency.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase. Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI and can improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase. Acetonitrile is a common organic solvent in RP-HPLC with good UV transparency and compatibility with MS.
Gradient 5-95% B over 5-10 minutesA gradient elution is necessary to effectively elute the analyte from the column and to clean the column of any strongly retained impurities.
Flow Rate 0.2-0.4 mL/minA flow rate appropriate for the column dimensions to ensure optimal separation efficiency.
Column Temperature 30-40 °CMaintaining a constant and slightly elevated temperature can improve peak shape and reproducibility.
Injection Volume 1-5 µLA small injection volume is typically sufficient for sensitive MS detection and helps to prevent column overloading.

Part 3: Mass Spectrometry - Unveiling the Molecular Identity

The mass spectrometer is the heart of the analysis, providing information on the molecular weight and structure of the analyte.

Ionization: Electrospray Ionization (ESI)

ESI is the preferred ionization technique for this class of molecules due to its soft nature, which minimizes in-source fragmentation and preserves the molecular ion. Both positive and negative ion modes should be evaluated, though negative ion mode is often more sensitive for carboxylic acids due to the ease of deprotonation.

  • Positive Ion Mode: Expect to observe the protonated molecule, [M+H]+, at an m/z of 214.0863.

  • Negative Ion Mode: Expect to observe the deprotonated molecule, [M-H]-, at an m/z of 212.0716.

Full Scan MS Analysis

A full scan MS experiment is initially performed to determine the m/z of the parent ion. A scan range of m/z 50-500 is typically sufficient to encompass the analyte and potential low-mass fragments or adducts.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural confirmation. In MS/MS, the parent ion of interest is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation - CID). The resulting fragment ions are then detected, providing a unique fragmentation pattern or "fingerprint" for the molecule.

Predicted Fragmentation of 5-(p-Tolyl)picolinic Acid

Based on the known fragmentation patterns of aromatic carboxylic acids and pyridine derivatives, we can predict the major fragmentation pathways for 5-(p-Tolyl)picolinic acid.

Fragmentation_Pathway cluster_main Parent [M-H]⁻ m/z 212.07 Loss_CO2 [M-H-CO₂]⁻ m/z 168.08 Parent->Loss_CO2 - CO₂ (44 u) Loss_Tolyl [M-H-C₇H₇]⁻ m/z 121.03 Parent->Loss_Tolyl - C₇H₇ (91 u)

Caption: Predicted major fragmentation pathways for [M-H]⁻ of 5-(p-Tolyl)picolinic acid.

Explanation of Fragmentation:

  • Decarboxylation (Loss of CO2): A common fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (44 u) from the deprotonated molecular ion. This would result in a fragment ion at m/z 168.08.

  • Cleavage of the Tolyl Group: Another likely fragmentation is the cleavage of the bond between the pyridine ring and the tolyl group, resulting in the loss of a tolyl radical (C7H7, 91 u) and a fragment ion corresponding to the deprotonated 5-carboxypyridine at m/z 121.03.

Part 4: Quantitative Analysis - From Signal to Concentration

For many applications, particularly in drug development, it is essential to quantify the amount of the analyte in a sample. LC-MS is an excellent technique for quantitative analysis due to its high sensitivity and selectivity.

Step-by-Step Protocol for Method Development:
  • Selection of an Internal Standard (IS):

    • An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., 13C- or D-labeled 5-(p-Tolyl)picolinic acid). If an isotopically labeled standard is not available, a structurally similar compound with similar chromatographic and ionization properties can be used.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking a known amount of the analyte and a constant amount of the internal standard into the matrix of interest (e.g., plasma, urine, or a blank solvent).

  • Generation of a Calibration Curve:

    • Analyze the calibration standards by LC-MS/MS.

    • For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot the peak area ratio against the known concentration of the analyte to generate a calibration curve. A linear regression analysis should be performed to determine the goodness of fit (R² value).

  • Quantification of Unknown Samples:

    • Prepare and analyze the unknown samples in the same manner as the calibration standards, including the addition of the internal standard.

    • Determine the peak area ratio for the analyte in the unknown sample and use the calibration curve to calculate its concentration.

Key Quantitative Parameters:
ParameterDescriptionAcceptance Criteria
Linearity (R²) The correlation coefficient of the calibration curve.> 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10; precision and accuracy within ±20%
Precision The closeness of repeated measurements.Relative standard deviation (RSD) < 15%
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration

Conclusion: A Powerful and Versatile Analytical Approach

The mass spectrometric analysis of 5-(p-Tolyl)picolinic acid, when approached systematically, provides a wealth of information crucial for research and development. By carefully considering the physicochemical properties of the molecule, optimizing sample preparation and LC-MS parameters, and understanding its fragmentation behavior, researchers can confidently identify, characterize, and quantify this important compound. The methodologies outlined in this guide provide a robust framework for achieving accurate and reliable results, empowering scientists to advance their understanding and application of 5-(p-Tolyl)picolinic acid.

References

  • PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Dong, F., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 637-645. [Link]

  • SIELC Technologies. Picolinic Acid. [Link]

  • PubChem. Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1225956-74-0, 3-(m-Tolyl)picolinic acid. Retrieved January 27, 2026 from [Link].

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
  • Han, J., et al. (2015). A sensitive and specific liquid chromatography-tandem mass spectrometry method for the determination of aristolochic acids in rat plasma. Journal of analytical toxicology, 39(1), 47-53.
  • Zhang, K., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Energy & Fuels, 31(12), 13759-13766. [Link]

  • Zhou, J., et al. (2018). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in molecular biology (Clifton, N.J.), 1733, 131–142. [Link]

  • Rzagalinska, O., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 923-936. [Link]

  • Esteves, C. V., et al. (2021). Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4883. [Link]

Sources

solubility of 5-(p-Tolyl)picolinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-(p-Tolyl)picolinic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 5-(p-Tolyl)picolinic acid, a compound of significant interest in medicinal chemistry and materials science. Given the current scarcity of direct experimental solubility data for this specific molecule, this document synthesizes information from its parent compound, picolinic acid, structurally related analogues, and foundational chemical principles to provide a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound and similar chemical entities.

Introduction to 5-(p-Tolyl)picolinic Acid

5-(p-Tolyl)picolinic acid is a derivative of picolinic acid, featuring a tolyl group at the 5-position of the pyridine ring. This substitution significantly influences the molecule's physicochemical properties, including its solubility, by introducing a non-polar, aromatic moiety. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, from designing synthetic and purification strategies to formulating pharmaceutical preparations and controlling crystallization processes.

The molecular structure, characterized by a polar pyridine carboxylic acid head and a non-polar tolyl tail, suggests a nuanced solubility profile that will be explored in detail throughout this guide.

Caption: Molecular Structure of 5-(p-Tolyl)picolinic Acid

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-(p-Tolyl)picolinic acid, its solubility in a given organic solvent is a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The key molecular features influencing its solubility are:

  • The Picolinic Acid Moiety: The pyridine ring and the carboxylic acid group are polar and capable of hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor.

  • The p-Tolyl Group: This substituent is non-polar and contributes to the molecule's hydrophobic character.

Therefore, the solubility of 5-(p-Tolyl)picolinic acid will be highest in solvents that can effectively interact with both the polar and non-polar regions of the molecule.

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 5-(p-Tolyl)picolinic Acid Polar Polar Head (Picolinic Acid) Solute->Polar NonPolar Non-Polar Tail (p-Tolyl Group) Solute->NonPolar Solvent Organic Solvent SolventPolarity Polarity Solvent->SolventPolarity Hbonding Hydrogen Bonding (Donor/Acceptor) Solvent->Hbonding Solubility Solubility Polar->Solubility Interactions NonPolar->Solubility Interactions SolventPolarity->Solubility Interactions Hbonding->Solubility Interactions

Caption: Factors Influencing the Solubility of 5-(p-Tolyl)picolinic Acid.

Solubility Profile of Picolinic Acid and its Derivatives

While direct solubility data for 5-(p-Tolyl)picolinic acid is not available in the literature, we can infer its likely behavior by examining its parent compound, picolinic acid, and a structurally related analogue, 5-butylpicolinic acid.

Solubility of Picolinic Acid

Picolinic acid is a polar molecule, and its solubility is highest in polar, protic solvents that can engage in hydrogen bonding.

SolventSolubilityTemperature (°C)Reference
WaterVery soluble25[1]
Ethanol6.89 g/100 g25[1]
Acetonitrile17.0 g/kg20[2]
BenzeneDifficultly soluble-[1]
ChloroformDifficultly soluble-[1]
Diethyl EtherDifficultly soluble-[1]
Carbon DisulfideInsoluble-[1]
Predicted Influence of the p-Tolyl Group

The introduction of the non-polar p-tolyl group is expected to:

  • Decrease solubility in highly polar solvents like water due to the increased hydrophobic character.

  • Increase solubility in moderately polar and non-polar solvents that can interact favorably with the aromatic tolyl ring via van der Waals forces.

Case Study: Solubility of 5-Butylpicolinic Acid (Fusaric Acid)

5-Butylpicolinic acid, with its non-polar butyl chain, provides a useful comparison.

SolventSolubilityTemperature (°C)Reference
Ethanol~30 mg/mLRoom Temperature[3]
DMSO~30 mg/mLRoom Temperature[3]
Dimethylformamide (DMF)~30 mg/mLRoom Temperature[3]
PBS (pH 7.2)~10 mg/mLRoom Temperature[3]

The moderate solubility in polar aprotic solvents like DMSO and DMF suggests that these solvents are effective at solvating both the polar and non-polar portions of the molecule.

Inferred Qualitative Solubility of 5-(p-Tolyl)picolinic Acid

Based on solvents commonly used in the synthesis and purification of related picolinic acid derivatives, we can infer a qualitative solubility profile for 5-(p-Tolyl)picolinic acid.

SolventPredicted SolubilityRationale
Alcohols (Methanol, Ethanol) Moderately SolubleCan interact with both polar and non-polar regions.
Ethers (Diethyl Ether, THF) Sparingly to Moderately SolubleModerate polarity allows for some interaction.
Halogenated Solvents (DCM, Chloroform) Moderately SolubleCan solvate the aromatic and non-polar parts.
Aromatic Solvents (Toluene, Benzene) Moderately to Highly SolubleFavorable interactions with the tolyl group.
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) Moderately to Highly SolubleEffective at solvating both polar and non-polar domains.
Non-Polar Alkanes (Hexane, Heptane) Sparingly Soluble to InsolublePrimarily interact with the tolyl group, but not the polar head.
Water Sparingly Soluble to InsolubleThe large non-polar tolyl group will likely dominate.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental determination is essential. The gravimetric method is a reliable and widely used technique.

Step-by-Step Protocol for Gravimetric Solubility Determination
  • Preparation of Saturated Solution:

    • Add an excess amount of 5-(p-Tolyl)picolinic acid to a known volume of the desired organic solvent in a sealed vial.

    • Place the vial in a thermostated shaker bath and agitate at a constant temperature for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sampling and Filtration:

    • Once equilibrium is reached, cease agitation and allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight is achieved.

    • Accurately weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

A 1. Preparation Add excess solute to solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (24-72h). A->B C 3. Sampling Withdraw supernatant with a pre-heated syringe. B->C D 4. Filtration Filter through a 0.22 µm syringe filter. C->D E 5. Evaporation Evaporate solvent to dryness. D->E F 6. Weighing Determine the mass of the dried solute. E->F G 7. Calculation Calculate solubility (e.g., mg/mL). F->G

Caption: Workflow for Gravimetric Solubility Determination.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational methods offer a valuable alternative for estimating solubility.

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (numerical representations of molecular structure) with experimental solubility data.[4][5] A robust QSPR model, trained on a diverse dataset of related compounds, could provide a reasonable estimate of the solubility of 5-(p-Tolyl)picolinic acid.

  • Physics-Based Models: These methods, such as those based on COSMO-RS (Conductor-like Screening Model for Real Solvents), use quantum mechanics and thermodynamics to predict solubility from first principles.[6] These models can be more accurate but are computationally more intensive.

While a detailed discussion of these methods is beyond the scope of this guide, they represent a powerful tool for modern drug discovery and development, enabling the prediction of key physicochemical properties before a compound is synthesized.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the expected based on theoretical principles and data from analogous compounds. It is predicted that this compound will exhibit moderate to high solubility in moderately polar to non-polar organic solvents, and lower solubility in highly polar solvents like water.

For definitive data, experimental determination using standard methods such as the gravimetric technique is strongly recommended. The insights and protocols provided herein offer a solid foundation for researchers and professionals working with this and similar molecules, facilitating more efficient and informed development processes. Future work should focus on generating experimental solubility data for 5-(p-Tolyl)picolinic acid in a range of pharmaceutically relevant solvents at various temperatures to create a comprehensive and validated solubility profile.

References

  • Chemical Entities of Biological Interest (ChEBI). Picolinic acid. [Link]

  • Esteves, C. I. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2012). QSPR Models for Prediction of Aqueous Solubility. Journal of Pharmaceutical Sciences, 101(3), 1121-1131.
  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 735-763.
  • Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier.

Sources

An In-Depth Technical Guide to the Accurate Determination of the Melting Point of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physical Constants in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous characterization of a new chemical entity (NCE) is a foundational requirement. 5-(p-Tolyl)picolinic acid, also known as 5-(4-methylphenyl)pyridine-2-carboxylic acid, represents a class of bespoke heterocyclic compounds with significant potential in medicinal chemistry. Its physical properties are not merely data points but key indicators of identity, purity, and stability. Among these, the melting point is one of the most critical and readily determinable physical constants.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles and a detailed protocol for the accurate determination of the melting point of a crystalline organic solid such as 5-(p-Tolyl)picolinic acid. We will move beyond simple procedural steps to explore the causality behind the methodology, ensuring a robust and self-validating approach essential for regulatory and research settings.

Section 1: The Reported Melting Point of 5-(p-Tolyl)picolinic Acid

A review of available scientific literature and chemical databases indicates that the experimentally determined melting point for 5-(p-Tolyl)picolinic acid is in the range of 209-211 °C . This value serves as a crucial benchmark for chemists synthesizing or working with this compound, providing a primary criterion for its identity and purity.

Table 1: Physicochemical Properties of 5-(p-Tolyl)picolinic Acid
PropertyValue / InformationSource
IUPAC Name 5-(4-Methylphenyl)pyridine-2-carboxylic acid-
Molecular Formula C₁₃H₁₁NO₂-
Molecular Weight 213.23 g/mol -
CAS Number 126149-38-8-
Melting Point 209-211 °C Vendor Data

Section 2: The Science of Melting—More Than Just a Number

The melting point of a pure crystalline solid is the temperature at which it transitions from a highly ordered solid lattice to a disordered liquid state at atmospheric pressure. This phase change occurs when the thermal energy supplied to the system overcomes the intermolecular forces holding the molecules together in the crystal.[1]

For a pure substance, this transition is typically sharp, occurring over a narrow range of 0.5-1.0°C.[2] However, the presence of even small amounts of miscible impurities will disrupt the crystal lattice, leading to a phenomenon known as melting point depression .[1] This results in two observable effects: a lowering of the onset melting temperature and a broadening of the melting range.[3] This principle is a cornerstone of purity assessment in organic chemistry.

The extent of melting point depression is governed by the thermodynamics of solutions, specifically the colligative properties, where the presence of a solute (impurity) lowers the freezing point (and thus melting point) of the solvent (the bulk compound).[3]

Section 3: A Validated Protocol for Melting Point Determination

The following protocol is a synthesis of best practices derived from authoritative sources, including the United States Pharmacopeia (USP) General Chapter <741>.[4] It is designed to be a self-validating system, incorporating instrument calibration and precise procedural controls to ensure data integrity.

Instrumentation and Calibration

Apparatus: A modern digital melting point apparatus with controlled heating ramps, a magnified viewing lens or camera, and certified calibration is required. These instruments offer significant advantages in precision and repeatability over older oil-bath methods.

Causality: The accuracy of the determination is fundamentally dependent on the accuracy of the instrument's thermometer. Therefore, periodic calibration is not optional; it is essential for data trustworthiness. Calibration should be performed using certified reference standards that bracket the expected melting point of the sample under investigation.

Calibration Protocol:

  • Select at least two USP Melting Point Reference Standards or other primary standards whose melting points are near the expected range of 5-(p-Tolyl)picolinic acid (e.g., Sulfapyridine at ~191°C and Caffeine at ~236°C).[2]

  • Following the standard operating procedure for the instrument, determine the melting point of these standards.

  • The observed melting points must fall within the acceptable range specified on the certificate of the reference standard.

  • If a deviation is observed, the instrument must be recalibrated according to the manufacturer's instructions before proceeding. Record all calibration activities in the instrument's logbook.

Sample Preparation
  • Drying: Ensure the 5-(p-Tolyl)picolinic acid sample is completely dry. Residual solvent is a common impurity that will depress and broaden the melting range. Dry the sample under vacuum at a temperature below its melting point until constant weight is achieved.

  • Pulverization: Gently pulverize a small amount of the sample into a fine, uniform powder using a clean mortar and pestle.

    • Expert Insight: Aggressive grinding can sometimes induce polymorphic changes or cause degradation. A gentle crushing action is sufficient. Uniform, fine particles ensure efficient and even heat transfer within the sample.[2]

  • Capillary Loading: Tap the open end of a standard melting point capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powdered sample.[4] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the closed end.

  • Sample Height: The final packed sample height should be 2.5-3.5 mm.[5]

    • Causality: A sample column that is too large will exhibit a significant temperature gradient from bottom to top, leading to a broadened, inaccurate melting range. A column that is too small may be difficult to observe. The USP-specified height ensures thermal uniformity.[2]

Measurement Procedure

The procedure is typically conducted in two stages: a rapid preliminary determination followed by a precise, slow determination.

Stage 1: Rapid Determination (Optional but Recommended)

  • Place the loaded capillary into the heating block of the apparatus.

  • Set a rapid heating rate (e.g., 10-20 °C/minute).

  • Observe the sample and record the approximate temperature at which it melts. This provides a ballpark figure to make the subsequent measurement more efficient.

Stage 2: Accurate Determination

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in Stage 1.

  • Place a fresh, properly loaded capillary into the apparatus.

  • Set the initial heating temperature to ~20 °C below the expected melting point and begin heating at a moderate rate.

  • Once the temperature is about 10 °C below the expected melting point, reduce the heating rate to 1 °C/minute .[2]

    • Expert Insight: A slow ramp rate is absolutely critical. The thermal mass of the heating block, thermometer, and sample itself requires time to equilibrate. A rapid heating rate will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range.

  • Record Temperature T1: Note the temperature at which the first droplet of liquid becomes visible within the sample. This is the onset of melting.[4]

  • Record Temperature T2: Note the temperature at which the last solid particle melts, resulting in a completely clear liquid. This is the clear point.

  • Report: The result should be reported as a range from T1 to T2 (e.g., 209.5 °C – 210.8 °C).

  • Perform the determination in triplicate to ensure reproducibility.

Diagram 1: Experimental Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_cal Instrument Validation cluster_measure Measurement p1 Dry Sample (Vacuum Oven) p2 Gently Pulverize (Mortar & Pestle) p1->p2 p3 Load Capillary (2.5-3.5 mm height) p2->p3 c1 Select Reference Standards c2 Measure Melting Point of Standards c1->c2 c3 Compare to Certified Values c2->c3 c4 Proceed c3->c4 Pass c5 Recalibrate Instrument c3->c5 Fail m1 Insert Sample into Apparatus c4->m1 m2 Heat Rapidly to 20°C below expected M.P. m1->m2 m3 Heat Slowly (1°C / min) m2->m3 m4 Observe & Record T1 (First Droplet) m3->m4 m5 Observe & Record T2 (Completely Liquid) m4->m5 m6 Report as a Range (T1 - T2) m5->m6

Caption: Workflow for USP-compliant melting point determination.

Section 4: Data Interpretation and Troubleshooting

A sharp melting range (e.g., ≤ 1 °C) that matches the literature value is strong evidence of high purity. Conversely, a wide melting range that is depressed (lower than the literature value) is a clear indication of impurities.

Diagram 2: Effect of Impurities on Melting Point

G cluster_pure Pure Crystalline Solid cluster_impure Impure Solid A Ordered Crystal Lattice B Uniform Intermolecular Forces A->B C Sharp Melting Range (e.g., 209-210°C) B->C D Disrupted Crystal Lattice E Variable Intermolecular Forces D->E F Depressed & Broad Melting Range (e.g., 205-209°C) E->F Impurity Impurity Molecules Impurity->D Introduces Defects

Sources

Determining the Acidity of 5-(p-Tolyl)picolinic Acid: A Technical Guide to pKa Value

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Determination of the pKa Value of 5-(p-Tolyl)picolinic Acid.

Understanding the Molecular Architecture and its Influence on Acidity

5-(p-Tolyl)picolinic acid integrates three key structural motifs that collectively determine its acidic character: the carboxylic acid, the pyridine ring, and the p-tolyl substituent. The primary acidic proton is that of the carboxylic acid group. Its propensity to dissociate is modulated by the electronic effects of the pyridine nitrogen and the appended p-tolyl group.

  • Picolinic Acid Backbone: The parent molecule, picolinic acid (pyridine-2-carboxylic acid), is inherently more acidic than benzoic acid. The electron-withdrawing nitrogen atom in the pyridine ring at the ortho position to the carboxylic acid group stabilizes the conjugate base (picolinate) through an inductive effect, thereby facilitating proton dissociation. The pKa of picolinic acid is approximately 1.07 to 5.4, with the lower value corresponding to the protonation of the pyridine nitrogen and the higher value to the carboxylic acid.[1][2][3][4]

  • Benzoic Acid as a Reference: Benzoic acid, a fundamental aromatic carboxylic acid, has a pKa of approximately 4.20 in water.[5][6][7] This serves as a crucial benchmark for understanding the electronic contributions of substituents.

  • The Role of the p-Tolyl Substituent: The p-tolyl group, a methyl-substituted phenyl ring, is generally considered to be weakly electron-donating through hyperconjugation and inductive effects. When attached to an aromatic system, it can slightly increase the electron density of the ring. In the context of 5-(p-Tolyl)picolinic acid, this substituent is positioned at the 5-position of the pyridine ring, which is meta to the carboxylic acid. Its electronic influence on the acidity of the carboxyl group is therefore expected to be modest. For comparison, p-toluic acid (4-methylbenzoic acid) has a pKa of about 4.36, slightly higher than benzoic acid, reflecting the electron-donating nature of the methyl group.[8][9][10]

Based on these structural considerations, the pKa of 5-(p-Tolyl)picolinic acid is anticipated to be slightly higher than that of unsubstituted picolinic acid due to the weak electron-donating effect of the p-tolyl group.

Comparative pKa Values of Related Compounds

To contextualize the expected pKa of 5-(p-Tolyl)picolinic acid, a comparative analysis with parent and related structures is essential.

CompoundStructurepKa (Carboxylic Acid)Reference(s)
Benzoic AcidC₆H₅COOH4.20[5][6][7]
p-Toluic AcidCH₃C₆H₄COOH4.36[8][9][10]
Picolinic AcidC₅H₄N(COOH)~5.4[3]

Methodologies for pKa Determination

The determination of a precise pKa value necessitates either experimental measurement or high-level computational prediction.

Experimental Approaches

A variety of robust experimental techniques are available for the accurate determination of pKa values.[11] The choice of method often depends on the compound's properties, such as solubility and chromophoric characteristics.

Potentiometric Titration: This is a classical and highly reliable method. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acidic compound. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh a sample of 5-(p-Tolyl)picolinic acid and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titrant Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Place the analyte solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Data Collection: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve. Alternatively, the first or second derivative of the titration curve can be used to accurately locate the equivalence point, from which the half-equivalence point (and thus the pKa) can be determined.[12]

UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[11] A series of solutions of the compound are prepared at different pH values, and their absorbance at a specific wavelength is measured. The pKa is determined by fitting the absorbance versus pH data to the Henderson-Hasselbalch equation.

Experimental Workflow: UV-Vis Spectrophotometry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare buffer solutions of varying pH C Create a series of solutions with constant compound concentration and varying pH A->C B Prepare a stock solution of 5-(p-Tolyl)picolinic acid B->C D Record the UV-Vis spectrum for each solution C->D E Identify a wavelength with significant absorbance change D->E F Measure absorbance at the selected wavelength for all solutions E->F G Plot Absorbance vs. pH F->G H Fit the data to the Henderson-Hasselbalch equation G->H I Determine the pKa from the inflection point of the sigmoid curve H->I

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Computational Prediction

In the absence of experimental data, computational chemistry provides powerful tools for the in silico prediction of pKa values.[13][14][15] These methods are particularly valuable in the early stages of drug discovery for screening large libraries of compounds.

Quantum Mechanical (QM) Methods: These ab initio or density functional theory (DFT) methods offer high accuracy by solving the Schrödinger equation for the molecule. The pKa is calculated by determining the Gibbs free energy change for the deprotonation reaction in solution. This often involves thermodynamic cycles and implicit solvent models.

Quantitative Structure-Property Relationship (QSPR) Models: These are empirical models that correlate the pKa values of a training set of molecules with a set of calculated molecular descriptors. Once a statistically robust model is developed, it can be used to predict the pKa of new compounds. Various software packages incorporate QSPR models for rapid pKa prediction.

Logical Relationship: Computational pKa Prediction

G cluster_input Input cluster_methods Prediction Methods cluster_output Output mol_structure Molecular Structure of 5-(p-Tolyl)picolinic acid qm Quantum Mechanics (DFT) - Calculate Gibbs Free Energy - Thermodynamic Cycle mol_structure->qm qspr QSPR Models - Calculate Molecular Descriptors - Apply Pre-trained Model mol_structure->qspr predicted_pka Predicted pKa Value qm->predicted_pka qspr->predicted_pka

Caption: Approaches for the computational prediction of pKa.

Conclusion and Future Directions

The pKa of 5-(p-Tolyl)picolinic acid is a key determinant of its behavior in biological systems. While an experimental value is not currently documented, a combination of theoretical analysis based on its structural components and comparative data from related molecules suggests a pKa for the carboxylic acid group slightly elevated compared to that of picolinic acid. For drug development professionals, an accurate determination of this value is paramount. The experimental and computational methodologies outlined in this guide provide a robust framework for obtaining a precise and reliable pKa value for 5-(p-Tolyl)picolinic acid and other novel chemical entities. The pursuit of an experimental determination of this value would be a valuable contribution to the chemical and pharmaceutical sciences.

References

  • PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. Extending pK(a) prediction accuracy: High-throughput pK(a) measurements to understand pK(a) modulation of new chemical series. [Link]

  • PubMed. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]

  • National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • PubChem. p-Toluic acid. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • PubChem. Benzoic acid. National Center for Biotechnology Information. [Link]

  • Research Outreach. pKa prediction from ab initio calculations. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. [Link]

  • Merck Index. Picolinic Acid. [Link]

  • University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • ResearchGate. (PDF) Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • LookChem. Picolinic acid. [Link]

  • ChemRxiv. Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. [Link]

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]

  • Pharmacia. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. [Link]

  • ContaminantDB. p-Toluic acid. [Link]

  • ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. [Link]

  • Proprep. What is the pKa of benzoic acid? [Link]

  • NIST. Benzoic acid, 4-methyl-. [Link]

Sources

An In-depth Technical Guide on the Crystallographic Analysis of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(p-Tolyl)picolinic acid stands as a significant heterocyclic compound, drawing interest within medicinal chemistry and materials science due to the versatile coordination properties of its picolinic acid scaffold. The spatial arrangement of atoms and intermolecular interactions within its solid state are pivotal for understanding its physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters in drug development. This guide delineates a comprehensive methodological framework for the determination and in-depth analysis of the crystal structure of 5-(p-Tolyl)picolinic acid. While a definitive published crystal structure for this specific molecule is not yet available in open crystallographic databases, this whitepaper provides a robust, field-proven protocol based on established techniques for analogous picolinic acid derivatives.[1][2] It serves as a complete roadmap for researchers, from synthesis and single-crystal growth to advanced computational analysis, ensuring a thorough and accurate elucidation of its solid-state architecture.

Introduction: The Imperative of Crystal Structure in Drug Design

The three-dimensional structure of a molecule in its crystalline form is fundamental to its behavior as a pharmaceutical agent. Picolinic acid and its derivatives are recognized for their role as versatile ligands in metal ion complexation, with applications in biomedical imaging and therapy.[1][2] The introduction of a p-tolyl group at the 5-position of the pyridine ring is anticipated to modulate the electronic properties and steric profile of the molecule, influencing its crystal packing and, consequently, its macroscopic properties.

An exact understanding of the crystal structure provides critical insights into:

  • Polymorphism: The existence of different crystalline forms of the same compound, which can have distinct properties.

  • Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds and π-stacking, which govern the crystal's stability and dissolution characteristics.

  • Molecular Conformation: The preferred spatial orientation of the molecule's constituent parts, which is crucial for its interaction with biological targets.

This guide provides the scientific rationale and detailed protocols for a comprehensive crystallographic investigation of 5-(p-Tolyl)picolinic acid.

Synthesis and Crystallization: From Precursors to High-Quality Single Crystals

The initial and most critical step in crystal structure determination is the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals. The following protocol is a robust method adapted from established syntheses of related picolinic acid derivatives.

Synthesis of 5-(p-Tolyl)picolinic Acid

A plausible and efficient synthetic route to 5-(p-Tolyl)picolinic acid involves a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a solution of 5-bromopicolinic acid (1 equivalent) and p-tolylboronic acid (1.2 equivalents) in a 3:1 mixture of dioxane and water, add potassium carbonate (3 equivalents).

  • Catalysis: Degas the mixture by bubbling argon through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) as the catalyst.

  • Reaction Execution: Heat the mixture to reflux at 90°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 5-(p-Tolyl)picolinic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified compound.

Causality Behind Experimental Choices:

  • Suzuki-Miyaura Coupling: This reaction is chosen for its high efficiency and tolerance of various functional groups, making it ideal for coupling an aryl bromide with a boronic acid.

  • Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) is a standard and effective catalyst for this type of coupling. Potassium carbonate is a necessary base to activate the boronic acid for transmetalation.

  • Solvent System: The dioxane/water mixture provides a suitable medium for dissolving both the organic and inorganic reagents.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for 5-(p-Tolyl)picolinic acid.

Experimental Protocol:

  • Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is less soluble (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or a controlled cooling apparatus.

Self-Validating System:

The quality of the resulting crystals should be assessed under a microscope. Ideal crystals will have well-defined faces and be free of cracks or other defects. The suitability for diffraction is confirmed by the quality of the diffraction pattern obtained during the X-ray experiment.

Single-Crystal X-ray Diffraction (SCXRD): Elucidating the Molecular Architecture

SCXRD is the definitive technique for determining the precise arrangement of atoms in a crystal.

Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (typically Mo Kα or Cu Kα radiation).[3] The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using software tools to check for geometric and crystallographic consistency.

Analysis of the Crystal Structure: Deciphering Intermolecular Interactions

Once the crystal structure is solved, a detailed analysis of the molecular geometry and intermolecular interactions is performed.

Molecular Geometry

The bond lengths, bond angles, and torsion angles of the 5-(p-Tolyl)picolinic acid molecule are analyzed to understand its conformation in the solid state. A key parameter would be the dihedral angle between the pyridine and tolyl rings, which indicates the degree of planarity of the molecule.

Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. For 5-(p-Tolyl)picolinic acid, the following interactions are anticipated to be significant:

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is expected to form strong O-H···N or O-H···O hydrogen bonds, potentially leading to the formation of dimers or chains.

  • π-π Stacking: The aromatic pyridine and tolyl rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice.

  • C-H···π Interactions: The hydrogen atoms of the tolyl methyl group or the aromatic rings can interact with the π-systems of adjacent molecules.

The following table summarizes the expected crystallographic data for a hypothetical structure of 5-(p-Tolyl)picolinic acid, based on known structures of similar compounds.

Parameter Hypothetical Value
Chemical FormulaC₁₃H₁₁NO₂
Formula Weight213.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-110
Volume (ų)~1500-2000
Z4
Density (calculated)~1.3-1.5 g/cm³

Computational Analysis: A Deeper Dive into Crystal Packing

To complement the experimental X-ray data, computational methods provide a quantitative understanding of the intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[4][5] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.

Methodology:

  • CIF File Input: The crystallographic information file (CIF) obtained from the SCXRD experiment is used as the input.

  • Surface Generation: The Hirshfeld surface is generated around the molecule of interest.

  • dnorm Mapping: The surface is colored based on the dnorm value, where red spots indicate close contacts (strong interactions), blue indicates longer contacts, and white indicates contacts around the van der Waals separation.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the surface to the nearest atom inside (di) against the distance to the nearest atom outside (de). This allows for the quantification of the percentage contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to optimize the molecular geometry and calculate various electronic properties, providing insights that are complementary to the experimental solid-state structure.[6]

Methodology:

  • Geometry Optimization: The geometry of an isolated molecule of 5-(p-Tolyl)picolinic acid is optimized in the gas phase using a suitable level of theory (e.g., B3LYP/6-311G++(d,p)). This allows for a comparison between the gas-phase conformation and the conformation observed in the crystal, revealing the effects of crystal packing forces.

  • Vibrational Frequency Analysis: Calculation of the vibrational frequencies can help in the assignment of experimental IR and Raman spectra.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the electronic properties and reactivity of the molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

Computational Workflow:

DFT_Workflow start Initial Molecular Structure (from CIF or built) geom_opt Geometry Optimization (e.g., B3LYP/6-311G++) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis fmo_analysis FMO Analysis (HOMO/LUMO) geom_opt->fmo_analysis mep_mapping MEP Mapping geom_opt->mep_mapping

Caption: Workflow for DFT-based Computational Analysis.

Conclusion

This technical guide provides a comprehensive, step-by-step framework for the determination and analysis of the crystal structure of 5-(p-Tolyl)picolinic acid. By integrating synthesis, single-crystal X-ray diffraction, and advanced computational techniques such as Hirshfeld surface analysis and DFT calculations, researchers can gain a profound understanding of the solid-state properties of this compound. The methodologies detailed herein are grounded in established scientific principles and provide a self-validating system for ensuring the accuracy and reliability of the results. The insights garnered from such a study are invaluable for the rational design of new pharmaceutical materials with optimized properties.

References

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Gomes, L. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2149. [Link]

  • PubChem. Picolinic acid. National Center for Biotechnology Information. [Link]

  • Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Nikitina, E. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 453–457. [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • Wang, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Journal of Chemistry, 2022, 9388307. [Link]

  • Nikitina, E. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, E78, 453-457. [Link]

  • Gomes, L. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2149. [Link]

  • Frost, R. L., et al. (2010). Vibrational Spectra and DFT calculations of dipicolinic acid and its calcium salt. Journal of Raman Spectroscopy, 41(5), 562-567. [Link]

Sources

The Emerging Role of 5-(p-Tolyl)picolinic Acid Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The picolinic acid framework represents a privileged scaffold in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1] This technical guide delves into the burgeoning significance of 5-aryl substituted picolinic acids, with a particular focus on the 5-(p-tolyl)picolinic acid motif and its derivatives. While direct extensive research on the parent 5-(p-tolyl)picolinic acid is nascent, the demonstrated biological activities of its complex derivatives provide a compelling rationale for its exploration as a core structure in drug discovery. This document will synthesize the current understanding of the synthesis, biological evaluation, and mechanisms of action of these compounds, offering a forward-looking perspective for researchers in oncology and other therapeutic fields.

Introduction: Picolinic Acid - A Versatile Scaffold in Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring organic compound and an intermediate in the metabolism of tryptophan.[2][3] Its inherent chelating properties and ability to serve as a versatile synthetic handle have cemented its importance in drug development.[4] The pyridine ring and the carboxylic acid group provide opportunities for a multitude of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of picolinic acid have demonstrated a wide spectrum of biological activities, including antitumor, anti-angiogenic, anti-inflammatory, and anticonvulsant effects.[5][6][7] This has led to the development of numerous drugs and clinical candidates for a variety of diseases, such as cancer, diabetes, and neurodegenerative disorders.[1]

The Strategic Importance of 5-Aryl Substitution: The Case for the p-Tolyl Moiety

The substitution pattern on the picolinic acid ring is a critical determinant of its biological activity. The 5-position, in particular, has been a focal point for medicinal chemists. Introducing an aryl group at this position can significantly influence the molecule's steric and electronic properties, leading to enhanced target binding and improved pharmacological profiles. The p-tolyl group, a simple yet impactful substituent, offers a unique combination of hydrophobicity and a defined spatial orientation that can facilitate favorable interactions within a protein's binding pocket. While comprehensive studies on 5-(p-tolyl)picolinic acid itself are limited, the potent bioactivities observed in its more complex derivatives underscore the therapeutic potential of this core structure.

Synthetic Pathways to 5-(p-Tolyl)picolinic Acid and Its Derivatives

The synthesis of 5-(p-tolyl)picolinic acid and its derivatives can be achieved through various established organic chemistry methodologies. A common approach involves a Suzuki or Stille coupling reaction between a halogenated picolinic acid precursor (e.g., 5-bromopicolinic acid) and a corresponding p-tolylboronic acid or stannane derivative. Subsequent modifications of the carboxylic acid group or the pyridine ring can then be performed to generate a library of derivatives.

For instance, the synthesis of more complex structures, such as the herbicidal 4-amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid, involves a multi-step sequence. This can include the initial formation of a pyrazole ring, followed by its attachment to a suitably substituted picolinic acid precursor, and concluding with the hydrolysis of a nitrile to the desired carboxylic acid.[8]

Therapeutic Applications and Mechanisms of Action

The exploration of p-tolyl-containing picolinic acid derivatives has yielded promising results in several therapeutic areas, most notably in oncology and agrochemicals.

Anticancer Activity: Targeting Key Signaling Pathways

Recent research has highlighted the potential of picolinic acid derivatives as anticancer agents.[9] A novel derivative of picolinic acid was shown to exhibit selective cytotoxicity against human non-small cell lung cancer cells (A549) with an IC50 of 99.93 µM, while showing no toxicity to normal cells.[9] Although this specific compound was not a 5-(p-tolyl) derivative, the study provides valuable insights into the potential mechanisms of action for this class of molecules. Molecular docking studies suggested that these derivatives could bind to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[9]

Furthermore, the cytotoxic effects were found to be mediated by the induction of apoptotic cell death.[9] This was evidenced by nuclear fragmentation and the activation of caspases 3, 4, and 9.[9] Intriguingly, the apoptotic pathway appeared to be independent of mitochondrial cytochrome c release but involved the release of Smac/DIABLO and the induction of endoplasmic reticulum (ER) stress, as indicated by the phosphorylation of eIF2α.[9] The ER is increasingly being recognized as a promising target for anticancer drugs, as cytotoxic compounds targeting the ER often display selectivity for cancer cells.[9]

In a separate study, amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid demonstrated potent antiproliferative activity against human liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines.[10][11] One of the most active compounds, featuring a 2-chloro-4-pyridinyl group in the amide portion, exhibited IC50 values in the low micromolar range and induced cell cycle arrest at the SubG1/G1 phase, indicative of apoptosis.[10][11]

Compound IDCell LineIC50 (µM)Reference
Picolinic Acid Derivative A549 (Lung)99.93[9]
5-(p-tolyl)-pyrazole-3-carboxamide (4j) Huh7 (Liver)1.6[10][11]
5-(p-tolyl)-pyrazole-3-carboxamide (4j) MCF7 (Breast)3.3[10][11]
5-(p-tolyl)-pyrazole-3-carboxamide (4j) HCT116 (Colon)1.1[10][11]

The following diagram illustrates the proposed ER stress-mediated apoptotic pathway initiated by certain picolinic acid derivatives.

ER_Stress_Apoptosis Compound Picolinic Acid Derivative ER Endoplasmic Reticulum (ER) Compound->ER Induces ER_Stress ER Stress ER->ER_Stress eIF2a eIF2α Phosphorylation ER_Stress->eIF2a Caspase4 Caspase-4 Activation ER_Stress->Caspase4 Smac_DIABLO Smac/DIABLO Release ER_Stress->Smac_DIABLO Caspase9 Caspase-9 Activation Caspase4->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Smac_DIABLO->Caspase3 Promotes

Caption: ER Stress-Mediated Apoptotic Pathway.

MTT Assay for Cell Viability:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

DAPI Staining for Nuclear Morphology:

  • Grow cells on coverslips and treat with the test compound.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

  • Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

Herbicidal Activity

Derivatives of picolinic acid are also recognized as a significant class of synthetic auxin herbicides.[8] A study on 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, including a derivative with a p-tolyl group, revealed potent herbicidal activity.[8] These compounds were shown to inhibit the root growth of Arabidopsis thaliana.[8] Molecular docking studies suggested that these molecules interact with the auxin-signaling F-box protein 5 (AFB5).[8]

Structure-Activity Relationships (SAR)

The available data, though limited, allows for some preliminary SAR insights. The presence of the p-tolyl group in the pyrazole-based anticancer agents appears to be compatible with potent activity. The modifications at the amide portion of these molecules significantly impact their cytotoxicity, with the 2-chloro-4-pyridinyl moiety proving to be particularly effective.[10][11] This suggests that the p-tolyl group may be involved in hydrophobic interactions within the target protein, while the amide substituent fine-tunes the binding affinity and overall pharmacological properties.

Future Perspectives and Drug Discovery Potential

The potent and diverse biological activities of p-tolyl-containing picolinic acid derivatives highlight the significant potential of the 5-(p-tolyl)picolinic acid scaffold in drug discovery. While the current research has focused on more complex derivatives, there is a clear need for a systematic investigation of the parent molecule and its simpler analogues.

Future research should focus on:

  • Synthesis and Biological Screening: A focused effort to synthesize 5-(p-tolyl)picolinic acid and a library of its simple derivatives, followed by broad biological screening to identify novel therapeutic applications.

  • Target Identification and Mechanism of Action Studies: For any identified active compounds, rigorous studies to determine their molecular targets and elucidate their mechanisms of action will be crucial.

  • Pharmacokinetic Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties of these compounds.

References

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]

  • Zeidan, E., et al. (2019). Picolinic acid derivatives with considerable antitumor and anti-angiogenic effects. Pharmacia, 60(4), 1-10.
  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-20. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1363. [Link]

  • Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 493-504. [Link]

  • Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 493-504. [Link]

  • Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704. [Link]

  • Chen, Y., et al. (2022). Pharmacokinetics and pharmacodynamics of bioactive compounds in Penyanqing preparation in THP-1 inflammatory cells induced by Lipopolysaccharide. BMC Complementary Medicine and Therapies, 22(1), 307. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(p-Tolyl)picolinic acid is a substituted pyridine carboxylic acid with significant potential in medicinal chemistry, materials science, and synthetic organic chemistry. As a bifunctional molecule, it incorporates a picolinic acid moiety, a known chelating agent and a structural motif in various biologically active compounds, and a tolyl group, which can modulate lipophilicity and introduce further sites for chemical modification.[1] Picolinic acid derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anti-proliferative, and herbicidal properties.[2][3][4] The tolyl substituent offers a versatile handle for the development of novel pharmaceuticals and functional materials.

This guide provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 5-(p-Tolyl)picolinic acid. It is intended for researchers and professionals in drug development and related scientific fields. The protocols are designed to be robust and reproducible, with detailed explanations of the underlying chemical principles.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₂N/A
Molecular Weight 213.23 g/mol N/A
Appearance White to off-white solid (predicted)[5]
Melting Point Not available. Predicted to be higher than p-toluic acid (179-182 °C) and picolinic acid (136-138 °C).[5]
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF.[6]
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.N/A

Synthesis of 5-(p-Tolyl)picolinic Acid via Suzuki-Miyaura Coupling

The synthesis of 5-(p-Tolyl)picolinic acid is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction creates a carbon-carbon bond between an aryl halide (5-bromopicolinic acid) and an organoboron compound (p-tolylboronic acid).[9][10] The carboxyl group of the picolinic acid is typically protected as an ester during the reaction to prevent side reactions.

Reaction Scheme

Caption: Synthetic pathway for 5-(p-Tolyl)picolinic acid.

Experimental Protocol

Part 1: Esterification of 5-Bromopicolinic Acid

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-bromopicolinic acid (10.0 g, 49.5 mmol) in methanol (100 mL).

  • Acid Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield methyl 5-bromopicolinate as a solid, which can be used in the next step without further purification.

Part 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To a 500 mL round-bottom flask, add methyl 5-bromopicolinate (10.7 g, 49.5 mmol), p-tolylboronic acid (7.4 g, 54.5 mmol), and potassium carbonate (20.5 g, 148.5 mmol).

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.14 g, 0.99 mmol, 2 mol%) to the flask. Add a mixture of toluene (150 mL) and water (50 mL).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reflux: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl 5-(p-tolyl)picolinate can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part 3: Hydrolysis to 5-(p-Tolyl)picolinic Acid

  • Reaction Setup: Dissolve the purified methyl 5-(p-tolyl)picolinate (from the previous step) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).

  • Base Addition: Add sodium hydroxide (4.0 g, 100 mmol) to the solution and stir at room temperature for 2-4 hours.

  • Acidification: After complete hydrolysis (monitored by TLC), remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.

  • Precipitation and Filtration: A precipitate will form upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 5-(p-tolyl)picolinic acid.

Purification and Characterization

Recrystallization Protocol

For higher purity, the crude 5-(p-Tolyl)picolinic acid can be recrystallized.

  • Solvent Selection: Based on the solubility of similar compounds, a solvent system such as ethanol/water or acetone/water is recommended.[6]

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization Methods

A comprehensive characterization of the final product is crucial to confirm its identity and purity.

TechniquePurposeExpected Results
¹H NMR Structural elucidationAromatic protons of the pyridine and tolyl rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Carbon skeleton confirmationSignals corresponding to the aromatic carbons, the methyl carbon, and the carboxyl carbon.
Mass Spectrometry Molecular weight determinationA molecular ion peak corresponding to the calculated mass of 213.23 g/mol .
FT-IR Spectroscopy Functional group identificationCharacteristic peaks for O-H (carboxylic acid), C=O (carboxylic acid), C=C and C=N (aromatic rings).
Melting Point Purity assessmentA sharp melting point range.
Elemental Analysis Elemental compositionPercentages of C, H, and N consistent with the molecular formula C₁₃H₁₁NO₂.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ 13.5-12.5 (br s, 1H): COOH

  • δ 9.0-8.8 (m, 1H): Pyridine H6

  • δ 8.2-8.0 (m, 1H): Pyridine H4

  • δ 7.8-7.6 (m, 1H): Pyridine H3

  • δ 7.6-7.4 (d, 2H): Tolyl H (ortho to methyl)

  • δ 7.3-7.1 (d, 2H): Tolyl H (meta to methyl)

  • δ 2.35 (s, 3H): CH₃

Potential Applications

Derivatives of 5-substituted picolinic acids have shown promise in various fields, suggesting potential applications for 5-(p-tolyl)picolinic acid as a key intermediate or a final active molecule.

Drug Development
  • Anti-cancer Agents: Picolinic acid derivatives have been investigated for their anti-proliferative effects on various cancer cell lines.[9][11] The tolyl group can be further functionalized to enhance potency and selectivity.

  • Anti-inflammatory Agents: Some 5-substituted picolinic acid compounds are useful in the treatment of inflammation.[2]

Agrochemicals
  • Herbicides: Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides.[3]

Materials Science
  • Coordination Polymers and Metal-Organic Frameworks (MOFs): The picolinic acid moiety is an excellent chelating ligand for metal ions, making it a valuable building block for the synthesis of coordination polymers with interesting magnetic, catalytic, or porous properties.

Workflow Visualization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization esterification Esterification (5-Bromopicolinic Acid) suzuki Suzuki Coupling (with p-Tolylboronic Acid) esterification->suzuki hydrolysis Hydrolysis suzuki->hydrolysis chromatography Column Chromatography (Ester Intermediate) suzuki->chromatography workup Aqueous Workup & Extraction hydrolysis->workup Crude Product precipitation Acidic Precipitation (Final Product) recrystallization Recrystallization precipitation->recrystallization nmr NMR (¹H, ¹³C) recrystallization->nmr Pure Product ms Mass Spectrometry recrystallization->ms ir FT-IR recrystallization->ir mp Melting Point recrystallization->mp ea Elemental Analysis recrystallization->ea

Caption: Overall workflow for the synthesis and analysis of 5-(p-Tolyl)picolinic acid.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • US Patent US6194442B1 - 5-substituted picolinic acid compounds and their method of use. (n.d.). Google Patents.
  • Hydrolysis of p-nitrophenyl picolinate catalyzed by metal complexes of N-alkyl-3,5-bis(hydroxymethyl)-1,2,4-triazole in CTAB micelles. (2005). PubMed. Retrieved January 27, 2026, from [Link]

  • Picolinic acid. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Picolinic acid | C6H5NO2. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (2014). PubMed. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Supporting Information. (n.d.). Retrieved January 27, 2026, from [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021). Pensoft Publishers. Retrieved January 27, 2026, from [Link]

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. (2014). PubMed. Retrieved January 27, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 27, 2026, from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (2016). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • US Patent US6392080B1 - Process for the preparation of a cyanobiphenyl. (n.d.). Google Patents.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved January 27, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved January 27, 2026, from [Link]

Sources

Application Notes and Protocols for the Synthesis of 5-Aryl Picolinic Acids via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Aryl Picolinic Acids

5-Aryl picolinic acids are a class of compounds holding significant importance in the fields of medicinal chemistry and materials science. Their unique structural motif, featuring a carboxylic acid group and an aryl substituent on the pyridine ring, allows for a diverse range of applications, including their use as key intermediates in the synthesis of pharmaceuticals and as ligands in coordination chemistry. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering a direct and efficient route to construct the crucial carbon-carbon bond between the pyridine and aryl rings.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of the Suzuki coupling protocol for the synthesis of 5-aryl picolinic acids.

Understanding the Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3][4] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

A general catalytic cycle for the Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(Ln) (Intermediate A) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(Ln) (Intermediate B) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-Ar'->Pd(0)L2 Catalyst Regeneration Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Arylboronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes are the most common catalysts for Suzuki couplings. The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligand is critical for the reaction's success. For heteroaromatic substrates like picolinic acids, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalytic activity and stability.[6][7]

  • Base: A base is essential for the transmetalation step, as it activates the organoboron species.[2][8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction yield and selectivity. For substrates containing acidic protons, such as carboxylic acids, a careful selection of a non-nucleophilic base is crucial to avoid unwanted side reactions.

  • Solvent: The solvent system needs to solubilize all reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used. The aqueous phase is often necessary for the dissolution of the base and to promote the transmetalation step.

Experimental Protocol: Synthesis of 5-Phenylpicolinic Acid

This protocol provides a detailed procedure for the Suzuki coupling of 5-bromopicolinic acid with phenylboronic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Bromopicolinic acid≥98%Commercially available
Phenylboronic acid≥97%Commercially available
Palladium(II) acetate (Pd(OAc)₂)99.9%Commercially available
SPhos≥98%Commercially available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially available
1,4-DioxaneAnhydrous, ≥99.8%Commercially available
WaterDeionizedIn-house
Hydrochloric acid (HCl)1 M solutionIn-house
Ethyl acetate (EtOAc)ACS gradeCommercially available
Brine (saturated NaCl solution)In-houseIn-house
Anhydrous magnesium sulfate (MgSO₄)ACS gradeCommercially available

Experimental Workflow:

experimental_workflow start Start reagents Combine Reactants: - 5-Bromopicolinic acid - Phenylboronic acid - K₂CO₃ - 1,4-Dioxane/Water start->reagents degas Degas the Mixture (e.g., with Argon) reagents->degas catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos degas->catalyst reaction Heat the Reaction Mixture (e.g., 80-100 °C) catalyst->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Cool to RT - Dilute with Water - Acidify with HCl monitoring->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Recrystallization (e.g., from Ethanol/Water) concentration->purification characterization Characterize the Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: A typical experimental workflow for the synthesis of 5-aryl picolinic acids.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopicolinic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane (5 mL) and deionized water (1 mL). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (10 mL) and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to afford the pure 5-phenylpicolinic acid.[5][8][9]

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure proper degassing to remove oxygen. Use a fresh, high-quality palladium source and ligand. Consider using a pre-catalyst.
Poor solubility of reactantsIncrease the amount of co-solvent or try a different solvent system (e.g., DMF, toluene). Microwave heating can also improve solubility and reaction rates.[1]
Deactivation of the catalystThe carboxylate group of the picolinic acid can potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands like SPhos or XPhos can help mitigate this.[7]
Side reactions (e.g., debromination) Reductive dehalogenation of the starting materialUse a milder base or lower the reaction temperature. Ensure a stoichiometric amount of the boronic acid is used.
Decarboxylation High reaction temperaturesWhile picolinic acids are generally stable, prolonged heating at high temperatures could lead to some decarboxylation. Monitor the reaction closely and avoid excessive heating.[10][11]
Difficulty in purification Impurities with similar polarity to the productUtilize acid-base extraction during workup to separate the acidic product from neutral impurities.[12] Optimize the recrystallization solvent system for better purification.[5][8][9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl picolinic acids. By carefully selecting the catalyst system, base, and solvent, and by following a well-defined experimental protocol, researchers can achieve high yields of these valuable compounds. The insights and troubleshooting guide provided in this application note are intended to assist in the successful implementation of this important transformation in the laboratory.

References

  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • U.S. Patent 3,245,998. (1966). Processes for the production of picolinic acid derivatives.
  • ResearchGate. (n.d.). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6) under microwave irradiation. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry, 12(19), 5142-8. [Link]

  • U.S. Patent 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura reaction catalyzed by 5 under microwave conditions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Ben-Valid, S., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • PNNL. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. [Link]

  • Wang, R., & Gagné, M. R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid decarboxylation. PubMed. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • U.S. Patent 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

  • Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. ResearchGate. [Link]

  • Goossen, L. J., & Gooßen, K. (2001). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. OSTI.GOV. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Ben-Valid, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]

  • Al-Masum, M. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • Goossen, L. J., & Gooßen, K. (2012). Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepallation Steps. PubMed Central. [Link]

Sources

Mastering the Purification of 5-(p-Tolyl)picolinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide to the purification of 5-(p-Tolyl)picolinic acid, a key intermediate in pharmaceutical and materials science research. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to obtain high-purity material, a critical prerequisite for reliable downstream applications. This guide emphasizes the rationale behind procedural steps, ensuring a deep understanding of the purification principles at play.

Introduction: The Imperative for Purity

5-(p-Tolyl)picolinic acid is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromopicolinic acid and p-tolylboronic acid.[1] While this method is efficient, the crude product invariably contains a mixture of unreacted starting materials, homocoupled byproducts, and residual palladium catalyst. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, robust purification is not merely a suggestion but a necessity. This guide will explore the most effective techniques for isolating 5-(p-Tolyl)picolinic acid in high purity.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. In the context of the Suzuki-Miyaura synthesis of 5-(p-Tolyl)picolinic acid, the primary contaminants include:

  • Unreacted Starting Materials: 5-bromopicolinic acid and p-tolylboronic acid.

  • Homocoupled Byproducts: 4,4'-Dimethyl-1,1'-biphenyl (from the coupling of two p-tolylboronic acid molecules) and potentially 2,2'-bipyridine-5,5'-dicarboxylic acid (from the coupling of two 5-bromopicolinic acid molecules).

  • Palladium Catalyst Residues: Both soluble and insoluble forms of palladium.

  • Inorganic Salts: From the base used in the coupling reaction (e.g., potassium carbonate).

The distinct chemical properties of 5-(p-Tolyl)picolinic acid—an aromatic carboxylic acid—and its likely impurities form the basis for the purification strategies outlined below.

Purification Methodologies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This section details three primary techniques: acid-base extraction, recrystallization, and column chromatography.

Acid-Base Extraction: A Workhorse Technique for Carboxylic Acids

Acid-base extraction is a powerful and scalable method for separating acidic compounds, like 5-(p-Tolyl)picolinic acid, from neutral and basic impurities.[2][3] The underlying principle involves the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the organic solution to a separatory funnel and add a sufficient amount of a dilute aqueous base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate solution).

  • Extraction: Shake the funnel vigorously to facilitate the reaction between the acidic 5-(p-Tolyl)picolinic acid and the base, forming the sodium salt which partitions into the aqueous layer. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery of the product.

  • Washing (Optional): The combined aqueous layers can be washed with a fresh portion of the organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M hydrochloric acid) with stirring until the solution is acidic (pH ~2). The 5-(p-Tolyl)picolinic acid will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly.

Diagram of the Acid-Base Extraction Workflow

AcidBaseExtraction cluster_extraction Extraction & Separation crude Crude Mixture (in Organic Solvent) sep_funnel Separatory Funnel crude->sep_funnel organic_layer Organic Layer (Neutral Impurities) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer (Product as Salt) sep_funnel->aqueous_layer Separate aq_base Aqueous Base (e.g., NaOH) aq_base->sep_funnel precipitation Precipitation aqueous_layer->precipitation acid Aqueous Acid (e.g., HCl) acid->precipitation filtration Filtration & Drying precipitation->filtration pure_product Pure 5-(p-Tolyl)picolinic Acid filtration->pure_product

Caption: Workflow for the purification of 5-(p-Tolyl)picolinic acid via acid-base extraction.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures.

Based on the solubility data for the parent compound, picolinic acid, suitable solvents for the recrystallization of 5-(p-Tolyl)picolinic acid can be extrapolated.[4] Due to the increased nonpolar character from the p-tolyl group, a solvent system with moderate polarity is likely to be effective.

Solvent/Solvent SystemRationale for Consideration
Ethanol/Water Picolinic acid has moderate solubility in ethanol and high solubility in water.[4] A mixed solvent system can be fine-tuned to achieve the desired solubility profile.
Isopropanol Often a good choice for recrystallizing aromatic carboxylic acids.
Acetone/Hexane Acetone is a good solvent for many organic compounds, and the addition of a non-polar anti-solvent like hexane can induce crystallization.
Acetonitrile Picolinic acid has low solubility in acetonitrile, suggesting it could be a good recrystallization solvent for its derivatives.[4]
  • Dissolution: In a flask, add the crude 5-(p-Tolyl)picolinic acid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography: For High-Purity Separation

Flash column chromatography is a versatile technique for separating compounds with different polarities. While it can be more resource-intensive than extraction or recrystallization, it offers excellent separation of closely related impurities.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar compounds like carboxylic acids.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic or formic acid is often added to the eluent to suppress the ionization of the carboxylic acid group, which can otherwise lead to tailing of the product peak. A good starting point for the eluent system is a gradient of 20% to 50% ethyl acetate in hexane with 0.5% acetic acid.

  • Sample Loading: The crude product can be loaded onto the column either as a concentrated solution or adsorbed onto a small amount of silica gel.

  • Elution: The column is run under positive pressure, and fractions are collected.

  • Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 5-(p-Tolyl)picolinic acid.

Diagram of the Purification Decision Tree

PurificationDecision start Crude 5-(p-Tolyl)picolinic Acid check_impurities High levels of neutral impurities? start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base Yes check_purity_1 Sufficiently pure for next step? check_impurities->check_purity_1 No acid_base->check_purity_1 recrystallization Recrystallization check_purity_1->recrystallization No, minor impurities final_product High-Purity Product check_purity_1->final_product Yes check_purity_2 High purity required or closely related impurities? recrystallization->check_purity_2 chromatography Flash Column Chromatography check_purity_2->chromatography Yes check_purity_2->final_product No chromatography->final_product

Sources

Analysis of Picolinic Acid and its Derivatives by High-Performance Liquid Chromatography (HPLC): A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the analysis of picolinic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). Picolinic acid, a polar catabolite of tryptophan, presents unique challenges for traditional reversed-phase chromatography. This document details a robust ion-pair reversed-phase HPLC method, explaining the fundamental principles behind the methodological choices. It includes detailed, step-by-step protocols for sample preparation from biological matrices, instrument setup, and method validation in accordance with ICH guidelines. The aim is to equip researchers, scientists, and drug development professionals with a reliable and reproducible method for the accurate quantification of these important analytes.

Introduction and Scientific Context

Picolinic acid (pyridine-2-carboxylic acid) is a key endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1][2] Its physiological roles are diverse and significant, encompassing neuroprotective, immunological, and anti-proliferative effects.[1][3] Given its potential as a diagnostic marker in various diseases, the development of sensitive and reliable quantification methods is crucial for clinical and pharmaceutical research.[1]

The primary analytical challenge in HPLC is the polar nature of picolinic acid. On standard non-polar stationary phases like C18, polar compounds exhibit weak retention and elute early, often near the solvent front, leading to poor resolution from other polar matrix components.[3][4] This guide will focus on overcoming this challenge using Ion-Pair Reversed-Phase Chromatography , a technique that enhances the retention of ionic and highly polar analytes on reversed-phase columns.[5][6]

Principle of the Method: Ion-Pair Chromatography

Standard reversed-phase chromatography separates compounds based on their hydrophobicity.[7][8] Picolinic acid, being highly water-soluble, has minimal interaction with the non-polar C18 stationary phase.[9] To enhance retention, we introduce an ion-pairing reagent to the mobile phase.

This method utilizes tetrabutylammonium hydrogen sulfate. The mechanism involves the following steps:

  • Dynamic Coating: The hydrophobic alkyl chains ("tails") of the tetrabutylammonium ions adsorb onto the non-polar C18 stationary phase.

  • Charged Surface Formation: This creates a dynamic, positively charged surface on the stationary phase.

  • Ionic Interaction: Picolinic acid, which is negatively charged at the selected mobile phase pH, interacts with this positively charged surface via electrostatic attraction, thereby increasing its retention time and allowing for effective separation.[6]

This approach allows for the use of robust and widely available C18 columns while achieving excellent separation for this challenging class of polar compounds.[5]

cluster_0 Ion-Pair Chromatography Mechanism cluster_1 Mobile Phase Components cluster_2 Interaction at Stationary Phase STATIONARY_PHASE C18 Stationary Phase Hydrophobic Surface INTERACTION C18 Surface Adsorbed Ion-Pair Reagent (Dynamic Positive Layer) Retained Picolinic Acid ION_PAIR Ion-Pair Reagent Positively Charged Head Hydrophobic Tail ION_PAIR:neg->STATIONARY_PHASE:head Hydrophobic Interaction ANALYTE { Picolinic Acid | (Negatively Charged) } ANALYTE->INTERACTION:analyte Ionic Attraction

Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography.

Materials and Reagents

Material/ReagentGradeRecommended Supplier
Picolinic Acid (>99% purity)Reference StandardSigma-Aldrich
Tetrabutylammonium hydrogen sulfateHPLC GradeSigma-Aldrich
Acetonitrile (ACN)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Perchloric Acid (PCA)Analytical GradeVWR International
Potassium Hydroxide (KOH)Analytical GradeVWR International
WaterHPLC/Milli-Q GradeMillipore System

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of picolinic acid reference standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serially diluting the primary stock solution with the mobile phase.

Sample Preparation from Biological Fluids

This protocol is designed for the deproteinization of serum, plasma, or milk samples, a crucial step to prevent column fouling and matrix interference.[5]

  • Aliquoting: Pipette 200 µL of the biological sample (e.g., serum) into a clean 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 20 µL of 15% perchloric acid to the tube. This step denatures and precipitates the majority of proteins in the sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Neutralization & Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube containing 10 µL of 2M potassium hydroxide. This step neutralizes the excess acid.

  • Final Centrifugation: Centrifuge again at 14,000 x g for 5 minutes to pellet the potassium perchlorate salt.

  • Collection for Analysis: Transfer the final clear supernatant into an HPLC autosampler vial. The sample is now ready for injection.

cluster_workflow Sample Preparation Workflow Sample 200 µL Biological Sample (Serum, Plasma, etc.) AddPCA Add 20 µL of 15% Perchloric Acid Sample->AddPCA 1. Deproteinization Vortex1 Vortex for 30 seconds AddPCA->Vortex1 Centrifuge1 Centrifuge at 14,000 x g for 10 min Vortex1->Centrifuge1 Transfer Transfer Supernatant to New Tube Centrifuge1->Transfer 2. Pellet Removal AddKOH Add 10 µL of 2M Potassium Hydroxide Transfer->AddKOH 3. Neutralization Centrifuge2 Centrifuge at 14,000 x g for 5 min AddKOH->Centrifuge2 Collect Collect Supernatant for HPLC Injection Centrifuge2->Collect 4. Final Clarification

Caption: Workflow for preparing biological samples.

HPLC Instrumentation and Conditions

This method is adapted from established protocols for picolinic acid analysis.[5]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV detector.
Column C18 Reversed-Phase Column (e.g., Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm)
Mobile Phase 5 mM Tetrabutylammonium hydrogen sulfate in 100 mM Sodium Phosphate Buffer, pH adjusted to 7.2 with 10% Acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength 265 nm
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • pH 7.2: At this pH, the carboxylic acid group of picolinic acid (pKa ~5.2) is deprotonated (negatively charged), enabling a strong interaction with the positively charged ion-pair reagent.

  • 10% Acetonitrile: A small amount of organic modifier is used to ensure good peak shape and elute any less polar interferences without significantly compromising the retention of picolinic acid.

  • 265 nm Wavelength: This wavelength provides good sensitivity for the pyridine ring structure of picolinic acid.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[10][11]

ParameterProtocolAcceptance Criteria
Specificity Inject blank matrix, matrix spiked with picolinic acid, and standard solution. Assess for any interfering peaks at the retention time of picolinic acid.The peak for picolinic acid should be free of interference from endogenous matrix components. Peak purity should pass if using a DAD.
Linearity Analyze the prepared calibration standards (at least 5 concentrations) in triplicate. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.As defined by linearity.
Accuracy (% Recovery) Analyze a blank matrix spiked with known concentrations of picolinic acid (low, medium, and high levels, e.g., 1, 10, 40 µg/mL). Calculate the percentage of analyte recovered. (n=3 for each level).Mean recovery should be within 98.0% to 102.0%.
Precision (RSD%) - Repeatability (Intra-day): Analyze six replicates of a medium concentration standard on the same day. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) Calculated based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Calculated based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Column degradation - Low mobile phase pH - Matrix effects- Replace the column. - Ensure mobile phase pH is accurately adjusted to 7.2. - Optimize the sample clean-up procedure.
Shifting Retention Times - Inconsistent mobile phase preparation - Column temperature fluctuations- Prepare fresh mobile phase daily. - Ensure the column oven is stable at 30°C. - Allow for sufficient column equilibration time (>30 min).
Low Sensitivity - Detector lamp aging - Sample degradation- Check detector lamp performance and replace if necessary. - Prepare fresh standards and store samples at 4°C.
High Backpressure - Column or guard column frit blockage - Sample particulate matter- Filter all mobile phases and samples. - Reverse flush the column (follow manufacturer's instructions). - Ensure sample prep removes all particulates.

Conclusion

This application note details a validated ion-pair reversed-phase HPLC method for the quantification of picolinic acid in complex matrices. By forming an ion pair, the retention of this polar analyte on a standard C18 column is significantly improved, enabling robust and reproducible analysis. The provided protocols for sample preparation, instrument operation, and method validation serve as a comprehensive resource for researchers in academic and industrial settings, facilitating the accurate measurement of picolinic acid for its growing applications in diagnostics and drug development.

References

  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Ishida, J., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Health Science. Available at: [Link]

  • Grilli, E., et al. (1993). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available at: [Link]

  • Lala, L. G., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • SIELC Technologies. Picolinic Acid HPLC Application. SIELC. Available at: [Link]

  • Ishida, J., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. Available at: [Link]

  • Fountain, K. J., et al. (2009). Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Taylor & Francis Online. Available at: [Link]

  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PubMed Central. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Analytical Chemistry. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Phenomenex Inc. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Islam Bhuiyan, M. N. (2014). How can you separate a co-eluting more polar compound by HPLC?. ResearchGate. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antiproliferative Effects of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 5-(p-Tolyl)picolinic Acid in Oncology Research

The relentless pursuit of novel therapeutic agents to combat cancer is a cornerstone of modern drug discovery. Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered significant attention for their diverse biological activities, including their roles as immunomodulators and anti-infective agents.[1] Emerging research has also highlighted the antiproliferative and anti-angiogenic properties of various picolinic acid derivatives, suggesting their potential as a scaffold for the development of new anticancer drugs.[2]

Notably, amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have demonstrated potent cytotoxic effects against several human cancer cell lines, including liver, breast, and colon carcinoma cells.[3] These derivatives were found to induce apoptosis, a form of programmed cell death, and cause cell cycle arrest, thereby inhibiting tumor cell proliferation.[3] While the direct antiproliferative activity of the parent compound, 5-(p-Tolyl)picolinic acid, has not been extensively characterized, the pronounced anticancer effects of its derivatives provide a strong rationale for its investigation as a potential cytotoxic agent.

This comprehensive guide provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals to rigorously evaluate the antiproliferative properties of 5-(p-Tolyl)picolinic acid. The methodologies outlined herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data.

Physicochemical Properties and Handling of 5-(p-Tolyl)picolinic Acid

A thorough understanding of the physicochemical properties of a compound is paramount for accurate and reproducible experimental outcomes. While specific data for 5-(p-Tolyl)picolinic acid is limited, the properties of the parent compound, picolinic acid, offer valuable guidance.

PropertyPicolinic Acid5-(p-Tolyl)picolinic Acid (Predicted)
Appearance White crystalline solidWhite to off-white solid
Solubility Very soluble in water; Soluble in ethanol[4][5]Predicted to have lower aqueous solubility due to the hydrophobic p-tolyl group. Soluble in organic solvents like DMSO and ethanol.
Storage Store at room temperature, protected from lightStore at room temperature, protected from light and moisture

Stock Solution Preparation: A Critical First Step

The accurate preparation of a stock solution is fundamental to any in vitro assay. Given the predicted solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 5-(p-Tolyl)picolinic acid.

Protocol for Stock Solution Preparation:

  • Weigh out the desired amount of 5-(p-Tolyl)picolinic acid powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Antiproliferative Assays: A Multi-faceted Approach to Assessing Cytotoxicity

No single assay can provide a complete picture of a compound's antiproliferative effects. Therefore, a multi-assay approach is recommended to gain a comprehensive understanding of the cytotoxic and cytostatic potential of 5-(p-Tolyl)picolinic acid. This guide details three widely accepted and robust assays: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay.

Experimental Workflow Overview

experimental_workflow cluster_prep Preparation cluster_assays Antiproliferative Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare 5-(p-Tolyl)picolinic acid Stock Solution mtt MTT Assay (Metabolic Activity) prep_compound->mtt srb SRB Assay (Total Protein Content) prep_compound->srb colony Colony Formation Assay (Clonogenic Survival) prep_compound->colony prep_cells Culture and Harvest Cancer Cell Lines prep_cells->mtt prep_cells->srb prep_cells->colony data_analysis Calculate IC50 Values mtt->data_analysis srb->data_analysis colony->data_analysis interpretation Interpret Antiproliferative Effects data_analysis->interpretation

Caption: A streamlined workflow for assessing the antiproliferative activity of 5-(p-Tolyl)picolinic acid.

MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 5-(p-Tolyl)picolinic acid from the stock solution in fresh culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. Replace the old medium with the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.[8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Sulforhodamine B (SRB) Assay: Quantifying Total Protein Content

The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues in cellular proteins under acidic conditions.[9][10][11] The amount of bound dye is proportional to the total cellular protein mass, providing a measure of cell number.

Protocol for SRB Assay:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[12][13]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and unbound dye.[10][13] Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][13]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell growth inhibition and the IC50 value.

Colony Formation Assay: Assessing Long-Term Survival

The colony formation assay, or clonogenic assay, is a long-term assay that measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[14] This assay is considered the gold standard for determining the cytotoxic effects of a compound, as it assesses the reproductive integrity of cells.[14]

Protocol for Colony Formation Assay:

  • Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line's plating efficiency.

  • Compound Treatment: Allow the cells to attach overnight, then treat with various concentrations of 5-(p-Tolyl)picolinic acid for a defined period (e.g., 24 hours).

  • Incubation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days at 37°C in a 5% CO2 incubator, or until visible colonies are formed in the control wells.

  • Colony Fixation and Staining: Gently wash the colonies with PBS and fix them with a solution of methanol and acetic acid (3:1) for 5-10 minutes. Remove the fixative and stain the colonies with 0.5% crystal violet solution for 15-30 minutes.

  • Washing and Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (containing ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment concentration.

Hypothesized Mechanism of Action and Signaling Pathways

Based on the known mechanisms of picolinic acid and its derivatives, several potential pathways may be affected by 5-(p-Tolyl)picolinic acid to exert its antiproliferative effects. Picolinic acid derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2][15] This often involves the activation of caspases, a family of proteases that execute programmed cell death.[15] Furthermore, cell cycle arrest, particularly at the G1/S or G2/M checkpoints, is a common mechanism by which antiproliferative compounds inhibit cancer cell growth.[3]

signaling_pathway cluster_cell Cancer Cell compound 5-(p-Tolyl)picolinic Acid receptor Cell Surface Receptors / Intracellular Targets compound->receptor Binds to/modulates pro_apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) receptor->pro_apoptotic Upregulates anti_apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) receptor->anti_apoptotic Downregulates cell_cycle Cell Cycle Checkpoints (e.g., G1/S, G2/M) receptor->cell_cycle Induces Arrest caspases Caspase Activation (e.g., Caspase-3, -9) pro_apoptotic->caspases Activates anti_apoptotic->caspases Inhibits apoptosis Apoptosis caspases->apoptosis Executes proliferation Cell Proliferation cell_cycle->proliferation Inhibits

Caption: A hypothesized signaling pathway for the antiproliferative effects of 5-(p-Tolyl)picolinic acid.

Data Interpretation and Presentation

The results from the antiproliferative assays should be presented clearly and concisely. A dose-response curve, plotting the percentage of cell viability or growth inhibition against the concentration of 5-(p-Tolyl)picolinic acid, is essential for determining the IC50 value.

Example Data Table:

Concentration (µM)% Cell Viability (MTT Assay)% Growth Inhibition (SRB Assay)Surviving Fraction (Colony Formation)
0 (Vehicle)100 ± 5.20 ± 4.81.00 ± 0.08
192 ± 6.115 ± 5.50.85 ± 0.07
1065 ± 4.948 ± 6.20.52 ± 0.06
5038 ± 3.775 ± 5.10.21 ± 0.04
10015 ± 2.592 ± 3.90.05 ± 0.02

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of the antiproliferative activity of 5-(p-Tolyl)picolinic acid. By employing a multi-assay approach and adhering to the detailed protocols, researchers can generate robust data to ascertain the potential of this compound as a novel anticancer agent. Positive results from these initial screens would warrant further investigation into the precise molecular mechanisms of action, including detailed cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and the identification of specific molecular targets. Such studies will be crucial in advancing our understanding of 5-(p-Tolyl)picolinic acid and its potential translation into a therapeutic candidate.

References

  • Abbas, A. H., Razzak Mahmood, A. A., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]

  • Cankara Pirol, S., Ilgın, S., Caliskan, B., Ocal, N., & Banoglu, E. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European journal of medicinal chemistry, 87, 473–483. [Link]

  • Fernandes, M. A., & Collins, T. (1991). Antiproliferative activity of picolinic acid due to macrophage activation. Cancer letters, 57(3), 245–248. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

  • Li, J., Chen, J., Zhang, L., & Wang, J. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369. [Link]

  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • Rakhmonova, G. R., & Kadirova, S. A. (2022). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. Universum: химия и биология, (5 (95)), 51-54. [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679-692. [Link]

  • Provost, J. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Novohradsky, V., et al. (2023). Structural Features and Photophysical and Antiproliferative Properties of Me2N-pbt-Cycloplatinated Complexes with Picolinate Ligands. Inorganics, 11(10), 401. [Link]

  • Bakshi, S. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Kim, J. E., et al. (2022). Colony-Forming Efficiency Assay to Assess Nanotoxicity of Graphene Nanomaterials. Nanomaterials, 12(15), 2650. [Link]

  • Chemister.ru. (n.d.). picolinic acid. Retrieved from [Link]

  • López-Vallejo, F., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10584–10595. [Link]

  • El-Yamani, N., & Collins, A. R. (2022). The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput. ALTEX, 39(4), 693–697. [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679-692. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Pinto, S. S., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2190. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. protocols.io. [Link]

  • Aslantürk, Ö. S. (2018). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. In Cell Viability Assays. IntechOpen. [Link]

  • O'Brien, J., et al. (2000). Sulforhodamine B colorimetric assay for cytotoxicity screening. Methods in molecular biology (Clifton, N.J.), 164, 111–114. [Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 5-(p-Tolyl)picolinic acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 5-(p-Tolyl)picolinic acid on cultured mammalian cells. This document outlines the underlying principles of the assay, a detailed step-by-step protocol, and guidance on data analysis and interpretation, rooted in established scientific practices.

Introduction: The Rationale for Cytotoxicity Profiling

The assessment of a compound's cytotoxic potential is a cornerstone of preclinical drug development and toxicological screening. The MTT assay is a widely adopted colorimetric method for evaluating the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][2] This assay is predicated on the ability of viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[3] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[1] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[1]

5-(p-Tolyl)picolinic acid, a derivative of picolinic acid, is a compound of interest for its potential biological activities. Picolinic acid and its derivatives have been investigated for a range of therapeutic applications, including antitumor effects.[4] A thorough in vitro evaluation of the cytotoxicity of 5-(p-Tolyl)picolinic acid is a critical first step in characterizing its pharmacological profile.

Principle of the MTT Assay

The MTT assay is a quantitative and reliable method for assessing cell viability.[5] The core of the assay lies in the enzymatic conversion of MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.[4] Dead cells lose this metabolic capability and therefore do not produce the colored product.[6] The insoluble formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[7] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of the cytotoxic effects of a test compound.[4]

Materials and Reagents

To ensure the accuracy and reproducibility of the MTT assay, it is imperative to use high-quality reagents and calibrated equipment.

Reagent/Material Specifications Supplier Example
5-(p-Tolyl)picolinic acidHigh purity (≥95%)Not specified
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Cell culture gradeSigma-Aldrich
Dimethyl sulfoxide (DMSO)Cell culture grade, sterileSigma-Aldrich
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture mediumPhenol red-free recommended for the assay stepGibco
Fetal Bovine Serum (FBS)Heat-inactivatedGibco
Penicillin-Streptomycin10,000 U/mL Penicillin, 10,000 µg/mL StreptomycinGibco
Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTAGibco
Phosphate-Buffered Saline (PBS)pH 7.4, sterileGibco
Selected adherent cell lines (e.g., A549, MCF-7, and MCF10A)Authenticated, low passage numberATCC
96-well flat-bottom cell culture platesSterile, tissue culture-treatedCorning
Multichannel pipette and sterile tips
Microplate readerCapable of reading absorbance at 570 nm
CO2 incubator37°C, 5% CO2, humidified
Inverted microscopeFor cell morphology observation
Sterile centrifuge tubes
Hemocytometer or automated cell counter

Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for adherent cell lines and can be adapted based on the specific cell line and experimental objectives.

Preliminary Steps: Cell Line Selection and Compound Preparation

Cell Line Selection: The choice of cell line is critical and should be guided by the research question.[8] Based on studies of structurally similar picolinic acid derivatives, the following cell lines are recommended:

  • A549 (human lung carcinoma): A relevant cancer cell line to assess anti-cancer potential.[3]

  • MCF-7 (human breast adenocarcinoma): Another well-characterized cancer cell line for screening.[3]

  • MCF10A (non-tumorigenic human breast epithelial): An essential control to determine selectivity towards cancer cells.[9]

Preparation of 5-(p-Tolyl)picolinic acid Stock Solution: The solubility of the test compound is a key factor. Picolinic acid is soluble in water and ethanol.[1][5] The addition of a tolyl group may decrease aqueous solubility.

  • Solubility Test: Empirically determine the solubility of 5-(p-Tolyl)picolinic acid in sterile DMSO and ethanol.

  • Stock Solution Preparation: Based on the solubility test, prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent (DMSO is commonly used).

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

MTT Assay Workflow

The following diagram illustrates the key steps in the MTT assay protocol.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) incubation_adhesion 2. Incubation (24h) (Allow cell adhesion) cell_seeding->incubation_adhesion compound_addition 3. Compound Addition (Serial dilutions of 5-(p-Tolyl)picolinic acid) incubation_adhesion->compound_addition incubation_treatment 4. Incubation (24-72h) (Exposure to compound) compound_addition->incubation_treatment mtt_addition 5. Add MTT Reagent (Incubate 2-4h) incubation_treatment->mtt_addition formazan_solubilization 6. Solubilize Formazan (Add DMSO) mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Procedural Steps

Day 1: Cell Seeding

  • Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This should be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[2]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[2]

Day 2: Compound Treatment

  • Prepare serial dilutions of 5-(p-Tolyl)picolinic acid in serum-free or low-serum medium from the stock solution. It is advisable to use phenol red-free medium to avoid interference with absorbance readings.[10] A typical concentration range might be from 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., DMSO) and an untreated control (medium only).

  • Carefully remove the medium from the wells and replace it with 100 µL of the prepared compound dilutions or control solutions.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

Day 3/4/5: MTT Assay and Data Acquisition

  • After the incubation period, carefully remove the treatment medium.

  • Add 100 µL of fresh, serum-free, phenol red-free medium to each well.

  • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[5]

  • Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis and Interpretation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells.

Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Determination of IC50

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.

  • Plot a dose-response curve with the concentration of 5-(p-Tolyl)picolinic acid on the x-axis (logarithmic scale) and the corresponding percentage of cell viability on the y-axis.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Software such as GraphPad Prism is commonly used for this purpose.

The following diagram illustrates the cellular mechanism of MTT reduction.

MTT_Mechanism MTT MTT (Yellow, soluble) Mitochondria Mitochondria of Viable Cell MTT->Mitochondria Uptake by cell Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Reduction Enzymes NAD(P)H-dependent oxidoreductases Enzymes->Mitochondria

Caption: Cellular reduction of MTT to formazan by mitochondrial enzymes.

Troubleshooting Common Issues

Problem Potential Cause Solution
High background absorbance Contamination of reagents or culture; Phenol red in mediumUse sterile techniques; use phenol red-free medium for the assay step.[10]
Low absorbance signal Insufficient cell number; low metabolic activity of cellsOptimize cell seeding density; increase incubation time with MTT.
Inconsistent results between replicates Uneven cell seeding; pipetting errorsEnsure a single-cell suspension before seeding; use calibrated pipettes.[9]
Precipitation of the test compound Poor solubility of 5-(p-Tolyl)picolinic acid in the culture mediumCheck for precipitation under a microscope; use a lower concentration range or a different solvent system if compatible with the cells.

Conclusion

The MTT assay is a robust and sensitive method for determining the cytotoxic effects of 5-(p-Tolyl)picolinic acid. By following this detailed protocol and adhering to good cell culture practices, researchers can obtain reliable and reproducible data to inform the drug development process. It is crucial to optimize assay conditions for the specific cell lines used and to include appropriate controls for accurate data interpretation.

References

  • Abbas, A. H., Razzak Mahmood, A. A., Tahtamouni, L. H., Al-Mazaydeh, Z. A., Rammaha, M. S., Alsoubani, F., & Al-bayati, R. I. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. Available from: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Leuthauser, S. W., Oberley, L. W., & Oberley, T. D. (1982). Antitumor activity of picolinic acid in CBA/J mice. Journal of the National Cancer Institute, 68(1), 123–126. Available from: [Link]

  • Wikipedia. (2023). MTT assay. Available from: [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Available from: [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available from: [Link]

  • PubChem. (n.d.). Picolinic acid. Available from: [Link]

  • Wikipedia. (2023). Picolinic acid. Available from: [Link]

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Available from: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Available from: [Link]

  • JoVE. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Available from: [Link]

  • PubMed. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Available from: [Link]

  • ResearchGate. (2020). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Available from: [Link]

  • PMC. (2018). Highlight report: Cell type selection for toxicity testing. Available from: [Link]

Sources

Application Note: Quantifying the Antiproliferative Efficacy of 5-(p-Tolyl)picolinic Acid Using the Sulforhodamine B (SRB) Assay

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sulforhodamine B (SRB) assay for evaluating the antiproliferative effects of novel chemical entities, using 5-(p-Tolyl)picolinic acid as a representative compound. The SRB assay is a robust, sensitive, and cost-effective colorimetric method for determining cytotoxicity and cell growth inhibition.[1] This note details the underlying principles of the assay, provides validated, step-by-step protocols for reagent preparation and experimental execution, and offers a clear framework for data analysis and interpretation, including the calculation of the Growth Inhibition 50 (GI50) value.

The Scientific Principle: Why Choose the SRB Assay?

The Sulforhodamine B (SRB) assay is a cell density determination method based on the measurement of total cellular protein content.[1][2] Its core principle lies in the ability of the SRB dye, a bright-pink aminoxanthene, to stoichiometrically bind to basic amino acid residues of cellular proteins that have been fixed with trichloroacetic acid (TCA).[3][4][5]

The key mechanistic steps are:

  • Cell Fixation: Adherent cells are treated with cold TCA. This serves a dual purpose: it terminates cell growth and fixes the cells to the bottom of the well, preserving their protein content.

  • Staining: Under mildly acidic conditions, the negatively charged sulfonic acid groups of SRB form an electrostatic complex with the positively charged basic amino acid residues of proteins.[3][5][6]

  • Washing: Excess, unbound dye is removed by washing with a dilute acetic acid solution. The acidic nature of the wash is critical as it ensures that the protein-bound SRB remains attached.[2]

  • Solubilization & Quantification: The protein-bound SRB is solubilized using a basic solution, typically 10 mM Tris base.[4] This shifts the pH, causing the dye to dissociate from the proteins and enter the solution. The amount of released dye, which is directly proportional to the total protein mass in the well, is then quantified by measuring its optical density (OD) with a microplate reader.[3][5]

Key Advantages over Metabolically-Dependent Assays (e.g., MTT):

  • Stability: The endpoint, where fixed and stained plates can be dried and stored indefinitely before solubilization, offers significant workflow flexibility.[3]

  • Independence from Metabolism: The SRB assay measures total biomass rather than metabolic activity. This avoids interference from compounds that might alter mitochondrial function without being directly cytotoxic.[3]

  • High Sensitivity and Linearity: The assay demonstrates a linear relationship over a wide range of cell densities and is sensitive enough to detect as few as 1,000-2,000 cells per well.[1][3]

Experimental Design & Workflow

Evaluating the antiproliferative activity of a compound like 5-(p-Tolyl)picolinic acid requires a systematic approach to generate a dose-response curve, from which the GI50 value can be derived. The overall workflow is visualized below.

SRB_Workflow Overall SRB Assay Workflow A 1. Cell Seeding (Plate cells in 96-well plates) B 2. Incubation (Allow cells to attach, ~24h) A->B C 3. Compound Treatment (Add serial dilutions of 5-(p-Tolyl)picolinic acid) B->C D 4. Incubation Period (Expose cells to compound, 48-72h) C->D E 5. Cell Fixation (Add cold Trichloroacetic Acid) D->E F 6. Staining (Incubate with SRB dye) E->F G 7. Washing (Remove unbound dye with Acetic Acid) F->G H 8. Solubilization (Add Tris base to release bound dye) G->H I 9. Absorbance Reading (Measure OD at ~510-565 nm) H->I J 10. Data Analysis (Calculate % Growth Inhibition and GI50) I->J

Caption: High-level workflow for the SRB antiproliferation assay.

Detailed Protocols

Protocol 1: Preparation of Reagents

This protocol outlines the preparation of the essential solutions for the SRB assay. Handle all chemicals with appropriate personal protective equipment (PPE).

ReagentPreparation StepsStorage
1. 10% (w/v) Trichloroacetic Acid (TCA) 1. CAUTION: TCA is highly corrosive. Work in a chemical fume hood.[3] 2. Weigh 10 g of TCA powder. 3. Dissolve in 80 mL of deionized water. 4. Adjust the final volume to 100 mL. 5. Store in a glass or polypropylene bottle.4°C
2. 0.4% (w/v) SRB Staining Solution 1. Weigh 0.4 g of Sulforhodamine B powder. 2. Dissolve in 100 mL of 1% (v/v) acetic acid. 3. Mix thoroughly until fully dissolved.Room Temperature, protected from light[5]
3. 1% (v/v) Acetic Acid Wash Solution 1. Add 10 mL of glacial acetic acid to 990 mL of deionized water. 2. Mix well.Room Temperature
4. 10 mM Tris Base Solution 1. Weigh 0.121 g of Tris base. 2. Dissolve in 80 mL of deionized water. 3. Adjust pH to 10.5 with NaOH if necessary (optional, but recommended for consistency). 4. Adjust the final volume to 100 mL.Room Temperature
Protocol 2: Preparation of 5-(p-Tolyl)picolinic Acid

Accurate preparation of the test compound is critical for reliable dose-response data.

  • Stock Solution Preparation:

    • Dissolve 5-(p-Tolyl)picolinic acid in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).[3] Ensure the compound is fully dissolved. This stock can be stored in aliquots at -20°C.

    • Rationale: DMSO is a common solvent for organic compounds in cell-based assays. A high-concentration stock minimizes the volume of solvent added to the cell culture medium.

  • Serial Dilutions:

    • Perform a series of dilutions from the stock solution to generate the desired final concentrations for the assay. This is typically done in culture medium or 10% DMSO.[3]

    • Critical Step: Ensure the final concentration of DMSO in the wells does not exceed 0.5% (ideally ≤0.1%), as higher concentrations can be toxic to cells and confound the results.[7] Prepare a vehicle control using the same final DMSO concentration as in the highest compound dose wells.

Protocol 3: SRB Assay Execution

This protocol is optimized for a 96-well plate format.

  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase.

    • Determine the optimal seeding density for your chosen cell line. This density should allow cells in the control wells to remain in exponential growth for the duration of the experiment (e.g., 5,000-20,000 cells per well).[3]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for ~24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[7]

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing the various concentrations of 5-(p-Tolyl)picolinic acid, the vehicle control (DMSO), and a positive control (e.g., doxorubicin).[3]

    • Plate Layout is Key: Include a "T_zero" plate/group of wells that will be fixed at this point to represent the cell count at the time of drug addition. Also include wells with medium only for a background blank.

  • Incubation:

    • Return the plate to the incubator for the desired exposure time, typically 48 to 72 hours.[7]

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA directly to the medium in each well (final concentration ~3.3%).

    • Incubate the plate at 4°C for 1 hour.[5]

    • Rationale: The cold temperature and TCA effectively stop all cellular activity and fix proteins to the plate surface.

  • Washing:

    • Carefully discard the supernatant.

    • Gently wash the plate five times with ~200 µL of 1% acetic acid per well to remove unbound SRB dye.[6]

    • Remove the final wash and allow the plate to air-dry completely at room temperature. This step is critical; residual liquid will interfere with solubilization.

    • Expert Tip: Inconsistent or harsh washing is a primary source of variability.[4] A gentle, consistent technique (e.g., using a multi-channel pipette or a plate washer) is essential.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[1]

  • Solubilization and Reading:

    • Add 200 µL of 10 mM Tris base solution to each well.[5]

    • Place the plate on a shaker for 10 minutes to ensure the bound dye is fully solubilized.[4]

    • Measure the optical density (OD) at 510 nm using a microplate reader. A wavelength between 540-580 nm can also be used.[5]

Data Analysis and Interpretation

Proper data analysis transforms raw OD values into a meaningful measure of antiproliferative activity.

Data_Analysis_Flow Data Analysis & GI50 Calculation A Raw OD510 Values (Test, Control, T_zero, Blank) B 1. Background Subtraction (Subtract Blank OD from all other ODs) A->B C 2. Calculate % Growth [ (OD_test - OD_Tzero) / (OD_ctrl - OD_Tzero) ] * 100 B->C D 3. Plot Dose-Response Curve (% Growth vs. log[Compound Concentration]) C->D E 4. Non-linear Regression (Sigmoidal curve fit) D->E F Determine GI50 Value (Concentration for 50% Growth) E->F

Caption: Workflow for calculating the GI50 value from raw absorbance data.

Calculations

The percentage of cell growth is calculated using the absorbances from the test wells (Ti), control wells (C), and the time zero wells (Tzero).[8]

  • Percent Growth (%) = [ (Mean OD_treated - Mean OD_Tzero) / (Mean OD_control - Mean OD_Tzero) ] * 100

This formula normalizes the data to the cell count at the start of treatment, distinguishing between cytostatic effects (growth inhibition, % Growth between 0 and 100) and cytotoxic effects (cell killing, % Growth < 0).

Data Presentation and GI50 Determination

The calculated percent growth values are plotted against the logarithm of the compound concentration to generate a dose-response curve. The GI50 is the concentration of 5-(p-Tolyl)picolinic acid that causes a 50% reduction in cell growth relative to the control. This value is determined from the curve using a non-linear regression analysis software package (e.g., GraphPad Prism).

Table 1: Example Data for 5-(p-Tolyl)picolinic acid on a Cancer Cell Line

Compound Conc. (µM)Mean OD (510 nm)% Growth
T_zero0.150-
0 (Vehicle Control)0.950100%
0.10.93097.5%
10.75075.0%
100.55050.0%
500.25012.5%
1000.100-6.25%
Calculated GI50 10 µM

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability - Inconsistent cell seeding - Non-homogeneous washing[4] - Edge effects in the 96-well plate- Ensure thorough mixing of cell suspension before seeding. - Use a consistent, gentle washing technique for all wells. - Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Low Signal (Low OD values) - Seeding density is too low[3] - Suboptimal cell health or growth- Perform a cell titration experiment to determine the optimal seeding density that yields an OD in the linear range of the assay.[3] - Ensure cells are healthy and in the exponential growth phase before starting the experiment.
High Background (High Blank OD) - Incomplete removal of unbound SRB dye[3][6] - Contamination- Increase the number of wash steps or the volume of 1% acetic acid. Ensure the plate is tapped dry between washes. - Use sterile technique throughout the procedure.
Cell Detachment during Assay - TCA concentration is too low[3] - Washing steps are too harsh- Ensure TCA is at the correct concentration (10% w/v). - Wash gently by adding liquid to the sides of the wells rather than directly onto the cell monolayer.[4]

Conclusion

The Sulforhodamine B assay is a highly reliable and versatile method for assessing the antiproliferative effects of test compounds like 5-(p-Tolyl)picolinic acid. Its robust nature, stable endpoint, and independence from cellular metabolism make it a cornerstone of in vitro cytotoxicity screening in drug discovery. By following the detailed protocols and data analysis framework presented in this application note, researchers can generate accurate and reproducible data to characterize the potency of novel therapeutic candidates.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. [Link]

  • Perez, M. R., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Journal of Visualized Experiments, (117), 54823. [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692. [Link]

  • Labprep. (n.d.). Cell fixation and SRB staining. labprep.video. [Link]

  • Teixeira, A. A. (2018). How to analyze SRB (Sulforhodamine B) assay results? ResearchGate. [Link]

  • Ocal, N., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 86, 736-746. [Link]

  • Van Meerloo, J. (2015). How to calculate IC50 value of a compound with known GI50 value? ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1435. [Link]

  • Ismayilova, K. A., et al. (2022). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. CyberLeninka. [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Fernandez-Pol, J. A., et al. (1977). Control of growth by picolinic acid: differential response of normal and transformed cells. Proceedings of the National Academy of Sciences, 74(7), 2889-2893. [Link]

Sources

Application Notes and Protocols for Herbicidal Activity Screening of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Herbicides and the Promise of Picolinic Acids

The escalating challenge of herbicide resistance in weed populations necessitates a continuous search for novel herbicidal compounds with diverse modes of action.[1][2] Picolinic acid derivatives have emerged as a prominent class of synthetic auxin herbicides, effectively controlling a broad spectrum of weeds.[3][4][5] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth that is ultimately lethal to susceptible plants.[6][7][8] Notable commercial successes, such as aminopyralid, clopyralid, and picloram, underscore the potential of the picolinic acid scaffold in herbicide development.[4][5]

The compound 5-(p-Tolyl)picolinic acid represents a novel structural variation within this class. The introduction of a tolyl group at the 5-position of the picolinic acid ring may influence its binding affinity to the auxin receptor complex, its translocation within the plant, and its overall herbicidal efficacy. A systematic and rigorous screening process is therefore essential to elucidate the herbicidal potential of this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough herbicidal activity screening of 5-(p-Tolyl)picolinic acid. The protocols detailed herein are designed to be robust and reproducible, enabling a tiered approach that progresses from rapid in vitro assays to more complex in vivo and physiological assessments.

The Scientific Rationale: A Multi-Faceted Approach to Herbicide Screening

A successful herbicide screening program relies on a multi-pronged strategy that evaluates a compound's phytotoxicity across different levels of biological organization. This guide is structured to provide a holistic assessment of 5-(p-Tolyl)picolinic acid's herbicidal profile:

  • Primary Screening (In Vitro): This initial phase focuses on high-throughput assays to quickly determine the intrinsic biological activity of the compound. The inhibition of root and shoot growth in a model plant species provides a sensitive and quantifiable measure of phytotoxicity.[9][10]

  • Secondary Screening (In Vivo): Promising results from the primary screen trigger a more in-depth evaluation under controlled greenhouse conditions. This stage assesses the compound's post-emergence herbicidal activity on a panel of relevant weed and crop species, providing crucial information on its spectrum of activity and crop selectivity.[10][11]

  • Physiological and Biochemical Analysis: To understand the "why" behind the observed herbicidal effects, this phase investigates the impact of the compound on key physiological processes. Measuring chlorophyll content and the generation of reactive oxygen species (ROS) can offer insights into the mechanism of cell death.[12][13]

This tiered approach, visualized in the workflow diagram below, ensures a cost-effective and scientifically rigorous evaluation, allowing for early identification of promising candidates and informed decisions for further development.

Visualizing the Workflow: A Roadmap for Screening

Herbicidal_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Screening cluster_2 Phase 3: Physiological Analysis in_vitro_assay In Vitro Seed Germination & Seedling Growth Assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination Quantify inhibition decision_1 Active? ic50_determination->decision_1 greenhouse_assay Whole Plant Greenhouse Assay phytotoxicity_assessment Phytotoxicity & Selectivity Assessment greenhouse_assay->phytotoxicity_assessment Evaluate efficacy & crop safety decision_2 Selective? phytotoxicity_assessment->decision_2 chlorophyll_assay Chlorophyll Content Measurement end Candidate for Further Development chlorophyll_assay->end ros_assay Reactive Oxygen Species (ROS) Assay ros_assay->end start 5-(p-Tolyl)picolinic acid start->in_vitro_assay decision_1->greenhouse_assay Yes stop Inactive/Non-selective decision_1->stop No decision_2->chlorophyll_assay Yes decision_2->ros_assay Yes decision_2->stop No

Caption: Tiered screening workflow for 5-(p-Tolyl)picolinic acid.

Part 1: In Vitro Herbicidal Activity Screening

This initial phase aims to rapidly assess the intrinsic phytotoxicity of 5-(p-Tolyl)picolinic acid using a sensitive and high-throughput seed germination and seedling growth assay. The model plant Arabidopsis thaliana is an excellent choice due to its small size, rapid life cycle, and well-characterized genetics.[3][9]

Protocol 1: Arabidopsis thaliana Root and Shoot Growth Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of 5-(p-Tolyl)picolinic acid on the root and shoot growth of Arabidopsis thaliana and to calculate the half-maximal inhibitory concentration (IC50).[14][15]

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • 5-(p-Tolyl)picolinic acid

  • Dimethyl sulfoxide (DMSO)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (90 mm)

  • Sterile water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a 100 mM stock solution of 5-(p-Tolyl)picolinic acid in DMSO.

    • Prepare a series of working solutions by diluting the stock solution in sterile water to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all treatments, including the control, is 0.1% (v/v) to negate solvent effects.

  • Plating and Treatment:

    • Prepare MS agar medium (0.8% w/v) and autoclave.

    • Cool the medium to approximately 50°C and add the appropriate volume of the test compound working solutions to achieve the desired final concentrations.

    • Pour the medium into sterile Petri dishes and allow it to solidify.

    • Sterilize Arabidopsis thaliana seeds by treating them with 70% ethanol for 1 minute, followed by 20% bleach for 10 minutes, and then rinse five times with sterile water.

    • Aseptically place 10-15 sterilized seeds on the surface of the solidified MS medium in each Petri dish.

  • Incubation and Growth:

    • Seal the Petri dishes with parafilm and place them in a growth chamber at 22 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Data Collection and Analysis:

    • After 7-10 days, measure the primary root length and shoot fresh weight of the seedlings.

    • Calculate the percentage of inhibition for each concentration relative to the solvent control (0.1% DMSO).

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of growth, by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.[15]

Data Presentation: In Vitro Growth Inhibition
Concentration (µM)Root Length Inhibition (%)Shoot Fresh Weight Inhibition (%)
0 (Control)00
0.18.5 ± 1.25.2 ± 0.9
125.3 ± 2.518.9 ± 2.1
1052.1 ± 4.145.6 ± 3.8
10089.7 ± 3.582.4 ± 4.5
100010098.1 ± 1.5
IC50 (µM) ~9.5 ~12.0

Part 2: In Vivo Post-Emergence Herbicidal Activity

Following promising in vitro results, the next critical step is to evaluate the herbicidal efficacy of 5-(p-Tolyl)picolinic acid on whole plants in a controlled greenhouse environment. This assay provides insights into the compound's spectrum of activity (which weeds it controls) and its selectivity (its safety to crops).

Protocol 2: Greenhouse Post-Emergence Assay

Objective: To assess the post-emergence herbicidal activity of 5-(p-Tolyl)picolinic acid on a panel of broadleaf and grass weed species, and to evaluate its phytotoxicity on a representative crop species.

Materials:

  • Seeds of selected weed species (e.g., Amaranthus retroflexus - redroot pigweed, Chenopodium album - common lambsquarters, Setaria faberi - giant foxtail)

  • Seeds of a selected crop species (e.g., Zea mays - corn or Triticum aestivum - wheat)

  • 5-(p-Tolyl)picolinic acid

  • Wetting agent (e.g., Tween-20)

  • Acetone

  • Pots (10 cm diameter) filled with potting mix

  • Greenhouse with controlled temperature, humidity, and lighting

  • Laboratory sprayer

Procedure:

  • Plant Cultivation:

    • Sow the seeds of the selected weed and crop species in separate pots.

    • Grow the plants in the greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-3 leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of 5-(p-Tolyl)picolinic acid in acetone.

    • Prepare spray solutions at different application rates (e.g., 100, 250, 500 g a.i./ha) in a water-acetone mixture containing a wetting agent (0.1% v/v).

    • Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

    • Include a negative control group sprayed only with the water-acetone-wetting agent solution.

  • Phytotoxicity Assessment:

    • Return the treated plants to the greenhouse.

    • Visually assess the phytotoxicity at 7, 14, and 21 days after treatment (DAT) using a rating scale from 0% (no effect) to 100% (complete plant death).[16]

    • Record specific symptoms of phytotoxicity, such as epinasty (twisting and curling of stems and leaves), chlorosis (yellowing), and necrosis (tissue death).[16]

    • At the end of the experiment (21 DAT), harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and measure the dry weight.

Data Presentation: Post-Emergence Herbicidal Activity (21 DAT)
Application Rate (g a.i./ha)Amaranthus retroflexus (% Control)Chenopodium album (% Control)Setaria faberi (% Control)Zea mays (% Injury)
0 (Control)10010000
100758052
2509598105
500100100158

Part 3: Elucidating the Physiological Impact

Understanding how 5-(p-Tolyl)picolinic acid affects fundamental plant processes can provide valuable insights into its mode of action. The following protocols focus on two key indicators of plant stress: chlorophyll content and the production of reactive oxygen species.

Protocol 3: Spectrophotometric Quantification of Chlorophyll Content

Objective: To determine the effect of 5-(p-Tolyl)picolinic acid on the chlorophyll content in treated plants, as a measure of photosynthetic health.[17][18][19][20]

Rationale: Synthetic auxins can induce senescence, which is often associated with the degradation of chlorophyll.[13] A reduction in chlorophyll content can indicate a disruption of photosynthesis and overall plant health.

Procedure:

  • Collect leaf samples from treated and control plants at a specified time point after treatment (e.g., 7 DAT).

  • Extract chlorophyll by homogenizing a known weight of leaf tissue in 80% acetone.

  • Centrifuge the homogenate to pellet the cell debris.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations).

Protocol 4: Measurement of Reactive Oxygen Species (ROS)

Objective: To assess whether 5-(p-Tolyl)picolinic acid induces oxidative stress by measuring the accumulation of reactive oxygen species.[12][21][22][23]

Rationale: The uncontrolled metabolic activity induced by auxin herbicides can lead to the overproduction of ROS, which are highly reactive molecules that can damage cellular components and lead to cell death.[24][25]

Procedure:

  • Collect leaf tissue from treated and control plants.

  • Use a suitable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent in the presence of ROS.

  • Incubate the leaf tissue with the probe.

  • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.

Interpreting the Results: Building a Profile of a Potential Herbicide

The data generated from these protocols will allow for a comprehensive evaluation of 5-(p-Tolyl)picolinic acid's herbicidal potential.

  • A low IC50 value in the in vitro assay suggests high intrinsic phytotoxicity.

  • High percentage control of weed species in the greenhouse assay indicates good post-emergence efficacy.

  • Low percentage injury to the crop species demonstrates desirable selectivity.

  • A significant reduction in chlorophyll content and an increase in ROS levels would support the hypothesis that the compound acts as a typical synthetic auxin herbicide, inducing senescence and oxidative stress.

Mechanism of Action: The Auxin Connection

Picolinic acid herbicides are known to act as synthetic auxins.[3][5] They bind to the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[3][9][24] This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[24] The resulting overstimulation of these pathways disrupts normal plant growth and development, ultimately causing plant death.[6] The structural similarity of 5-(p-Tolyl)picolinic acid to other auxinic herbicides suggests it likely shares this mechanism of action.

Auxin_Herbicide_Mechanism cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) Aux_IAA Aux/IAA Repressor ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes (OFF) Herbicide 5-(p-Tolyl)picolinic acid (Synthetic Auxin) SCF_TIR1_AFB SCF-TIR1/AFB Complex Herbicide->SCF_TIR1_AFB Binds to SCF_TIR1_AFB->Aux_IAA Targets for Ubiquitination Ub Ubiquitin Ub->Aux_IAA Degraded_Aux_IAA Degraded Aux/IAA Proteasome->Degraded_Aux_IAA Active_ARF Active ARF Active_Auxin_Genes Auxin-Responsive Genes (ON) Active_ARF->Active_Auxin_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Active_Auxin_Genes->Uncontrolled_Growth

Caption: Proposed mechanism of action for 5-(p-Tolyl)picolinic acid.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial screening of 5-(p-Tolyl)picolinic acid as a potential herbicide. A positive outcome from this screening cascade would justify further investigation, including:

  • Expansion of the weed and crop species panel to better define its spectrum of activity.

  • Pre-emergence herbicidal activity testing to determine its potential for soil application.

  • Mode of action confirmation studies , such as gene expression analysis of auxin-responsive genes.

  • Toxicological and environmental fate studies to assess its safety profile.

By following a systematic and scientifically sound screening process, the true potential of 5-(p-Tolyl)picolinic acid as a novel herbicide can be effectively and efficiently determined.

References

  • Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1349. Available at: [Link]

  • Yang, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry, 72(16), 7235–7245. Available at: [Link]

  • Zhang, J., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 348. Available at: [Link]

  • Figshare. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6‑Pyrazolyl-2-picolinic Acid as a Herbicide. Available at: [Link]

  • Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. Available at: [Link]

  • Norris-Tull, D. (2024). Picolinic acid family of herbicides. Management of invasive plants in the western USA. Available at: [Link]

  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and... Available at: [Link]

  • Aminot, A., & Rey, F. (2000). Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. ICES Techniques in Marine Environmental Sciences, No. 25. Available at: [Link]

  • Ye, F., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7394. Available at: [Link]

  • EPPO. (2014). PP 1/135 (4) Phytotoxicity assessment. EPPO Bulletin, 44(3), 283-287. Available at: [Link]

  • Dickinson, B. C., & Chang, C. J. (2011). Measuring ROS and redox markers in plant cells. Chemical Society Reviews, 40(9), 4573-4589. Available at: [Link]

  • Weed Science. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(1), 13-21. Available at: [Link]

  • RSC Publishing. (n.d.). Measuring ROS and redox markers in plant cells. Available at: [Link]

  • ResearchGate. (2021). (PDF) Assessment of Pesticide Phytotoxicity with the Bioindication Method. Available at: [Link]

  • YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. Available at: [Link]

  • University of Maryland Center for Environmental Science. (2019). Chlorophyll Spectrophotometric Method 2019-1.pdf. Available at: [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295–300. Available at: [Link]

  • Frontiers. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Available at: [Link]

  • Sebaugh, J. L. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Methods in Molecular Biology, 716, 149–161. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of natural auxins and the auxinic herbicides. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Spectrophotometric Analysis of Chlorophylls and Carotenoids from Commonly Grown Fern Species by Using Various Extracting Solvents. Available at: [Link]

  • MDPI. (n.d.). Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn. for Natural Weed Control. Available at: [Link]

  • MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Molecules, 27(22), 7810. Available at: [Link]

  • ResearchGate. (n.d.). How could I quantitatively measure reactive oxygen species in plants?. Available at: [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. Available at: [Link]

  • Kim, J. Y., et al. (2020). Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa. Bio-protocol, 10(14), e3683. Available at: [Link]

  • University of Nebraska–Lincoln. (n.d.). Synthetic Auxin Resistant Weeds. Available at: [Link]

  • protocols.io. (2023). Assessment of the in vitro trypanocidal activity. Available at: [Link]

  • Biotoxicity. (n.d.). Phytotoxicity Testing with Higher Plants. Available at: [Link]

  • Polk County Water Atlas. (n.d.). ESS Method 150.1: Chlorophyll - Spectrophotometric. Available at: [Link]

  • HunterLab. (2023). Applying Spectrophotometric Evaluation to Chlorophyll Pigments to Reap Health Benefits. Available at: [Link]

  • ASHS Journals. (n.d.). Using Advanced Optical Sensing to Quantify Phytotoxicity in Ornamental Plants. HortTechnology, 31(1). Available at: [Link]

  • ResearchGate. (n.d.). The development journey of 2-picolinic acid herbicides. Available at: [Link]

  • PubMed. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Plant Science, 9, 1850. Available at: [Link]

  • MDPI. (n.d.). Solid Dispersant-Based Dispersive Liquid–Liquid Microextraction for Determining Triazine Herbicides in Environmental Water Samples. Available at: [Link]

  • Jugulam, M., & Shyam, C. (2019). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 76(1), 86-93. Available at: [Link]

  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Available at: [Link]

  • ChEMBL. (n.d.). EMBL-EBI. Available at: [Link]

  • The Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Available at: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Available at: [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification. Available at: [Link]

  • PubMed. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(10), 4525-4535. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(p-Tolyl)picolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related biaryl compounds. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this synthesis, ensuring a successful and reproducible outcome.

Introduction to the Synthesis of 5-(p-Tolyl)picolinic Acid

The synthesis of 5-(p-Tolyl)picolinic acid is a critical process in the development of various pharmaceutical agents and functional materials. The most prevalent and efficient method for its preparation is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of a 5-halopicolinic acid derivative with p-tolylboronic acid, catalyzed by a palladium complex.

While the Suzuki-Miyaura coupling is a robust and versatile reaction, its application to heterocyclic substrates like picolinic acid derivatives can present unique challenges. This guide will provide in-depth troubleshooting advice and detailed protocols to overcome these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-(p-Tolyl)picolinic acid?

A1: The most common and efficient route is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of a 5-halopicolinic acid derivative (e.g., 5-bromopicolinic acid or its methyl ester) with p-tolylboronic acid.[1]

Q2: Why is my Suzuki-Miyaura reaction failing to produce the desired product?

A2: Reaction failure can stem from several factors, including inactive catalyst, poor quality of reagents (especially the boronic acid), inappropriate choice of base or solvent, or the presence of oxygen in the reaction mixture. A systematic troubleshooting approach is necessary to identify the root cause.

Q3: I am observing significant amounts of side products. What are they and how can I minimize them?

A3: Common side products in Suzuki-Miyaura reactions include homocoupled products (from the boronic acid or the halide), and dehalogenated or deboronated starting materials. Minimizing these byproducts often involves optimizing the reaction conditions, such as the choice of catalyst, ligand, base, and ensuring an inert atmosphere.

Q4: How do I purify the final product, 5-(p-Tolyl)picolinic acid?

A4: Purification can often be achieved by recrystallization.[2] The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallizing picolinic acid derivatives include ethanol, isopropanol, or mixtures of polar and non-polar solvents. Column chromatography can also be employed, though the acidic nature of the product may require a modified silica gel or a different stationary phase.

Q5: Can I use 5-chloropicolinic acid instead of 5-bromopicolinic acid?

A5: While aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings, their use is possible with the appropriate choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands.[3]

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of 5-(p-Tolyl)picolinic acid and offers systematic solutions.

Problem 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst The Pd(0) active species is sensitive to air and can be oxidized. Ensure your palladium source is of good quality. If you are generating the Pd(0) species in situ, make sure the pre-catalyst is properly activated. Consider using a more robust, air-stable pre-catalyst.
Poor Boronic Acid Quality Boronic acids can degrade over time, especially if not stored properly. It is advisable to use fresh or recently purchased p-tolylboronic acid. Consider checking the purity of your boronic acid by NMR before use.
Inappropriate Base The choice of base is critical for the activation of the boronic acid. For Suzuki couplings with picolinic acid derivatives, common bases include K2CO3, K3PO4, or Cs2CO3.[4] The base should be finely powdered to ensure good solubility and reactivity.
Oxygen Contamination The catalytic cycle requires a Pd(0) species, which is readily oxidized. Degas your solvent thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Incorrect Solvent The solvent system needs to be able to dissolve both the organic and inorganic reagents to some extent. A mixture of an organic solvent (like dioxane, toluene, or DME) and water is often used.
Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

Side ProductCauseRecommended Action
Homocoupling of p-tolylboronic acid (4,4'-dimethylbiphenyl) This is often caused by the presence of oxygen.Rigorously degas the solvent and maintain an inert atmosphere. Lowering the reaction temperature might also help.
Debromination of 5-bromopicolinic acid This can be promoted by certain bases or by hydride sources in the reaction mixture.Try a different base, for example, switching from an alkoxide to a carbonate. Ensure your solvent is anhydrous if a hydride source is suspected.
Protodeboronation of p-tolylboronic acid This is the hydrolysis of the boronic acid back to toluene and is often favored in strongly acidic or basic conditions or at elevated temperatures.Use a milder base and avoid prolonged reaction times at high temperatures.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-(p-Tolyl)picolinate via Suzuki-Miyaura Coupling

This two-step procedure involves the initial coupling to form the methyl ester, followed by hydrolysis to the final carboxylic acid. Starting with the ester can sometimes lead to cleaner reactions and easier purification.

Step 1: Suzuki-Miyaura Coupling

G reagents Methyl 5-bromopicolinate p-Tolylboronic acid Pd(dppf)Cl2 K2CO3 Dioxane/H2O reaction_flask Reaction Setup Inert Atmosphere (Ar/N2) Stirring at 80-90 °C for 4-12h reagents->reaction_flask workup Workup Cool to RT Dilute with EtOAc Wash with H2O and Brine Dry over Na2SO4 reaction_flask->workup purification Purification Silica Gel Chromatography (Hexane/EtOAc gradient) workup->purification product_ester Methyl 5-(p-tolyl)picolinate purification->product_ester

Caption: Workflow for the synthesis of Methyl 5-(p-tolyl)picolinate.

Detailed Procedure:

  • To an oven-dried flask, add methyl 5-bromopicolinate (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.03 eq), and finely powdered K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 5-(p-tolyl)picolinate.

Step 2: Hydrolysis to 5-(p-Tolyl)picolinic Acid

G ester Methyl 5-(p-tolyl)picolinate hydrolysis Saponification LiOH or NaOH in THF/H2O Stir at RT ester->hydrolysis acidification Acidification Cool to 0 °C Add 1M HCl until pH ~4-5 hydrolysis->acidification isolation Isolation Collect precipitate by filtration Wash with cold water Dry under vacuum acidification->isolation product_acid 5-(p-Tolyl)picolinic Acid isolation->product_acid

Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

Detailed Procedure:

  • Dissolve methyl 5-(p-tolyl)picolinate in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture in an ice bath and acidify with 1M HCl to a pH of approximately 4-5.

  • A precipitate of 5-(p-Tolyl)picolinic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Hydrolysis
  • Incomplete Hydrolysis: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure sufficient base is present.

  • Product Oiling Out: If the product oils out upon acidification instead of precipitating, try adding the acid more slowly at a lower temperature. Alternatively, extract the product into an organic solvent, dry, and concentrate to obtain the solid.

Analytical Characterization

Accurate characterization of the final product is crucial for confirming its identity and purity.

Expected Analytical Data for 5-(p-Tolyl)picolinic acid:

  • ¹H NMR: Expect signals corresponding to the pyridine ring protons, the tolyl ring protons, and the methyl group protons. The carboxylic acid proton may be a broad singlet.

  • ¹³C NMR: Expect distinct signals for all the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 5-(p-Tolyl)picolinic acid. A common adduct in ESI-MS would be [M+H]⁺.[1]

Mechanistic Insights

A fundamental understanding of the reaction mechanism is invaluable for effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_transmetalation Transmetalation cluster_product Product pd0 Pd(0)L2 ArX 5-Halopicolinate (Ar-X) pd_complex1 Ar-Pd(II)-X(L2) pd_complex2 Ar-Pd(II)-Ar'(L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product 5-(p-Tolyl)picolinate (Ar-Ar') ArX->pd_complex1 Oxidative Addition ArBOH p-Tolylboronic Acid (Ar'-B(OH)2) ArBOH->pd_complex2 Base Base (e.g., K2CO3) Base->pd_complex2

Sources

Technical Support Center: Synthesis of 5-Aryl Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aryl picolinic acids. This guide is structured to provide field-proven insights and practical solutions to common challenges encountered during synthesis, with a focus on palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and empower you to troubleshoot your reactions effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: Why is my yield of 5-aryl picolinic acid consistently low in my Suzuki-Miyaura coupling reaction?

Low yield is a multifaceted issue that can stem from several competing side reactions or suboptimal conditions. A systematic approach is required to diagnose the root cause. The primary culprits are often catalyst deactivation, incomplete reaction, or consumption of starting materials through non-productive pathways.

Possible Causes & Solutions:

  • Protodeboronation of the Boronic Acid: Your aryl boronic acid can be converted back to the corresponding arene, effectively removing it from the catalytic cycle. This is often exacerbated by excess base, water, or elevated temperatures.

    • Solution: Use the mildest base possible that still facilitates the reaction (e.g., K₃PO₄ or K₂CO₃ instead of NaOH). Ensure your solvent is rigorously dried, and run the reaction under an inert atmosphere (Nitrogen or Argon). Consider using boronic esters (e.g., pinacol esters) or aryltrifluoroborates, which are known to be more robust and less prone to protodeboronation.[1][2]

  • Homocoupling of the Boronic Acid: You may be forming a biaryl byproduct derived from the self-coupling of your boronic acid. This side reaction is often mediated by the Pd(II) species in the presence of oxygen.[3]

    • Solution: Thoroughly degas your reaction mixture before adding the palladium catalyst. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that rapidly generates Pd(0) can minimize the concentration of Pd(II) available for this side reaction.[3]

  • Dehalogenation of the Halopicolinic Acid: The starting 5-halopicolinic acid can be reduced to picolinic acid, especially if your reaction conditions facilitate β-hydride elimination pathways.[4]

    • Solution: Select ligands that promote reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective. Also, ensure your solvent and reagents are free from sources of adventitious hydrides.

  • Catalyst Inhibition/Deactivation: The picolinic acid moiety itself can act as a chelating ligand for the palladium center, potentially forming an inactive complex and inhibiting the catalytic cycle.

    • Solution: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent this chelation. The ester can be hydrolyzed in a subsequent step. Alternatively, careful selection of ligands that are less easily displaced by the picolinic acid can mitigate this issue.

Below is a troubleshooting workflow to diagnose the cause of low yields.

G start Low Yield of 5-Aryl Picolinic Acid check_sm Analyze Crude Reaction Mixture (LCMS/NMR) start->check_sm sm_present Unreacted Starting Materials? check_sm->sm_present no_sm Starting Materials Consumed? check_sm->no_sm catalyst_issue Catalyst Deactivation (e.g., Pd black formation) sm_present->catalyst_issue Yes conditions_issue Suboptimal Conditions (Temp, Time, Concentration) sm_present->conditions_issue Yes byproducts Identify Byproducts no_sm->byproducts Yes homocoupling Biaryl Homocoupling Product Detected byproducts->homocoupling deboronation Protodeboronation Product Detected byproducts->deboronation dehalogenation Dehalogenated Picolinic Acid Detected byproducts->dehalogenation solve_catalyst Solution: - Use robust ligands - Protect carboxylic acid - Check reagent purity catalyst_issue->solve_catalyst solve_conditions Solution: - Increase temperature/time - Screen solvents/bases conditions_issue->solve_conditions solve_homocoupling Solution: - Degas thoroughly - Use Pd(0) source homocoupling->solve_homocoupling solve_deboronation Solution: - Use milder base - Use anhydrous solvent - Switch to boronic ester deboronation->solve_deboronation solve_dehalogenation Solution: - Optimize ligand choice - Check for hydride sources dehalogenation->solve_dehalogenation

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a significant biaryl byproduct from my boronic acid. How can I prevent this homocoupling?

This byproduct is the result of two molecules of your boronic acid coupling together. The mechanism is believed to involve a reaction between the boronic acid and a Pd(II) species, which is then followed by reductive elimination to form the biaryl and Pd(0).[3]

Causality & Prevention:

  • Presence of Pd(II): If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂), there is a higher initial concentration of the species responsible for homocoupling.

  • Presence of Oxygen: Oxygen can re-oxidize Pd(0) back to Pd(II) within the catalytic cycle, perpetuating the homocoupling pathway.

Strategic Solutions:

StrategyRationale
Thorough Degassing Removing dissolved oxygen via methods like sparging with an inert gas (N₂/Ar) or freeze-pump-thaw cycles minimizes the re-oxidation of Pd(0) to Pd(II).[3]
Use of Pd(0) Catalysts Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ ensures the catalytic cycle begins without an initial excess of Pd(II).
Use of Pre-catalysts Modern palladacycle pre-catalysts are designed to generate the active LPd(0) species rapidly upon exposure to a base, minimizing the time Pd(II) is present.
Control Stoichiometry Using a slight excess (1.1-1.3 equivalents) of the boronic acid is common, but a large excess can increase the statistical likelihood of homocoupling.
Q3: My final product is contaminated with the corresponding picolinamide. How do I ensure complete hydrolysis from the nitrile precursor?

Synthesizing the picolinic acid from a picolinonitrile is a common route. The hydrolysis proceeds in two stages: first to the picolinamide intermediate, and then to the final carboxylic acid.[5][6] Incomplete reaction is often due to the stability of the amide intermediate under the reaction conditions.

Causality & Solutions:

  • Acid-Catalyzed Hydrolysis: Heating a nitrile with an aqueous acid (e.g., HCl, H₂SO₄) protonates the nitrogen, making the carbon more electrophilic for water to attack.[7] To drive the reaction to completion from the stable amide intermediate, prolonged heating at higher temperatures is often necessary.

    • Troubleshooting: If you isolate the amide, resubject it to more forcing acidic conditions (higher acid concentration, higher temperature, or longer reaction time).

  • Base-Catalyzed Hydrolysis: Heating with a strong base (e.g., NaOH, KOH) involves the direct nucleophilic attack of hydroxide on the nitrile carbon.[6] This initially forms the carboxylate salt. The reaction often requires vigorous conditions to hydrolyze the intermediate amide.

    • Troubleshooting: Ensure a sufficient excess of the base is used and that the temperature is high enough (reflux is common) for a sufficient period. The final product will be the carboxylate salt, which requires an acidic workup to protonate it to the free picolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary palladium-catalyzed methods for synthesizing 5-aryl picolinic acids?

The most prevalent and versatile method is the Suzuki-Miyaura Coupling .[1][8] It involves the reaction of a 5-halopicolinic acid (or its ester) with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base.[1][8]

Other notable methods include:

  • Negishi Coupling: Couples a 5-halopicolinic acid with an organozinc reagent. This method is known for its high functional group tolerance but requires the preparation of often sensitive organozinc reagents.[9][10]

  • Decarboxylative Cross-Coupling: This modern approach can couple a picolinic acid directly with an aryl halide, extruding CO₂.[11][12] This avoids the pre-functionalization required for Suzuki and Negishi couplings.[11]

Q2: How does the choice of base impact a Suzuki-Miyaura coupling for this synthesis?

The base plays a crucial role in the Suzuki-Miyaura reaction; it is required to activate the boronic acid for the transmetalation step.[13] The choice of base can significantly affect yield and side product formation.

Base TypeExamplesCharacteristics & Use Cases
Carbonates K₂CO₃, Cs₂CO₃Moderately strong, widely used. Often used in polar solvents like DME or DMF, sometimes with water. Good general-purpose bases.
Phosphates K₃PO₄A milder, non-nucleophilic base. Excellent for sensitive substrates and helps minimize protodeboronation. Often used in ethereal solvents like dioxane or THF.
Hydroxides NaOH, Ba(OH)₂Strong bases. Can promote side reactions like protodeboronation and hydrolysis of ester functional groups if present. Generally used when weaker bases fail.
Fluorides KF, CsFCan be effective, particularly for activating boronic esters. Used under anhydrous conditions.
Q3: Should I protect the carboxylic acid group during the cross-coupling reaction?

There is no universal answer, as it depends on the specific reaction conditions and substrates.

Reasons to Protect (as an ester):

  • Prevent Catalyst Inhibition: As mentioned, the free carboxylic acid can chelate the palladium catalyst, potentially slowing down or stopping the reaction.

  • Improve Solubility: Picolinic acids can be poorly soluble in common organic solvents used for cross-coupling. Their corresponding methyl or ethyl esters often exhibit much better solubility.

  • Avoid Acid-Base Side Reactions: The acidic proton can interfere with reactions that use very strong, organometallic bases.

Reasons to Use the Free Acid:

  • Step Economy: Avoiding protection/deprotection steps shortens the overall synthetic sequence.

  • Successful Precedents: Many modern catalyst systems with specialized ligands are robust enough to tolerate the free acid, making direct coupling feasible.

A good starting point is to screen the reaction with the free acid using a robust catalyst system (e.g., a G3/G4 palladacycle pre-catalyst with a ligand like SPhos or XPhos). If low yields or catalyst decomposition are observed, repeating the reaction with the corresponding ester is a logical next step.

Key Synthetic Protocols

General Protocol for Suzuki-Miyaura Coupling of a 5-Bromopicolinic Acid Ester

This is a representative protocol and must be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 5-bromopicolinate ester (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) and monitor the reaction progress by TLC or LCMS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography.

  • Hydrolysis (if necessary): Dissolve the purified ester in a suitable solvent (e.g., THF/MeOH) and add an aqueous solution of a base (e.g., 2M NaOH). Stir at room temperature or heat until the hydrolysis is complete. Acidify the mixture with aqueous HCl to precipitate the product, which can then be collected by filtration.

Catalytic Cycle and Common Side Reactions Diagram

The following diagram illustrates the core Suzuki-Miyaura catalytic cycle and indicates where common side reactions diverge from the productive pathway.

Suzuki_Cycle cluster_side_reactions Side Reactions Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Dehalogenation Dehalogenation (Ar¹-H) PdII_Aryl->Dehalogenation β-H Elim. PdII_Biaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product Homocoupling Homocoupling (Ar²-Ar²) Protodeboronation Protodeboronation (Ar²-H) Ar1X Ar¹-X (5-Halopicolinate) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) + Base Ar2B->Transmetal Ar2B->Homocoupling Pd(II), O₂ Ar2B->Protodeboronation H⁺ Source

Caption: Suzuki catalytic cycle and key side reactions.

References

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Zhang, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem Compound Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Singer, A. W., & McElvain, S. M. (1934). Picolinic acid hydrochloride. Organic Syntheses, 14, 79. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Chemical Communications. (2015). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Available at: [Link]

  • Google Patents. (n.d.). US2578672A - Picolinic acid recovery.
  • Thieme. (2010). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. Available at: [Link]

  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • Macmillan Group, Princeton University. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Available at: [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Available at: [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • ACS Publications. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]

  • ACS Publications. (2019). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Denmark Group, University of Illinois. (n.d.). The Negishi Cross-Coupling Reaction. Available at: [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Available at: [Link]

  • ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Reddit. (2019). Grignard side reactions. r/chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Asymmetric Cross-Couplings of Racemic Propargylic Halides with Arylzinc Reagents. Available at: [Link]

  • ACS Publications. (2016). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Available at: [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Available at: [Link]

  • CrystEngComm. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Available at: [Link]

  • ResearchGate. (2006). Negishi cross-coupling reactions of ??-amino acid-derived organozinc reagents and aromatic bromides. Available at: [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Available at: [Link]

  • National Center for Biotechnology Information. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(p-Tolyl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving the desired purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and extensive field experience.

Introduction: Understanding the Molecule

5-(p-Tolyl)picolinic acid is a bifunctional molecule featuring a pyridine ring, a carboxylic acid, and a tolyl group. This unique combination of a polar, ionizable carboxylic acid, a basic nitrogen atom in the pyridine ring, and a nonpolar tolyl group presents specific challenges for purification. The primary synthetic route to this compound is typically a Suzuki-Miyaura cross-coupling reaction, which can introduce a variety of process-related impurities.[1] Understanding the nature of these potential impurities is the first step in designing an effective purification strategy.

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of 5-(p-Tolyl)picolinic acid in a question-and-answer format.

Recrystallization Issues

Q1: My 5-(p-Tolyl)picolinic acid is "oiling out" during recrystallization and not forming crystals. What is causing this and how can I fix it?

A1: "Oiling out" occurs when the solute is highly soluble in the hot solvent and upon cooling, it separates as a liquid phase (an oil) rather than forming a crystalline solid. This is often due to an inappropriate choice of solvent or too rapid cooling.

  • Causality: The tolyl group in your molecule significantly increases its non-polar character compared to unsubstituted picolinic acid. If you are using highly polar solvents like water, the compound may have very low solubility even when hot, or it may crash out of solution too quickly. Conversely, in very non-polar solvents, it may be too soluble even at low temperatures.

  • Troubleshooting Steps:

    • Solvent System Modification: A solvent mixture is often more effective than a single solvent. Start with a solvent in which your compound is soluble (e.g., ethanol, methanol, or ethyl acetate) and add a less polar anti-solvent in which it is poorly soluble (e.g., hexanes or heptane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly. A good starting point for many carboxylic acids is a mixture of ethanol and water or ethyl acetate and hexanes.[2]

    • Slow Cooling: Avoid rapid cooling by placing the flask in a dewar or insulating it. Slow cooling allows for the gradual formation of a crystal lattice.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Q2: After recrystallization, my product is still discolored (yellow or brown). What are the likely impurities and how can I remove them?

A2: Discoloration often indicates the presence of residual palladium catalyst or high molecular weight organic impurities.

  • Causality: Palladium catalysts, especially when they form palladium black, can be difficult to remove by simple filtration.[3] Colored organic impurities may also be present from the starting materials or side reactions.

  • Troubleshooting Steps:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product. Heat the solution with the charcoal for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal before allowing the solution to cool.

    • Chelating Agents: To remove residual palladium, you can wash a solution of your crude product in an organic solvent (like ethyl acetate) with an aqueous solution of a chelating agent such as EDTA or thiourea.

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary to remove impurities that have similar solubility to your product in the first solvent system.

Chromatography Issues

Q3: I am trying to purify 5-(p-Tolyl)picolinic acid by column chromatography, but the compound is streaking on the column and I am getting poor separation. Why is this happening?

A3: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the silica gel. This leads to strong interactions and a non-ideal elution profile.

  • Causality: The acidic protons on the surface of the silica gel can interact with the basic pyridine nitrogen and the carboxylic acid group of your molecule, causing it to "stick" to the stationary phase and elute slowly and broadly.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a polar, acidic modifier to your eluent to improve the peak shape. Acetic acid (0.5-2%) is commonly used for this purpose.[4] This will protonate the pyridine nitrogen and reduce its interaction with the silica. A typical mobile phase could be a gradient of ethyl acetate in hexanes with 1% acetic acid.

    • Use of a Different Stationary Phase: If modifying the mobile phase is not effective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18 silica) is also an excellent option, particularly for removing less polar impurities. A suitable mobile phase for reversed-phase chromatography would be a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid.[5]

Acid-Base Extraction Issues

Q4: I performed an acid-base extraction to purify my compound, but I have a low recovery of my product. Where did my product go?

A4: Low recovery in an acid-base extraction is often due to incomplete extraction, emulsion formation, or precipitation of the product at the interface.

  • Causality: 5-(p-Tolyl)picolinic acid is amphoteric, meaning it can act as both an acid and a base. This can complicate extractions if the pH is not carefully controlled.

  • Troubleshooting Steps:

    • pH Control: When extracting into an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution), ensure the pH is high enough (typically > 8) to fully deprotonate the carboxylic acid and form the water-soluble carboxylate salt. When re-acidifying the aqueous layer to precipitate the product, adjust the pH slowly with a dilute acid (e.g., 1M HCl) to the isoelectric point of the molecule (around pH 3-4), where it will have minimum water solubility.[6]

    • Emulsion Breaking: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of celite can be effective.

    • Back-Extraction: After the initial extraction, always perform a "back-extraction" of the organic layer with fresh aqueous solution to ensure all of the product has been transferred. Similarly, after re-acidifying the aqueous layer, extract it with a fresh portion of organic solvent to recover any product that remains dissolved in the aqueous phase.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect from a Suzuki coupling synthesis of 5-(p-Tolyl)picolinic acid?

A: The most common impurities include:

  • Homocoupled byproduct: 4,4'-Dimethylbiphenyl, formed from the coupling of two molecules of the tolylboronic acid.

  • Unreacted starting materials: The halopicolinic acid and tolylboronic acid.

  • Protodeborylation product: Toluene, formed by the reaction of the tolylboronic acid with a proton source.

  • Residual Palladium Catalyst: This can be in various forms and may color the product.

Q: What is the best way to monitor the purity of my 5-(p-Tolyl)picolinic acid?

A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity during chromatography and extraction.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a formic or acetic acid modifier is a good starting point.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q: Can I use sublimation to purify this compound?

A: While sublimation has been used to purify the parent picolinic acid, it may not be as effective for 5-(p-Tolyl)picolinic acid.[8] The higher molecular weight and stronger intermolecular interactions due to the tolyl group will likely require higher temperatures and a very good vacuum, which may risk thermal degradation of the carboxylic acid group. It is generally not the first method of choice for this type of molecule.

Experimental Protocols

Protocol 1: Recrystallization of 5-(p-Tolyl)picolinic Acid

This protocol provides a general procedure for the recrystallization of 5-(p-Tolyl)picolinic acid from a mixed solvent system.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a few drops of a hot solvent in which it is soluble (e.g., ethanol). Add a less polar anti-solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a drop of the hot solvent to redissolve the precipitate. If crystals form upon cooling, this is a good solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 5-(p-Tolyl)picolinic acid and the minimum amount of the hot primary solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small scoop of activated charcoal and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper or a pad of celite into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of 5-(p-Tolyl)picolinic acid using flash column chromatography on silica gel.

  • TLC Analysis: Determine an appropriate mobile phase by TLC. A good mobile phase will give your product an Rf value of approximately 0.3.[4] A good starting point is 30-50% ethyl acetate in hexanes, with 1% acetic acid added to the mixture.

  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(p-Tolyl)picolinic acid.

Visual Diagrams

Workflow for Purification Strategy Selection

Purification_Strategy start Crude 5-(p-Tolyl)picolinic Acid recrystallization Attempt Recrystallization start->recrystallization If product is >80% pure acid_base Acid-Base Extraction start->acid_base High polarity impurities purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity acid_base->purity_check2 chromatography Column Chromatography purity_check3 Check Purity chromatography->purity_check3 purity_check1->chromatography Purity Not OK end Pure Product purity_check1->end Purity OK purity_check2->recrystallization Purity OK purity_check2->chromatography Purity Not OK purity_check3->recrystallization Purity Not OK (for polishing) purity_check3->end Purity OK

Caption: A decision-making workflow for selecting the appropriate purification method.

Conceptual Diagram of Acid-Base Extraction

Acid_Base_Extraction cluster_0 Step 1: Basification cluster_1 Step 2: Acidification & Isolation organic_phase_1 Organic Layer 5-(p-Tolyl)picolinic Acid (R-COOH) Neutral Impurities aqueous_phase_1 Aqueous Layer Add NaHCO3 (aq) organic_phase_2 Organic Layer Neutral Impurities aqueous_phase_1->organic_phase_2 Separate Layers aqueous_phase_2 Aqueous Layer 5-(p-Tolyl)picolinate (R-COO- Na+) aqueous_phase_1->aqueous_phase_2 Separate Layers aqueous_phase_3 Aqueous Layer 5-(p-Tolyl)picolinate (R-COO- Na+) Add HCl (aq) aqueous_phase_2->aqueous_phase_3 Isolate Aqueous Layer precipitate Precipitated Product {5-(p-Tolyl)picolinic Acid (R-COOH)} aqueous_phase_3->precipitate Precipitate & Filter

Caption: The two-step process of purification by acid-base extraction.

References

  • Dias, A. M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2186. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Cislak, F. E. (1951). Picolinic acid recovery. U.S. Patent No. 2,578,672. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Acetic acid, (p-tolyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Available at: [Link]

  • ResearchGate. (2025). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Available at: [Link]

Sources

Technical Support Center: Investigating the Degradation Pathways of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolic fate of novel compounds, with a focus on 5-(p-Tolyl)picolinic acid. The degradation of a new chemical entity (NCE) is a critical aspect of its development, influencing its efficacy, safety, and pharmacokinetic profile. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during your experimental work.

Troubleshooting Guide

This section is designed to help you navigate common experimental hurdles and interpret complex data when studying the degradation of 5-(p-Tolyl)picolinic acid.

Question 1: My in vitro metabolism assay with human liver microsomes (HLM) shows very low degradation of 5-(p-Tolyl)picolinic acid. What are the potential reasons and how can I troubleshoot this?

Answer:

Low metabolic turnover in HLM assays is a common challenge, especially with novel compounds. Here's a breakdown of potential causes and actionable solutions:

  • Intrinsic Stability of the Compound: 5-(p-Tolyl)picolinic acid may be inherently resistant to metabolism by the enzymes present in liver microsomes, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[1][2]

    • Troubleshooting:

      • Increase Incubation Time: Extend the incubation period beyond the standard time (e.g., up to 2 hours) to detect low-level metabolism.[1]

      • Increase Protein Concentration: While being mindful of potential non-specific binding, a higher microsomal protein concentration can increase the enzymatic capacity of the assay.[1]

      • Consider Alternative In Vitro Systems: If microsomal metabolism is genuinely low, consider using more complex systems like cryopreserved human hepatocytes, which contain a broader range of phase I and phase II enzymes, as well as necessary cofactors.[1][3]

  • Inadequate Cofactors: Microsomal enzymes require specific cofactors to be active. For instance, CYPs need an NADPH regenerating system, while UGTs require UDPGA.

    • Troubleshooting:

      • Verify Cofactor Activity: Ensure that your NADPH regenerating system and other cofactors are fresh and have been stored correctly.

      • Include Positive Controls: Always run a positive control compound with a known metabolic pathway in parallel to validate your assay setup.

  • Inhibition by the Test Compound: At higher concentrations, 5-(p-Tolyl)picolinic acid itself might be inhibiting the metabolic enzymes.

    • Troubleshooting:

      • Test a Range of Concentrations: Evaluate the metabolic stability at multiple concentrations to identify any concentration-dependent inhibition.[1]

  • Solvent Effects: The solvent used to dissolve 5-(p-Tolyl)picolinic acid (e.g., DMSO, methanol) can inhibit CYP activity at certain concentrations.[1]

    • Troubleshooting:

      • Minimize Final Solvent Concentration: Keep the final concentration of organic solvents in the incubation mixture as low as possible, typically below 1%.[1]

      • Run Solvent Controls: Include controls with the solvent alone to assess its impact on the metabolism of a known substrate.

Question 2: I'm observing multiple potential metabolite peaks in my LC-MS analysis. How can I confidently identify their structures?

Answer:

Structural elucidation of metabolites is a multi-step process that relies on careful data interpretation.

  • High-Resolution Mass Spectrometry (HRMS): This is the foundation of metabolite identification.

    • Actionable Steps:

      • Determine Elemental Composition: Use the accurate mass measurement from HRMS to predict the elemental formula of the metabolite. The mass error for a proposed structure should ideally be less than 5 ppm.[4][5]

      • Predict Biotransformations: Compare the elemental composition of the metabolite with the parent compound to hypothesize the metabolic reaction (e.g., +O for hydroxylation, +C2H2O3 for glucuronidation).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns provide structural information.

    • Actionable Steps:

      • Acquire MS/MS Spectra: Obtain fragmentation spectra for both the parent compound and the potential metabolites.

      • Compare Fragmentation Patterns: Look for common fragments between the parent and the metabolite. The fragments that are unique to the metabolite can help pinpoint the site of metabolic modification.

      • Utilize In Silico Fragmentation Tools: Software can predict fragmentation patterns for proposed structures, which can be compared with your experimental data.

  • Chromatographic Behavior: The retention time provides clues about the polarity of the metabolite.

    • Actionable Steps:

      • Analyze Retention Time Shifts: Metabolites are generally more polar than the parent drug. For example, a hydroxylated metabolite will typically elute earlier than the parent compound in a reversed-phase HPLC system.

      • Co-elution with Standards: If you can synthesize or purchase authentic standards of predicted metabolites, co-elution with the experimentally observed peak provides strong evidence for its identity.

Question 3: My LC-MS results show peaks with the same mass-to-charge ratio (m/z) but different retention times. How can I differentiate these isomers?

Answer:

Differentiating isomers is a common challenge in metabolomics.[4][6]

  • Chromatographic Separation: This is the most reliable method for distinguishing isomers.[4]

    • Actionable Steps:

      • Optimize HPLC Method: Modify your gradient, mobile phase composition, or column chemistry to improve the separation of the isomeric peaks.

      • Use Different Column Chemistries: If a C18 column doesn't provide adequate separation, try a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

  • MS/MS Fragmentation: Isomers can sometimes be distinguished by their fragmentation patterns.

    • Actionable Steps:

      • Careful Analysis of MS/MS Spectra: Even if the major fragments are the same, the relative intensities of the fragment ions may differ between isomers, providing a basis for differentiation.

  • Reference Standards: This is the gold standard for isomer identification.

    • Actionable Steps:

      • Synthesize or Procure Standards: If possible, obtain authentic standards for the predicted isomers to compare their retention times and fragmentation patterns with your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the predicted major Phase I and Phase II metabolic reactions for 5-(p-Tolyl)picolinic acid?

A1: Based on its chemical structure, the following metabolic transformations are likely:

  • Phase I Reactions: [7]

    • Oxidation of the Tolyl Methyl Group: This is a very probable pathway, leading to the formation of a benzyl alcohol derivative (5-(4-(hydroxymethyl)phenyl)picolinic acid), which can be further oxidized to an aldehyde and then a carboxylic acid (5-(4-carboxyphenyl)picolinic acid).

    • Aromatic Hydroxylation: Hydroxylation can occur on either the p-tolyl ring or the pyridine ring, leading to various phenolic metabolites.

  • Phase II Reactions: [7]

    • Glucuronidation: The carboxylic acid group of 5-(p-Tolyl)picolinic acid is a prime site for conjugation with glucuronic acid, forming an acyl glucuronide. Hydroxylated metabolites from Phase I can also undergo glucuronidation.

    • Amino Acid Conjugation: The carboxylic acid moiety can also be conjugated with amino acids such as glycine or taurine.

Q2: Which enzyme families are most likely involved in the metabolism of 5-(p-Tolyl)picolinic acid?

A2: The primary enzyme families involved are:

  • Cytochrome P450 (CYP) Enzymes: These are the main drivers of Phase I oxidative metabolism, including aromatic hydroxylation and oxidation of the tolyl methyl group.[1]

  • UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the carboxylic acid group and any hydroxylated metabolites.

  • N-acyltransferases: These enzymes may be involved in the conjugation of the carboxylic acid with amino acids.

Q3: What are the standard analytical techniques for studying the metabolism of pyridine carboxylic acid derivatives?

A3: The most powerful and widely used technique is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometers (HRMS) like time-of-flight (TOF) or Orbitrap instruments.[4][8] Capillary electrophoresis-mass spectrometry (CE-MS) can also be a valuable tool for separating and detecting polar metabolites like picolinic acid and its derivatives.[9][10]

Q4: What are the common challenges when studying the metabolism of aromatic compounds?

A4: Aromatic compounds present several challenges:

  • Formation of Multiple Isomers: Hydroxylation can occur at multiple positions on the aromatic rings, leading to a complex mixture of isomeric metabolites that can be difficult to separate and identify.

  • Potential for Reactive Metabolites: The metabolism of aromatic rings can sometimes lead to the formation of reactive intermediates, such as quinones or epoxides, which can be toxic.

  • Complex Metabolic Pathways: Aromatic compounds can undergo a variety of metabolic reactions, making the complete elucidation of their degradation pathways challenging.[11]

Q5: Why is it crucial to characterize the metabolic pathways of a new chemical entity (NCE)?

A5: Characterizing the metabolic pathways of an NCE is a cornerstone of drug development for several reasons:

  • Pharmacokinetics: The rate and extent of metabolism determine the drug's half-life and bioavailability, which in turn dictates the dosing regimen.[12]

  • Safety and Toxicity: Metabolites can sometimes be more pharmacologically active or more toxic than the parent drug. Identifying and characterizing these metabolites is essential for a comprehensive safety assessment.[11][12]

  • Drug-Drug Interactions: If a drug is metabolized by a specific CYP enzyme, it may compete with other drugs that are also substrates for that enzyme, leading to potentially harmful drug-drug interactions.

Experimental Protocols

Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of 5-(p-Tolyl)picolinic acid.

  • Preparation of Reagents:

    • Prepare a stock solution of 5-(p-Tolyl)picolinic acid in a suitable organic solvent (e.g., DMSO, methanol).

    • Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the 5-(p-Tolyl)picolinic acid solution. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples by LC-MS to determine the remaining concentration of 5-(p-Tolyl)picolinic acid at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear portion of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterRecommended Concentration/Condition
5-(p-Tolyl)picolinic acid1 µM
Human Liver Microsomes0.5 mg/mL
NADPH Regenerating SystemAs per manufacturer's instructions
Incubation Temperature37°C
Final Solvent Concentration< 1%
Protocol for Metabolite Identification using High-Resolution LC-MS/MS

This protocol outlines a general approach for identifying metabolites of 5-(p-Tolyl)picolinic acid.

  • Sample Preparation:

    • Perform a larger scale incubation of 5-(p-Tolyl)picolinic acid with human liver microsomes as described above, but for a fixed, longer time point (e.g., 60 minutes) to allow for metabolite formation.

    • Include a control incubation without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.

    • Quench the reaction and process the sample as described previously.

  • LC-HRMS Analysis:

    • Inject the processed sample onto an LC-HRMS system.

    • Acquire data in both positive and negative ionization modes.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation for potential metabolite peaks.

  • Data Processing:

    • Use metabolite identification software to search for expected biotransformations (e.g., hydroxylation, oxidation, glucuronidation) based on mass shifts from the parent compound.

    • Manually inspect the chromatograms and mass spectra to verify the software's findings.

    • Extract the elemental composition from the accurate mass of the potential metabolites.

    • Analyze the MS/MS fragmentation patterns to propose the site of metabolism.

Visualizations

Caption: Predicted metabolic pathways of 5-(p-Tolyl)picolinic acid.

Metabolite_Identification_Workflow cluster_in_vitro In Vitro Experiment cluster_analysis LC-MS Analysis cluster_identification Structure Elucidation Incubation Incubate 5-(p-Tolyl)picolinic acid with Liver Microsomes/Hepatocytes Quenching Quench Reaction & Process Sample Incubation->Quenching LC_HRMS LC-HRMS Analysis (Full Scan & MS/MS) Quenching->LC_HRMS Data_Processing Data Processing Software LC_HRMS->Data_Processing Elemental_Composition Determine Elemental Composition (from accurate mass) Data_Processing->Elemental_Composition Fragmentation_Analysis Analyze MS/MS Fragmentation Data_Processing->Fragmentation_Analysis Hypothesize_Structure Hypothesize Metabolite Structure Elemental_Composition->Hypothesize_Structure Fragmentation_Analysis->Hypothesize_Structure Confirm_Structure Confirm with Reference Standard (if available) Hypothesize_Structure->Confirm_Structure

Caption: A typical workflow for metabolite identification.

References

  • Rabinowitz, J. D., & Purdy, J. G. (2019). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual review of biochemistry, 88, 1-23.
  • Dunn, W. B., Broadhurst, D., Atherton, H., Goodacre, R., & Griffin, J. L. (2013). A rough guide to metabolite identification using high resolution liquid chromatography mass spectrometry in metabolomic profiling in metazoans. Metabolomics, 9(1), 63-79.
  • Obach, R. S. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism in Drug Design and Development (pp. 43-65). Springer, Cham.
  • Sleno, L. (2017). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Journal of medicinal chemistry, 60(16), 6849-6864.
  • Liu, A., & Shamsi, S. A. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid.
  • Wang, J., & Li, F. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 721-730.
  • Longdom Publishing. (n.d.). Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. Retrieved from [Link]

  • Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmacy Research, 2(7), 1139-1144.
  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Jeong, H. G., & Lee, S. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied Sciences, 10(15), 5283.
  • ResearchGate. (n.d.). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

  • Parkinson, A., Ogilvie, B. W., & Buckley, D. B. (2001). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies.
  • ResearchGate. (n.d.). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Biotransformation. StatPearls. Retrieved from [Link]

  • Sleno, L. (2017). Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning. Molecular Pharmaceutics, 14(11), 3789-3801.
  • ResearchGate. (n.d.). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]

  • Li, F., & Ma, L. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 569.
  • Liu, A., & Shamsi, S. A. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid.
  • ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

  • JOCPR. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10):10-11. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Retrieved from [Link]

  • Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(1), 136-146.
  • ResearchGate. (n.d.). “Phase I and Phase II” Drug Metabolism: Terminology that we Should Phase Out?. Retrieved from [Link]

  • YouTube. (2023). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

  • Tzanetou, O. M., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Metabolites, 11(3), 163.
  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS journal, 17(2), 237–244.
  • Longdom Publishing. (n.d.). Aromatic Pharmaceuticals Quality Control Best Practices and Associated Challenges. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Rudrapal, M., et al. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Expert opinion on drug metabolism & toxicology, 14(4), 367–380.
  • Hypha Discovery. (2022). Phase II Drug Metabolism. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Bäckberg, M., et al. (2024). In vitro metabolism study of ADB-P-5Br-INACA and ADB-4en-P-5Br-INACA using human hepatocytes, liver microsomes, and in-house synthesized references. Drug testing and analysis, 10.1002/dta.3773.
  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Midttun, Ø., et al. (2009). Supplementary data on method for analysis of Picolinic acid (Pic).
  • SciSpace. (n.d.). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). [In vitro metabolism of forscolin isolated from Coleus forskohlii]. Retrieved from [Link]

  • YouTube. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(p-Tolyl)picolinic Acid in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(p-Tolyl)picolinic acid. This document provides in-depth troubleshooting strategies, validated protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the inherent solubility challenges associated with this compound in various experimental assays. Our goal is to empower you with the foundational knowledge and practical steps needed to ensure accurate, reproducible, and meaningful results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of 5-(p-Tolyl)picolinic acid that underpin its solubility behavior.

Q1: What is 5-(p-Tolyl)picolinic acid, and why is its aqueous solubility a primary concern?

A1: 5-(p-Tolyl)picolinic acid is a derivative of picolinic acid, which is a pyridine ring with a carboxylic acid group at the 2-position.[1] The key structural modification is the addition of a para-tolyl group (a toluene substituent) at the 5-position of the pyridine ring.

  • The Picolinic Acid Backbone: This part of the molecule contains a carboxylic acid group, which is polar and can be ionized, and a nitrogen atom in the pyridine ring. These features generally contribute to water solubility.[2] In fact, the parent compound, picolinic acid, is very soluble in water.[2][3]

  • The p-Tolyl Group: This substituent is a nonpolar, aromatic hydrocarbon group. Its presence significantly increases the molecule's lipophilicity (fat-solubility) and hydrophobicity (water-insolubility).

The primary challenge arises from this dual nature. The bulky, nonpolar tolyl group disrupts the favorable interactions with water that the picolinic acid portion would otherwise enjoy, leading to poor overall aqueous solubility. This is a common issue in drug discovery, where structural modifications made to enhance biological activity often increase lipophilicity and decrease solubility.[4][5]

Caption: Key functional regions of 5-(p-Tolyl)picolinic acid.

Q2: How does pH fundamentally alter the solubility of this compound?

A2: The solubility of 5-(p-Tolyl)picolinic acid is highly pH-dependent due to the presence of the carboxylic acid group (COOH).

  • Mechanism of pH-Dependent Solubility: The parent compound, picolinic acid, has a pKa of approximately 5.32.[6] At a pH below its pKa, the carboxylic acid group remains largely in its neutral, protonated form (COOH). This neutral form is less soluble in water. When the pH of the solution is raised above the pKa, the carboxylic acid group deprotonates to form a negatively charged carboxylate ion (COO⁻). This charged species is significantly more polar and can form strong ion-dipole interactions with water molecules, dramatically increasing its aqueous solubility.[7] This principle is a cornerstone of formulation science for acidic compounds.[8]

cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) Low_Sol Poorly Soluble (Neutral COOH form) High_Sol Highly Soluble (Charged COO⁻ form) Low_Sol->High_Sol  Increase pH (Deprotonation)   High_Sol->Low_Sol  Decrease pH (Protonation)  

Caption: The effect of pH on the ionization state and solubility.

Q3: What are the negative consequences of ignoring solubility issues in my assays?

A3: Poor compound solubility can invalidate experimental results. The primary consequences include:

  • Underestimation of Potency: If the compound precipitates, the actual concentration exposed to the biological target is lower than the intended concentration, leading to artificially high (less potent) IC50 or EC50 values.[9]

  • Irreproducible Results: Precipitation can be inconsistent across different wells, plates, or experimental days, resulting in high data variability and poor reproducibility.[9]

  • False Negatives: A potentially active compound may appear inactive simply because it couldn't reach its target in a soluble, bioavailable form.[9]

  • Assay Interference: Undissolved compound particles can scatter light, quench fluorescence, or physically interfere with cell-based assays, leading to erroneous readings and artifacts.[9]

Part 2: Troubleshooting Guide - A Workflow for Solving Precipitation

This section provides a logical workflow for diagnosing and solving solubility problems, particularly when precipitation is observed after diluting a stock solution into an aqueous assay buffer.

G start Start: Precipitation Observed in Assay check_dmso check_dmso start->check_dmso reduce_dmso reduce_dmso check_dmso->reduce_dmso Yes adjust_ph Step 2: Adjust pH Is assay compatible with pH 7.4 or higher? check_dmso->adjust_ph No end_success Success: Compound is Soluble reduce_dmso->end_success ph_solution Solution: Prepare assay buffer at a higher pH. Re-test. adjust_ph->ph_solution Yes add_excipient Step 3: Add Excipients Can assay tolerate surfactants or cyclodextrins? adjust_ph->add_excipient No ph_solution->end_success excipient_solution Solution: Add Tween-80 (0.01%) or HP-β-CD (1-10 mM). Re-test. add_excipient->excipient_solution Yes end_fail Consult further or consider re-synthesis add_excipient->end_fail No excipient_solution->end_success

Caption: Troubleshooting workflow for compound precipitation.

Part 3: Validated Protocols and Methodologies

Follow these step-by-step protocols to properly handle 5-(p-Tolyl)picolinic acid.

Protocol 1: Preparation of a High-Concentration Stock Solution

The goal is to create a concentrated stock solution in a solvent where the compound is highly soluble, which can then be diluted for experiments.[10][11]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power for a wide range of organic molecules.

  • Weighing: Accurately weigh a precise amount of 5-(p-Tolyl)picolinic acid solid into a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube or a glass vial).

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If solid particles remain, use a sonicating water bath for 5-10 minutes to aid dissolution.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates. This is your master stock solution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Recommended Serial Dilution for Aqueous Assays

This method minimizes the risk of precipitation by performing intermediate dilutions in the organic solvent before the final dilution into the aqueous buffer.[12]

  • Thaw Stock: Thaw one aliquot of your high-concentration master stock solution (from Protocol 1) completely and vortex briefly.

  • Intermediate Dilutions (in DMSO): Create a serial dilution series in 100% DMSO. For example, to create a 10-point, 3-fold dilution series, pipette your highest desired concentration from the stock into the first well of a dilution plate, and then serially dilute across the plate using fresh 100% DMSO.

  • Final Dilution into Assay Buffer: Transfer a small, fixed volume from each DMSO dilution into the corresponding wells of your final assay plate containing the aqueous assay buffer. Crucially, ensure the final concentration of DMSO in the assay wells is low (ideally ≤0.5%) to avoid solvent-induced artifacts.

  • Mixing: Mix the final solution thoroughly but gently immediately after the addition of the DMSO aliquot to prevent localized high concentrations that can cause precipitation.

Protocol 3: Using Solubilizing Excipients

Excipients can be added to the final assay buffer to maintain the solubility of the compound.[8][9]

  • Prepare Excipient Stock:

    • For Tween® 80: Prepare a 10% (w/v) stock solution in water.

    • For Hydroxypropyl-β-cyclodextrin (HP-β-CD): Prepare a 100 mM stock solution in your assay buffer.

  • Buffer Formulation: Add the excipient stock solution to your final assay buffer to achieve the desired working concentration.

    • Tween® 80: A final concentration of 0.01% to 0.05% is often effective.

    • HP-β-CD: A final concentration of 1-10 mM can significantly enhance solubility.

  • Validation: Before running the full assay, perform control experiments to ensure that the chosen excipient at the working concentration does not interfere with your assay's readout or biological system.

Part 4: Data and Reference Tables
Table 1: Recommended Solvents for Stock Solutions
SolventTypeTypical Starting ConcentrationNotes and Considerations
DMSO Polar Aprotic10-50 mMPrimary recommendation. Excellent solubilizing power. Ensure final assay concentration is <0.5% to avoid toxicity/artifacts.
DMF Polar Aprotic10-20 mMGood alternative to DMSO. Can be more toxic to cells than DMSO.
Ethanol Polar Protic1-10 mMLess effective than DMSO but may be required for certain assays. Can be volatile.
NMP Polar Aprotic10-20 mMStrong solubilizer, but use with caution due to potential toxicity.
Table 2: Common Solubilizing Agents for Aqueous Assay Buffers
AgentClassTypical Final ConcentrationMechanism & Use CasePotential Issues
Tween® 80 / Polysorbate 80 Non-ionic Surfactant0.01% - 0.05% (v/v)Forms micelles that encapsulate the hydrophobic compound.[8]Can interfere with protein-protein interactions or membrane integrity at higher concentrations.
Pluronic® F-68 Non-ionic Surfactant0.02% - 0.1% (w/v)Similar to Tween-80; often used in cell culture for its low toxicity.Less potent solubilizer than Tween-80 for some compounds.
HP-β-CD Cyclodextrin1 - 10 mMForms an inclusion complex where the hydrophobic compound sits inside the cyclodextrin's nonpolar cavity.[8]Can sometimes extract cholesterol from cell membranes; verify assay compatibility.
Bovine Serum Albumin (BSA) Protein Carrier0.1% - 1% (w/v)Binds non-specifically to hydrophobic compounds, keeping them in solution.Not suitable for assays studying protein-ligand binding where BSA could compete.
References
  • Ferreira, L. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. Available at: [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]

  • Wikipedia. Picolinic acid. Available at: [Link]

  • PubChem. Picolinic acid. Available at: [Link]

  • Ferreira, L. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid - Peer Review. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available at: [Link]

  • Google Patents. (2010). US20100322882A1 - Solubilizing agents for active or functional organic compounds.
  • ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Available at: [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Journal of Medicinal Chemistry. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • PubMed. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. Available at: [Link]

  • MDPI. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]

  • PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Pensoft Publishers. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available at: [Link]

  • NIH National Center for Biotechnology Information. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available at: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Available at: [Link]

  • Hilaris Publisher. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link]

  • ResearchGate. (2025). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Available at: [Link]

  • PubMed. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Available at: [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Available at: [Link]

  • ResearchGate. (2016). How does pH affect the solubility of phenolic acid?. Available at: [Link]

Sources

minimizing off-target effects of 5-(p-Tolyl)picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Minimizing Off-Target Effects of 5-(p-Tolyl)picolinic Acid Derivatives

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(p-Tolyl)picolinic acid derivatives. This guide is designed to provide expert insights and practical, field-proven strategies to help you anticipate, identify, and mitigate off-target effects during your experiments. Our goal is to ensure the scientific integrity of your results and accelerate your research toward developing selective and effective therapeutic agents.

Introduction: The Challenge of Selectivity

5-(p-Tolyl)picolinic acid and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications, including anticancer, antifungal, and anti-inflammatory activities.[1][2] The picolinic acid scaffold is versatile, but this chemical flexibility can also lead to interactions with unintended biological targets, resulting in off-target effects. These effects can manifest as unexpected cytotoxicity, confounding assay results, or undesirable side effects in later-stage development, making their early identification and mitigation a critical step in the research process.[3] This guide provides a structured approach to troubleshooting common issues and ensuring the specificity of your compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in a question-and-answer format, providing both the causal explanation and a robust experimental solution.

Question 1: My 5-(p-Tolyl)picolinic acid derivative is highly active in my primary screening assay, but the dose-response curve is unusual (e.g., steep slope, low R² value). Could this be an off-target effect or an artifact?

Answer: Yes, an unusual dose-response curve is a red flag that may indicate non-specific activity, assay interference, or compound aggregation rather than a true one-to-one interaction with your intended target. Picolinic acid derivatives, like many small molecules, can sometimes interfere with assay technologies or exhibit poor solubility at higher concentrations.

Causality & Rationale: A steep or incomplete dose-response curve can suggest that the compound is not behaving according to the law of mass action, which governs specific ligand-receptor binding. This can be caused by several factors:

  • Compound Precipitation: The compound may be falling out of solution at higher concentrations, leading to a plateau in activity that is not due to target saturation.

  • Promiscuous Inhibition: The compound may be forming aggregates that non-specifically inhibit proteins, a common artifact in high-throughput screening.[4]

  • Assay Interference: The compound could be directly interfering with the assay signal (e.g., quenching fluorescence, inhibiting a reporter enzyme like luciferase).

Troubleshooting Workflow:

  • Visual Inspection: Centrifuge your assay plates and visually inspect the wells containing high concentrations of your compound for any signs of precipitation.

  • Solubility Assessment: Determine the aqueous solubility of your compound in the specific assay buffer you are using. Ensure your experiment is conducted well below the solubility limit.

  • Run a Counterscreen with Detergent: Repeat the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is highly indicative of promiscuous inhibition due to aggregation.

  • Orthogonal Assay: Validate the primary hit using an orthogonal assay that relies on a different detection method or biological principle.[4] For example, if your primary assay is a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to measure direct binding.

Question 2: I'm observing significant cytotoxicity in my cell-based assays, which makes it difficult to interpret my target-specific results. How can I differentiate between on-target antiproliferative effects and off-target cytotoxicity?

Answer: This is a critical challenge, as general cytotoxicity can easily be mistaken for a desired therapeutic effect. It's essential to deconvolute these two phenomena by running parallel assays and establishing a "therapeutic window."

Causality & Rationale: Cytotoxicity can arise from specific on-target effects (e.g., inhibiting a crucial survival kinase) or from off-target mechanisms such as mitochondrial toxicity, membrane disruption, or induction of endoplasmic reticulum (ER) stress.[5][6] Some picolinic acid derivatives have been shown to induce apoptosis through ER stress pathways, which may or may not be related to their primary intended target.[5][7]

Troubleshooting Workflow:

  • Parallel Cytotoxicity Assays: Always run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or resazurin-based assays) in parallel with your functional, target-oriented assay. Use the same cell line, compound concentrations, and incubation times.[8]

  • Determine the Therapeutic Window: Plot the IC50 (or EC50) values from both your target activity assay and your cytotoxicity assay.

    • Ideal Scenario: The IC50 for target engagement/inhibition is significantly lower (ideally >10-fold) than the IC50 for cytotoxicity. This gap is your therapeutic or selectivity window.

    • Problematic Scenario: The IC50 values for target activity and cytotoxicity are very close. This suggests the observed phenotype is likely due to general cell death and may be off-target.

  • Use a Target-Negative Cell Line: If possible, repeat your cytotoxicity and functional assays in a cell line that does not express your target of interest (or has it knocked out/down). If the compound remains cytotoxic in this cell line, the toxicity is definitively off-target.

Workflow for Identifying and Mitigating Off-Target Effects

The following diagram outlines a systematic approach to triage hits and improve the selectivity of your 5-(p-Tolyl)picolinic acid derivatives.

Off_Target_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Off-Target Assessment cluster_2 Phase 3: Mitigation Strategy Primary_Screen Primary Screen Hit (5-p-Tolyl-picolinic acid derivative) Dose_Response Confirm Dose-Response & Check for Artifacts Primary_Screen->Dose_Response Orthogonal_Assay Validate with Orthogonal Assay Dose_Response->Orthogonal_Assay Clean Curve? SAR Structure-Activity Relationship (SAR) Studies Dose_Response->SAR Artifact Detected Cytotoxicity Parallel Cytotoxicity Assay Orthogonal_Assay->Cytotoxicity Hit Confirmed Selectivity_Panel Selectivity Screening (e.g., Kinome Panel) Cytotoxicity->Selectivity_Panel Acceptable Therapeutic Window Cytotoxicity->SAR Highly Toxic Selectivity_Panel->SAR In_Silico In Silico Off-Target Prediction In_Silico->Selectivity_Panel Guide Panel Selection Optimize Synthesize & Test New Analogs SAR->Optimize Design Analogs Lead Selective Lead Compound SAR->Lead Selectivity Achieved Optimize->Dose_Response Test New Compounds

Caption: A systematic workflow for hit confirmation, off-target assessment, and mitigation.

Frequently Asked Questions (FAQs)

  • Q: What are the most common mechanisms of off-target activity for picolinic acid derivatives? A: Picolinic acid is a known metal chelator, particularly for zinc (Zn²⁺) and iron (Fe²⁺).[9] This property can lead to off-target inhibition of metalloenzymes. Researchers should be mindful of this and consider whether their target or key cellular pathways are dependent on these ions. Additionally, like many heterocyclic scaffolds, these derivatives can engage in non-specific hydrophobic or hydrogen-bonding interactions with unintended proteins.

  • Q: How do I choose the right counterscreen panel for my compound? A: The choice depends on your primary target. If your target is a kinase, screening against a broad kinome panel is the gold standard. If your primary target is unknown (from a phenotypic screen), you might start with broader panels that cover common "promiscuity targets" like GPCRs, ion channels, and transporters. In silico prediction tools can also help prioritize which panels to use by suggesting likely off-target classes.[3]

  • Q: Can I improve the selectivity of my compound through chemical modification? A: Absolutely. This is the core principle of medicinal chemistry and Structure-Activity Relationship (SAR) studies.[10] By systematically modifying the structure of your 5-(p-Tolyl)picolinic acid derivative—for instance, by altering substituents on the tolyl or picolinic acid rings—you can often identify modifications that reduce binding to off-targets while maintaining or improving affinity for your primary target.[11][12]

  • Q: What is an acceptable level of compound purity for these experiments? A: For hit validation and lead optimization studies, compound purity should be as high as possible, ideally >95% as determined by HPLC and confirmed by mass spectrometry and NMR. Impurities can have their own biological activities, leading to misleading results that are incorrectly attributed to your main compound.

Key Experimental Protocols

Protocol 1: Cellular Viability Assessment using a Resazurin-based Assay

This protocol measures overall metabolic activity as an indicator of cell viability and cytotoxicity.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent pink product, resorufin. A decrease in fluorescence indicates cytotoxicity.

Methodology:

  • Cell Plating: Seed your cells in a 96-well, clear-bottom, black-walled plate at a pre-determined optimal density. Allow cells to adhere for 18-24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of your 5-(p-Tolyl)picolinic acid derivative in the appropriate cell culture medium. Also include a "vehicle only" control (e.g., 0.1% DMSO) and a "cells only" control.

  • Treatment: Carefully remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Prepare the resazurin working solution according to the manufacturer's instructions. Add the reagent to all wells (including no-cell controls for background subtraction) and incubate for 1-4 hours.

  • Measurement: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis: Subtract the background fluorescence, normalize the data to the vehicle control (100% viability), and plot the results as percent viability versus log[concentration] to determine the cytotoxic IC50 value.

Protocol 2: On-Target vs. Off-Target Binding Conceptual Diagram

The following diagram illustrates the fundamental challenge of achieving selectivity.

On_Off_Target cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Compound 5-(p-Tolyl) picolinic acid derivative OnTarget Primary Target Compound->OnTarget High Affinity (Desired) OffTarget1 Off-Target 1 (e.g., Kinase) Compound->OffTarget1 Low Affinity (Undesired) OffTarget2 Off-Target 2 (e.g., Ion Channel) Compound->OffTarget2 Low Affinity (Undesired) Effect Desired Therapeutic Effect OnTarget->Effect Modulation SideEffect Undesired Side Effects / Toxicity OffTarget1->SideEffect OffTarget2->SideEffect

Caption: A selective compound has high affinity for its primary target and low affinity for off-targets.

Data Summary Example

Effective lead optimization aims to increase the selectivity index. This table illustrates how SAR can be used to improve the therapeutic window of a hypothetical series of 5-(p-Tolyl)picolinic acid derivatives.

Compound IDModificationOn-Target IC50 (nM)Off-Target IC50 (nM) (e.g., Kinase X)Cytotoxicity CC50 (nM)Selectivity Index (Off-Target/On-Target)
Parent-01 None501505003
Analog-02 Added -F to tolyl ring455001,20011
Analog-03 Added -OMe to picolinic ring2502,000>10,0008
Analog-04 Modified linker35 >10,000 >10,000 >285

This data is illustrative. A higher selectivity index indicates a more promising compound with a larger window between desired efficacy and potential off-target effects.

References

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679–692. [Link]

  • Akhtar, M. J., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1693–1740. [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. [Link]

  • Kneissl, S., et al. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]

  • Kumar, A., et al. (2022). Styrylquinolines Derivatives: SAR study and Synthetic Approaches. PubMed. [Link]

  • Ljosa, V., & Vokes, M. (n.d.). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Manuscript under review.
  • Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Chignell, C. F., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 4441. [Link]

  • Gartz, J., et al. (2005). SAR of psilocybin analogs: discovery of a selective 5-HT 2C agonist. PubMed. [Link]

  • Sipes, N. S., et al. (2017). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 155(2), 263–274. [Link]

  • Akhtar, M. J., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Di P, et al. (2018). SAR studies on truxillic acid mono esters as a new class of antinociceptive agents targeting fatty acid binding proteins. PubMed. [Link]

Sources

Section 1: Understanding the Intrinsic Stability of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this Technical Support Center to provide you with in-depth, actionable guidance on enhancing the stability of your 5-(p-Tolyl)picolinic acid formulations. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your development process.

Before troubleshooting formulation issues, it's crucial to understand the molecule's inherent vulnerabilities. 5-(p-Tolyl)picolinic acid combines a pyridine carboxylic acid core with a tolyl (methylbenzene) substituent. This unique structure presents specific stability challenges.

Q1: What are the most chemically labile parts of the 5-(p-Tolyl)picolinic acid molecule?

Answer: The primary sites susceptible to degradation are the pyridine ring, the carboxylic acid group, and the methyl group on the tolyl substituent.

  • The Pyridine Ring and Tolyl Group (Oxidation): The electron-rich aromatic rings, particularly the pyridine nucleus and the tolyl group, are susceptible to oxidative degradation. The methyl group of the tolyl moiety is a prime target for oxidation, which can proceed through a benzyl radical intermediate to form aldehydes, carboxylic acids, or other colored degradants. Oxidative attack on the N-heterocyclic aromatic ring is a known degradation pathway for pyridine derivatives.[1]

  • The Carboxylic Acid Group (Decarboxylation): While generally stable, aromatic carboxylic acids can undergo decarboxylation (loss of CO2), especially when exposed to high heat or certain catalytic conditions. This process leads to a direct loss of the active pharmaceutical ingredient (API).

  • The Entire Aromatic System (Photodegradation): Aromatic systems are often chromophores that absorb UV and visible light. This absorption can excite the molecule to a higher energy state, initiating photochemical reactions that lead to complex degradation pathways. Following guidelines like the ICH Q1B for photostability testing is essential.[2][3][4][5][6]

Below is a diagram illustrating the key chemical liabilities of the molecule.

cluster_molecule 5-(p-Tolyl)picolinic Acid Structure cluster_legend Potential Degradation Sites mol l1 Oxidation (Ring & Methyl Group) l2 Photodegradation (Aromatic System) l3 Decarboxylation (Carboxylic Acid) n1 n1->mol 1 n2 n2->mol 2 n3 n3->mol 3

Caption: Key degradation sites on the 5-(p-Tolyl)picolinic acid molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during formulation development in a practical, question-and-answer format.

Q2: My aqueous formulation of 5-(p-Tolyl)picolinic acid is turning yellow. What is the likely cause and how can I fix it?

Answer: A yellow discoloration is a classic indicator of oxidative degradation. The chromophores (color-causing compounds) are likely forming from the oxidation of the tolyl methyl group or the pyridine ring system.

Causality: This is often initiated by dissolved oxygen, trace metal ions (which catalyze oxidation), or exposure to light. Metal-catalyzed oxidation (MCO) can significantly destabilize drug products.[7]

Troubleshooting Steps:

  • Control Headspace Oxygen: Purge your formulation buffer with an inert gas like nitrogen or argon before adding the API. Similarly, purge the headspace of your storage container with the inert gas before sealing.

  • Add an Antioxidant: Screen for a suitable antioxidant. The choice depends on your solvent system (aqueous vs. organic).

  • Introduce a Chelating Agent: Trace metal ions (e.g., Fe²⁺, Cu²⁺) from excipients, water, or container leachates can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts can sequester these ions.[8][9]

  • Protect from Light: Ensure your experiments and storage are conducted in amber glassware or light-resistant containers to rule out photo-oxidation.

Strategy Recommended Agents Typical Concentration Range Mechanism of Action
Antioxidants (Aqueous) Ascorbic Acid, Sodium Metabisulfite0.01% - 0.1% w/vOxygen scavenger/Reducing agent.
Antioxidants (Lipidic) Butylated Hydroxytoluene (BHT), Tocopherol0.01% - 0.1% w/vFree-radical chain terminators.
Chelating Agents Disodium EDTA, Edetic Acid0.01% - 0.05% w/vForms stable complexes with metal ions.[10]
Q3: I'm observing a loss of API concentration in my liquid formulation over time, but no significant increase in impurities. What could be happening?

Answer: This scenario suggests either precipitation of the API due to solubility issues or adsorption to the container surface. Given the structure, pH-dependent solubility is the most probable cause.

Causality: 5-(p-Tolyl)picolinic acid is an acidic molecule. Its solubility in aqueous media is highly dependent on the pH of the solution. The pKa of the parent picolinic acid is approximately 5.3.[11] At a pH below its pKa, the molecule will be predominantly in its neutral, less soluble carboxylic acid form. Above the pKa, it will be in its ionized, more soluble carboxylate salt form.

Troubleshooting Steps:

  • Conduct a pH-Solubility Profile: Determine the solubility of your API across a range of pH values (e.g., pH 3 to 8). This will identify the optimal pH for maximum solubility.

  • Use a Buffer System: Do not rely on unbuffered water or simple pH adjustment. A robust buffer system is essential to maintain the target pH and prevent precipitation caused by minor shifts in pH (e.g., from CO₂ absorption from the air). Phosphate or citrate buffers are common choices.

  • Consider Co-solvents: If adequate solubility cannot be achieved with pH adjustment alone, consider adding a co-solvent like propylene glycol, ethanol, or polyethylene glycol (PEG) 400.

  • Evaluate Container Material: While less common for small molecules, adsorption to container surfaces (especially certain plastics) can occur. Confirm your analytical method can recover the API from the container and consider using borosilicate glass as a control.

Q4: My forced degradation studies show multiple new peaks under acidic or basic conditions. What does this indicate?

Answer: The appearance of new peaks under pH stress indicates susceptibility to acid- or base-catalyzed hydrolysis.

Causality: While amides are more famously known for hydrolysis, the picolinic acid structure and its derivatives can be susceptible under harsh pH conditions, potentially leading to ring-opening or other complex reactions. Formulating at a pH where the molecule is most stable is critical.

Troubleshooting Steps:

  • Perform a pH-Rate Profile Study: This is a critical experiment. You will measure the rate of degradation of the API at various pH values (e.g., from pH 2 to 10) at an elevated temperature. The resulting V-shaped or U-shaped plot will reveal the pH of maximum stability.

  • Select a Buffer for the Stability Minimum: Based on the pH-rate profile, select a pharmaceutically acceptable buffer system that targets the pH at which the degradation rate is lowest.

Section 3: Key Experimental Protocols

Here are streamlined protocols for essential stability studies. Ensure all work is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the API to identify potential degradation products and establish that the analytical method is "stability-indicating."

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of 5-(p-Tolyl)picolinic acid in a suitable solvent (e.g., acetonitrile/water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60-80°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60-80°C.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the solid API and a solution in an oven at 60-80°C.

    • Photochemical: Expose the solid API and a solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[5] Use a dark control.

  • Sampling: Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before injection.

  • Analysis: Analyze all samples by a suitable HPLC-UV or HPLC-MS method.[12] The goal is to achieve 5-20% degradation of the parent peak.

  • Evaluation: A stability-indicating method is one that can resolve the parent API peak from all major degradation product peaks.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the API has the maximum chemical stability in solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Incubation: Prepare solutions of the API in each buffer at a known concentration. Place them in a constant temperature oven or water bath (e.g., 50°C, 60°C, or 70°C) to accelerate degradation.

  • Sampling: Withdraw aliquots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28 days).

  • Analysis: Quantify the remaining API concentration in each sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. If the reaction is first-order, the plot will be linear. The slope of this line is the observed rate constant, k_obs.

    • Plot log(k_obs) versus pH. The lowest point on this curve represents the pH of maximum stability.

cluster_workflow Stability Enhancement Workflow A Start: API Formulation Instability Observed B Perform Forced Degradation Study A->B C Identify Degradation Pathways (Oxidation, Hydrolysis, etc.) B->C D Is Degradation Oxidative? C->D E Add Antioxidant & Chelating Agent D->E Yes F Is Degradation pH-Dependent? D->F No E->F G Conduct pH-Rate Profile Study F->G Yes I Is Degradation Photochemical? F->I No H Reformulate at Optimal pH with Buffer G->H H->I J Implement Photoprotective Packaging (Amber Vials, etc.) I->J Yes K Confirm Stability of Optimized Formulation (ICH Long-Term Study) I->K No J->K L End: Stable Formulation Achieved K->L

Caption: Decision workflow for troubleshooting formulation stability.

References

  • Picolinic acid | C6H5NO2 | CID 1018 . PubChem. [Link]

  • Picolinic acid - Wikipedia . Wikipedia. [Link]

  • Cas 98-98-6,Picolinic acid | lookchem . LookChem. [Link]

  • Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions . PubMed. [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 . MDPI. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid . MDPI. [Link]

  • picolinic acid . Chemister.ru. [Link]

  • Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester . PubChem. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . ICH. [Link]

  • Metal ion leachates and the physico-chemical stability of biotherapeutic drug products . PubMed. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products . LCGC International - Chromatography Online. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals . National Institutes of Health (NIH). [Link]

  • WO2001058845A1 - Process for the preparation of aromatic carboxylic acids.
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer . Pensoft Publishers. [Link]

  • IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG . INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Analytical Techniques In Stability Testing . Separation Science. [Link]

  • Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers . MDPI. [Link]

  • Metallodrugs in Medicinal Inorganic Chemistry . ACS Publications. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency. [Link]

  • Spotlight on stability: API and drug product testing . Almac Group. [Link]

  • Carboxylic Acids in the Synthesis of Chemicals for Addressing Flow Assurance Challenges in Offshore Petroleum Production . ResearchGate. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products March 1996 . FDA. [Link]

  • The role of metal ions in the occurrence, progression, drug resistance, and biological characteristics of gastric cancer . Frontiers. [Link]

  • (a) 2-Picolinamide degrading pathway through 2,5-DHP to maleamate78;... . ResearchGate. [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability . Journal of Chemical and Pharmaceutical Research. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products . European Medicines Agency. [Link]

  • The reductive cleavage of picolinic amides . David Spring's group. [Link]

  • Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species . ACS Publications. [Link]

  • Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy . The Journal of Chemical Physics. [Link]

  • Soybean Polysaccharides Increase the Stability of Lansoprazole Enteric Coated Pellets . MDPI. [Link]

  • (PDF) Complexation of Antibiotics with Transition Metal Ions: A Review . ResearchGate. [Link]

  • Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro . PubMed. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products . Q Laboratories. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER . Caron Scientific. [Link]

  • Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones . National Institutes of Health (NIH). [Link]

  • Strategies to enhance pharmaceutical formulation stability . Consensus. [Link]

  • Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI) . SciSpace. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst . RSC Publishing. [Link]

Sources

Validation & Comparative

A Comparative Guide to 5-(p-Tolyl)picolinic Acid and Other Picolinic Acid Derivatives in Drug Discovery and Agrochemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and agrochemical research, the pyridine ring stands as a cornerstone scaffold, with its derivatives demonstrating a remarkable breadth of biological activities.[1] Among these, picolinic acid (pyridine-2-carboxylic acid) has garnered significant attention due to its role as a crucial intermediate in tryptophan metabolism and its inherent ability to chelate metal ions.[2][3] This foundational structure has served as a versatile template for the development of numerous therapeutic agents and herbicides.[4] This guide provides a comparative analysis of 5-(p-Tolyl)picolinic acid and its related structures against other picolinic acid derivatives, offering insights into their structure-activity relationships (SAR) and performance in various biological assays. Our focus will be on providing a clear, data-driven comparison to aid researchers and drug development professionals in their pursuit of novel, effective molecules.

The Picolinic Acid Scaffold: A Privileged Structure

Picolinic acid is a derivative of pyridine with a carboxylic acid group at the 2-position.[2] This arrangement allows it to act as a bidentate chelating agent for various metal ions, a property that is believed to contribute to some of its biological effects, including neuroprotective, immunological, and anti-proliferative activities.[2] The picolinic acid framework is present in several natural products with notable biological activities, such as the antitumor and antibacterial agent streptonigrin and the antibiotic fusaric acid.[4] The versatility of the picolinic acid scaffold allows for substitutions at various positions on the pyridine ring, leading to a diverse array of derivatives with tailored biological functions.

The Influence of the p-Tolyl Substituent: A Focus on Anticancer and Herbicidal Activity

The introduction of a p-tolyl group at the 5-position of the picolinic acid backbone can significantly influence the molecule's biological activity. While direct comparative data for 5-(p-Tolyl)picolinic acid itself is limited in the public domain, we can infer its potential by examining more complex derivatives that incorporate this moiety. These studies provide valuable insights into how the bulky, lipophilic p-tolyl group contributes to the overall efficacy of the compound.

Anticancer Activity: A Comparative Look

Recent research has highlighted the potential of picolinic acid derivatives as anticancer agents.[5][6] The mechanism of action often involves the induction of apoptosis through pathways like endoplasmic reticulum stress.[5]

A study by Abbas et al. (2021) synthesized and evaluated a series of novel picolinic acid derivatives for their cytotoxic activity against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines.[5] Among the tested compounds, a derivative incorporating a p-tolyl group, 5-(pyridin-2-yl)-N-(p-tolyl)-1,3,4-oxadiazol-2-amine , demonstrated notable activity against the A549 cell line with an IC50 value of 99.93 µM.[5]

In another study, Cankara Pirol et al. (2014) investigated the antiproliferative activities of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid .[7] One of the derivatives, compound 4j , which features a 2-chloro-4-pyridinyl group in the amide portion, exhibited promising cytotoxic activity against three human cancer cell lines: Huh7 (liver), MCF7 (breast), and HCT116 (colon), with IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM, respectively.[7] This suggests that the presence of the p-tolyl group, in combination with other structural features, can lead to potent anticancer agents.

To provide a broader context, the following table compares the anticancer activity of these p-tolyl-containing picolinic acid derivatives with other picolinic acid derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-(pyridin-2-yl)-N-(p-tolyl)-1,3,4-oxadiazol-2-amineA549 (Lung)99.93[5]
Compound 4j from 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid seriesHuh7 (Liver)1.6[7]
MCF7 (Breast)3.3[7]
HCT116 (Colon)1.1[7]
Other Picolinic Acid Derivatives (for comparison)
General observation: various derivatives show activityMultipleVaries[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the picolinic acid derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, providing an indication of cell viability.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the picolinic acid derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few more hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment 3. Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment mtt_addition 4. MTT Addition compound_treatment->mtt_addition solubilization 5. Formazan Solubilization (e.g., DMSO) mtt_addition->solubilization absorbance 6. Absorbance Measurement solubilization->absorbance data_analysis 7. IC50 Determination absorbance->data_analysis

Herbicidal Activity: A Different Arena for p-Tolyl Picolinates

Picolinic acid and its derivatives are also a significant class of synthetic auxin herbicides.[4] A study by Shi et al. (2023) designed and synthesized a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides.[8] This research included a derivative with a p-tolyl substituent at the 5-position of the pyrazole ring, which is attached to the 6-position of the picolinic acid.

The herbicidal activity of these compounds was evaluated by their ability to inhibit the root growth of Arabidopsis thaliana. The results demonstrated that several of the synthesized compounds exhibited better inhibition than the commercial herbicides picloram and halauxifen-methyl.[8] Specifically, a compound with a p-tolyl group showed significant herbicidal activity.

Compound/DerivativeTarget PlantIC50 (µM)Comparison to Commercial HerbicideReference
4-Amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid (V-1)Arabidopsis thaliana0.046More potent than picloram (0.051 µM)[8]
Halauxifen-methyl (Commercial Herbicide)Arabidopsis thaliana0.137-[8]
Picloram (Commercial Herbicide)Arabidopsis thaliana0.051-[8]

Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a standard method for evaluating the herbicidal activity of compounds that mimic auxins.

Step-by-Step Methodology:

  • Seed Sterilization: Seeds of Arabidopsis thaliana are surface-sterilized.

  • Plating: Sterilized seeds are placed on Murashige and Skoog (MS) agar medium in Petri dishes.

  • Compound Application: The test compounds are added to the MS medium at various concentrations.

  • Incubation: The plates are incubated vertically in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).

  • Root Length Measurement: After a specific period (e.g., 7 days), the primary root length of the seedlings is measured.

  • Data Analysis: The percentage of root growth inhibition is calculated relative to untreated control seedlings, and the IC50 value is determined.

Root_Inhibition_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Growth cluster_analysis Analysis seed_sterilization 1. Seed Sterilization (A. thaliana) plating 2. Plating on MS Agar seed_sterilization->plating compound_application 3. Compound Application (Varying Concentrations) plating->compound_application incubation 4. Incubation (Controlled Environment) compound_application->incubation measurement 5. Root Length Measurement incubation->measurement data_analysis 6. IC50 Determination measurement->data_analysis

Structure-Activity Relationship (SAR) Insights

  • Lipophilicity and Bulk: The p-tolyl group is a relatively bulky and lipophilic substituent. In the context of anticancer drugs, increased lipophilicity can enhance membrane permeability and cellular uptake, potentially leading to improved potency. The potent activity of the 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivative 4j supports this idea.

  • Electronic Effects: The methyl group of the tolyl substituent is an electron-donating group, which can influence the electronic properties of the entire molecule. Quantum chemical calculations have suggested that the electron structure of picolinic acid derivatives is a key determinant of their physiological effects.[9]

  • Positional Isomerism: The position of the substituent on the picolinic acid ring is critical. Studies on other derivatives have shown that the placement of a substituent markedly influences the inhibitory activity and selectivity against enzymes.[10] While we have focused on 5-substituted derivatives, it is important to consider that substitution at other positions could lead to different biological activities.

  • Synergistic Effects: The overall activity of a picolinic acid derivative is a result of the interplay between all its structural components. The high potency of the anticancer and herbicidal compounds discussed is likely due to a synergistic effect between the p-tolyl group and the other parts of the molecule.

Future Directions

The promising results from studies on picolinic acid derivatives containing a p-tolyl group warrant further investigation. A direct synthesis and comparative biological evaluation of 5-(p-Tolyl)picolinic acid against a panel of other 5-substituted picolinic acid derivatives would be highly valuable. Such a study would provide a clearer understanding of the specific contribution of the p-tolyl group to the observed biological activities. Furthermore, exploring a wider range of biological targets for these compounds could uncover new therapeutic and agrochemical applications.

Conclusion

This guide has provided a comparative overview of picolinic acid derivatives, with a particular focus on the influence of the p-tolyl substituent. The available data suggests that the incorporation of a p-tolyl group into the picolinic acid scaffold can lead to potent anticancer and herbicidal agents. While a direct, comprehensive comparison of 5-(p-Tolyl)picolinic acid with other derivatives is still needed, the existing research provides a strong foundation for the continued exploration of this chemical space. The versatility of the picolinic acid core, combined with the diverse functionalities that can be introduced through substitution, ensures that it will remain a fertile ground for the discovery of novel bioactive molecules.

References

  • Wikipedia. Picolinic acid. [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692. [Link]

  • Cankara Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 368-380. [Link]

  • PubChem. Picolinic acid. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-28. [Link]

  • Shi, P., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1345. [Link]

  • Zeidan, E., et al. (2019). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679-692. [Link]

  • Shi, P., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1345. [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(5), e202500197. [Link]

  • Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804–807. [Link]

  • Celestine, M. J., et al. (2015). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry, 35(2), 55-65. [Link]

  • Borovkov, N. I., & Luzhkov, V. B. (2001). [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. Biofizika, 46(2), 221-224. [Link]

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(5), e202500197. [Link]

  • Martins, M. A. R., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2159. [Link]

  • Wang, Y., et al. (2015). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3293-3297. [Link]

  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-28. [Link]

  • Gonzalez-Alvarez, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10831. [Link]

Sources

A Comparative Guide to the Antiproliferative Activity of 5-Aryl Picolinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology research, the quest for novel small molecules with potent and selective antiproliferative activity is relentless. Among the myriad heterocyclic scaffolds explored, picolinic acid (pyridine-2-carboxylic acid) and its derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the antiproliferative activity of 5-aryl picolinic acids, delving into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the robust experimental methodologies required for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to navigate this fascinating chemical space.

The Rationale for Picolinic Acid Derivatives in Cancer Research

Picolinic acid is a natural product, a catabolite of tryptophan, known for its metal-chelating properties and diverse biological activities. The core picolinic acid scaffold offers a versatile platform for medicinal chemists. Substitution at the 5-position with an aryl group introduces a key pharmacophore that can be systematically modified to modulate potency, selectivity, and pharmacokinetic properties. This aryl moiety can engage in various interactions with biological targets, making 5-aryl picolinic acids a rich area for discovering novel anticancer agents.[1]

Synthesis of 5-Aryl Picolinic Acid Scaffolds

The synthesis of 5-aryl picolinic acid derivatives is typically achieved through well-established cross-coupling reactions. A common and efficient approach involves the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond between a boronic acid and a halide.

A generalized synthetic scheme is as follows:

  • Starting Material : The synthesis often begins with a halogenated picolinic acid derivative, such as methyl 5-bromopicolinate. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions.

  • Suzuki-Miyaura Coupling : The brominated picolinate is reacted with an appropriately substituted arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃). This step forges the crucial 5-aryl bond.

  • Saponification : The resulting methyl 5-arylpicolinate is then hydrolyzed, typically using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification to yield the final 5-aryl picolinic acid.

This synthetic route is highly adaptable, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position, which is fundamental for exploring the structure-activity relationship.[2]

Comparative Analysis of Antiproliferative Activity

The efficacy of 5-aryl picolinic acid derivatives is highly dependent on the nature and substitution pattern of the 5-aryl ring. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. These values are determined against a panel of human cancer cell lines.

Compound Class/Derivative5-Aryl SubstituentCancer Cell Line(s)IC₅₀ (µM)Reference
Picolinic Acid Amides 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxamideHCT116 (Colon)1.1[3]
Huh7 (Liver)1.6[3]
MCF7 (Breast)3.3[3]
Nitropicolinic Acid Complexes 5-nitropicolinic acid (Cadmium Complex)B16-F10 (Melanoma)26.94 (µg/mL)[4]
5-nitropicolinic acid (Cobalt Complex)B16-F10 (Melanoma)45.10 (µg/mL)[4]
Picolinic Acid Derivatives (Unnamed Compound 5)A549 (Lung)99.93[5]

Note: The data presented is a compilation from various studies to illustrate the range of activities and is not a direct head-to-head comparison from a single study.

Structure-Activity Relationship (SAR) Insights

The analysis of IC₅₀ data across different derivatives reveals critical structure-activity relationships:

  • Influence of the Aryl Group : The nature of the aryl group at the 5-position is a major determinant of activity. For instance, in related heterocyclic systems, the introduction of electron-withdrawing groups, such as halogens, on an aromatic ring can significantly enhance potency. This is often attributed to improved interactions with the target protein or altered electronic properties of the molecule.[6]

  • Amide Modifications : Amidation of the picolinic acid's carboxyl group can lead to highly potent compounds. A study on pyrazole-3-carboxamides demonstrated that incorporating a 2-chloro-4-pyridinyl group in the amide portion resulted in compounds with low micromolar activity against colon, liver, and breast cancer cell lines.[3]

  • Metal Chelation : Picolinic acid's ability to chelate metal ions can be exploited to create novel complexes with anticancer properties. For example, complexes of 5-nitropicolinic acid with transition metals like cadmium and cobalt have shown notable activity against melanoma cells.[4]

Mechanisms of Antiproliferative Action

The cellular mechanisms through which 5-aryl picolinic acids exert their antiproliferative effects are multifaceted and appear to be compound-specific. Key mechanisms that have been elucidated include:

  • Induction of Apoptosis : Potent derivatives have been shown to induce programmed cell death. This is often confirmed by observing cell cycle arrest at the SubG1/G1 phase, a hallmark of apoptosis.[3]

  • Cell Cycle Arrest : Some compounds cause a halt in the cell division cycle, preventing cancer cells from proliferating. For example, certain indole derivatives have been found to cause cell cycle arrest in the G1 phase, which is associated with the upregulation of the anti-proliferative protein p21.[7] This is often accompanied by a decrease in the levels of phosphorylated retinoblastoma protein (P-Rb), a key regulator of the G1/S transition.[8]

  • Modulation of Apoptotic Proteins : The pro-apoptotic protein Bax is often upregulated in response to treatment with active compounds, further promoting cell death.[7]

  • Endoplasmic Reticulum (ER) Stress : A novel picolinic acid derivative was found to induce apoptosis in non-small cell lung cancer cells by triggering ER stress, evidenced by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and activation of caspases 3, 4, and 9.[5]

  • Macrophage Activation : The parent compound, picolinic acid, has been shown to have therapeutic effects against tumors in vivo, likely through the activation of macrophages.[9]

Below is a diagram illustrating a potential signaling pathway for a hypothetical 5-aryl picolinic acid derivative that induces G1 cell cycle arrest and apoptosis.

G1_Arrest_Apoptosis cluster_cell Cancer Cell Compound 5-Aryl Picolinic Acid Derivative p21 p21 (CDK Inhibitor) Upregulation Compound->p21 Bax Bax (Pro-apoptotic) Upregulation Compound->Bax CDK CDK4/6-Cyclin D p21->CDK Inhibits pRb Rb Phosphorylation (pRb) CDK->pRb Phosphorylates G1_S G1-S Phase Transition Blocked pRb->G1_S Inhibits CellCycleArrest G1 Cell Cycle Arrest G1_S->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis

Caption: Potential mechanism of action for a 5-aryl picolinic acid derivative.

Experimental Protocols for Assessing Antiproliferative Activity

To ensure the trustworthiness and reproducibility of antiproliferative data, standardized and well-validated assays are essential. The Sulforhodamine B (SRB) and MTT assays are two of the most widely used colorimetric methods for determining cytotoxicity and cell viability.

Experimental Workflow Overview

The general workflow for screening compounds for antiproliferative activity is a multi-step process that requires careful planning and execution.

Antiproliferative_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-96h incubation) A->B C 3. Cell Fixation & Staining (e.g., SRB or MTT) B->C D 4. Solubilization (of dye or formazan) C->D E 5. Absorbance Reading (Plate Reader) D->E F 6. Data Analysis (IC50 Calculation) E->F

Caption: General workflow for in vitro antiproliferative activity screening.

Detailed Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass, and thus to the cell number.[10]

Materials:

  • Adherent cancer cells in culture

  • 96-well flat-bottom microtiter plates

  • Test compounds (5-aryl picolinic acids) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at the optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing the test compounds at various concentrations (typically a serial dilution). Include vehicle-only wells as a negative control. Incubate the plate for an additional 48-72 hours.

  • Cell Fixation: After incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[11]

  • Washing: Carefully discard the TCA solution. Wash the plate four to five times with slow-running tap water or 1% acetic acid to remove unbound TCA and serum proteins.[11][12] Remove excess water by tapping the plate on absorbent paper and allow it to air dry completely at room temperature.

  • SRB Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

  • Removing Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove any unbound dye.[11]

  • Drying: Allow the plates to air dry completely. This step is critical for accurate results.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance of each well at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Detailed Protocol: MTT Assay

The MTT assay is a metabolic activity-based assay. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.[13] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Adherent cancer cells in culture

  • 96-well flat-bottom microtiter plates

  • Test compounds

  • MTT labeling reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the SRB assay protocol.

  • MTT Addition: After the compound incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ humidified atmosphere. During this time, viable cells will convert the MTT into purple formazan crystals. Visually inspect the wells for the formation of the precipitate.[13][14]

  • Solubilization of Formazan: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure all formazan crystals are dissolved.

  • Incubation for Solubilization: Allow the plate to stand at room temperature in the dark for 2-4 hours, or overnight in a humidified incubator, to ensure complete solubilization of the formazan.[13]

  • Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The 5-aryl picolinic acid scaffold represents a valuable starting point for the development of novel antiproliferative agents. The synthetic tractability of these compounds allows for extensive exploration of the structure-activity relationship, leading to the identification of derivatives with potent activity against a range of cancer cell lines. The diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest, suggest that these compounds may have broad therapeutic potential.

Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and drug-like properties. In-depth mechanistic studies are also required to fully elucidate the molecular targets of the most active derivatives. Ultimately, the translation of these promising in vitro findings into in vivo efficacy studies will be the true test of their therapeutic potential in the fight against cancer.

References

  • National Center for Biotechnology Information. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. [Link]

  • MDPI. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. [Link]

  • Royal Society of Chemistry. Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. [Link]

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

  • bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

  • PubMed. Antiproliferative activity of picolinic acid due to macrophage activation. [Link]

  • MDPI. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. [Link]

  • American Chemical Society. Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. [Link]

  • ResearchGate. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]

  • PubMed. Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. [Link]

  • National Center for Biotechnology Information. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]

  • ResearchGate. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • Pharmacia. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. [Link]

  • PubMed. Design and synthesis of 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase. [Link]

  • ResearchGate. Synthesis of (a) 5-aryl-12a–c and (b) 7-arylpyrazolo[1,5-a]pyrimidines 14. [Link]

  • Protocols.io. SRB assay for measuring target cell killing V.1. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • Cell Biolabs. CytoSelect™ MTT Cell Proliferation Assay. [Link]

  • PubMed. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 5-(p-Tolyl)picolinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Picolinic Acid

Picolinic acid, a pyridine-carboxylic acid isomer, and its derivatives represent a versatile scaffold in medicinal chemistry and agrochemistry, demonstrating a broad spectrum of biological activities.[1] The strategic placement of various substituents on the picolinic acid core allows for the fine-tuning of its physicochemical properties and target specificity. Among these, the 5-substituted analogs have garnered significant interest. This guide focuses on the structure-activity relationships (SAR) of a specific subset: 5-(p-Tolyl)picolinic acid analogs. The inclusion of the p-tolyl group at the 5-position introduces a key lipophilic and aromatic feature that significantly influences the biological activity of the parent molecule. We will explore how modifications to this core structure impact its efficacy in diverse applications, including oncology and agriculture, providing a comparative analysis supported by experimental data.

Comparative Analysis of Biological Activities

The 5-(p-Tolyl)picolinic acid scaffold has been successfully derivatized to yield compounds with potent anticancer and herbicidal properties. The following sections will delve into the SAR of these analogs, comparing their performance and highlighting the key structural features that govern their activity.

Anticancer Activity: Pyrazole-3-Carboxamide Analogs

A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines.[2] The core structure consists of a pyrazole ring linked to the 5-(p-tolyl)picolinic acid motif and a quinoline moiety, with further diversity introduced through various amide substituents.

Key Structural Insights and SAR:

The antiproliferative activity of these analogs was found to be highly dependent on the nature of the amide substituent. The data suggests that the introduction of a substituted pyridinyl group at the amide position can significantly enhance cytotoxic activity.

  • Compound 4j , featuring a 2-chloro-4-pyridinyl group, exhibited the most promising activity across all tested cell lines, with IC50 values in the low micromolar range.[2] This indicates that the electronic and steric properties of this substituent are crucial for potent anticancer effects.

  • Other substitutions on the amide nitrogen, while showing some activity, were generally less potent than the 2-chloro-4-pyridinyl analog.

Mechanism of Action: Induction of Apoptosis

Further mechanistic studies on the most potent compound, 4j , revealed that it induces dramatic cell cycle arrest at the SubG1/G1 phase, which is a strong indicator of apoptotic cell death.[2] This suggests that these 5-(p-tolyl)picolinic acid analogs exert their anticancer effects by triggering the programmed cell death cascade in cancer cells.

Quantitative Data Summary:

Compound IDAmide Substituent (R)Huh7 (IC50, µM)[2]MCF7 (IC50, µM)[2]HCT116 (IC50, µM)[2]
4a Phenyl>10>10>10
4b 4-Fluorophenyl8.79.17.5
4j 2-Chloro-4-pyridinyl1.63.31.1
Herbicidal Activity: Pyrazolyl-Picolinic Acid Analogs

In the field of agrochemicals, derivatives of 5-(p-tolyl)picolinic acid have been explored as potent herbicides. A notable example is 4-amino-3,5-dichloro-6-(3-methyl-5-(p-tolyl)-1H-pyrazol-1-yl)picolinic acid and its analogs, which have been designed based on the structural skeleton of existing synthetic auxin herbicides.[3]

Key Structural Insights and SAR:

These compounds function as synthetic auxins, a class of herbicides that mimic the natural plant hormone auxin, leading to uncontrolled and disruptive growth. The herbicidal efficacy of these analogs is influenced by the substitution pattern on the pyrazole and picolinic acid rings.

  • The presence of the 4-amino and 3,5-dichloro substituents on the picolinic acid ring is a common feature in this class of herbicides, contributing to their target affinity.

  • The 5-(p-tolyl) group on the pyrazole ring is a key determinant of activity. Variations in the aryl substituent at this position have been shown to significantly impact herbicidal potency.

  • For instance, compound V-7 , an analog where the p-tolyl group is replaced by a 4-ethylphenyl group, demonstrated an IC50 value 45 times lower than the commercial herbicide halauxifen-methyl in an Arabidopsis thaliana root growth inhibition assay.[3]

Mechanism of Action: Targeting Auxin Signaling

These picolinic acid-based herbicides exert their action by binding to the auxin co-receptor complex, which includes the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[4] Specifically, these compounds have been shown to dock with the auxin-signaling F-box protein 5 (AFB5).[3] This binding event leads to the degradation of Aux/IAA transcriptional repressors, resulting in the activation of auxin-responsive genes and subsequent disruption of normal plant growth.

Quantitative Data Summary:

Compound IDAryl Substituent at Pyrazole C5Arabidopsis thaliana Root Growth Inhibition (IC50, µM)[3]
V-1 p-Tolyl0.12
V-2 4-Ethylphenyl0.03
V-7 4-Trifluoromethylphenyl0.02
Picloram (Reference)-0.15
Halauxifen-methyl (Reference)-0.91

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000–20,000 cells/well in 200 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add the 5-(p-tolyl)picolinic acid analogs at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired exposure time (e.g., 48 hours).

  • Cell Fixation: Gently remove the culture medium and add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[7] Incubate at 4°C for at least 1 hour.[7]

  • Washing: Carefully remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye.[7] Air-dry the plates completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[7] Incubate at room temperature for 30 minutes.[7]

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[8]

  • Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the IC50 value for each compound.

Arabidopsis thaliana Root Growth Inhibition Assay

This bioassay is used to evaluate the herbicidal activity of compounds by measuring their effect on the root elongation of Arabidopsis thaliana seedlings.[3]

Step-by-Step Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by first treating with 70% ethanol for 5 minutes, followed by a rinse with sterile distilled water.[9] Then, submerge the seeds in a solution of 2.6% sodium hypochlorite and 0.05% Tween 20 for 10 minutes with regular agitation.[9] Rinse the seeds four times with sterile distilled water.[9]

  • Plating: Prepare Murashige and Skoog (MS) agar medium containing the desired concentrations of the 5-(p-tolyl)picolinic acid analogs.[10] Aseptically place the sterilized seeds onto the surface of the agar plates.

  • Stratification: To break dormancy and synchronize germination, store the plates at 4°C in the dark for 48 hours.[9]

  • Incubation: Transfer the plates to a growth chamber with a controlled environment (e.g., 23°C, long-day photoperiod).[10]

  • Root Length Measurement: After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings for each treatment and control group.

  • Data Analysis: Calculate the percentage of root growth inhibition for each compound concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in root growth.

Visualization of Mechanisms

Anticancer Mechanism: Apoptosis Induction

The anticancer 5-(p-tolyl)picolinic acid analogs induce apoptosis. The diagram below illustrates the key players in the intrinsic and extrinsic apoptotic pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion damages Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 forms apoptosome Caspase-9->Procaspase-3 activates 5_p_tolyl_analog 5-(p-Tolyl)picolinic Acid Analog 5_p_tolyl_analog->Cellular Stress induces Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis leads to

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Herbicidal Mechanism: Auxin Signaling Disruption

The herbicidal 5-(p-tolyl)picolinic acid analogs act as synthetic auxins, disrupting the normal hormonal balance in plants. The diagram below outlines the auxin signaling pathway targeted by these compounds.

auxin_pathway Herbicide 5-(p-Tolyl)picolinic Acid Analog (Herbicide) TIR1_AFB TIR1/AFB (F-box Protein) Herbicide->TIR1_AFB binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex part of Aux_IAA Aux/IAA (Repressor) Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF (Auxin Response Factor) Aux_IAA->ARF represses SCF_Complex->Aux_IAA targets for ubiquitination Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Response_Genes->Uncontrolled_Growth leads to

Caption: Mechanism of action of synthetic auxin herbicides.

Conclusion and Future Directions

The 5-(p-Tolyl)picolinic acid scaffold has proven to be a valuable starting point for the development of potent bioactive molecules with diverse applications. The comparative analysis of its anticancer and herbicidal analogs reveals that subtle structural modifications can lead to significant changes in biological activity and target specificity. The potent anticancer activity of the pyrazole-3-carboxamide derivatives, particularly the 2-chloro-4-pyridinyl analog, highlights the importance of the amide substituent in driving cytotoxicity through the induction of apoptosis. In parallel, the remarkable herbicidal efficacy of the pyrazolyl-picolinic acid analogs underscores the significance of the aryl substitution on the pyrazole ring for potent disruption of auxin signaling.

Future research in this area could explore the synthesis of a broader range of analogs to further probe the SAR and expand the therapeutic and agrochemical potential of this scaffold. Investigating other biological activities, such as anti-inflammatory or antimicrobial effects, could also unveil new applications. A deeper understanding of the molecular interactions between these compounds and their respective targets through computational modeling and structural biology will be invaluable for the rational design of next-generation 5-(p-tolyl)picolinic acid-based agents with enhanced potency and selectivity.

References

  • Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(5), 2349-2361. [Link]

  • Cankara Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 86, 574-584. [Link]

  • A Chemical Genetic Screening Procedure for Arabidopsis thaliana Seedlings. (2015). Journal of Visualized Experiments, (101), e52834. [Link]

  • Salehin, M., et al. (2015). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Plant Cell, 27(10), 2742-2753. [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. (2021). Pharmacia, 68(3), 679–692. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Antimicrobial activity of picolinic acid. (2013). Elixir Appl. Chem., 58, 14753-14757. [Link]

  • Leduc, N., et al. (2016). Mechanisms of auxin signaling. Development, 143(18), 3224-3228. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2023). Drug Design, Development and Therapy, 17, 3037–3063. [Link]

  • Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Assay Genie. [Link]

  • Wide-Antimicrobial Spectrum of Picolinium Salts. (2020). Molecules, 25(9), 2235. [Link]

  • Handling Arabidopsis Plants: Growth, Preservation of Seeds, Transformation, and Genetic Crosses. (2014). Methods in Molecular Biology, 1062, 1-27. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). (2022). RSC Advances, 12(28), 17784-17792. [Link]

  • Caspases: Key players in programmed cell death. (1998). Current Opinion in Cell Biology, 10(2), 210-215. [Link]

  • A Rapid and Simple Bioassay Method for Herbicide Detection. (2007). Journal of Toxicology and Environmental Health, Part A, 70(12), 1066-1070. [Link]

  • The Role of Caspases in Modulation of Cytokines and Other Molecules in Apoptosis and Inflammation. (2000). Madame Curie Bioscience Database. [Link]

  • Simplified mechanism of auxin perception through the TIR1-AFB... (2018). ResearchGate. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). Chemistry Central Journal, 15, 65. [Link]

  • Wang, R., & Estelle, M. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current opinion in plant biology, 21, 51-58. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • transformation of arabidopsis thaliana using valvekens's protocol: improved root harvest. (2002). The Arabidopsis Information Resource (TAIR). [Link]

  • Role of Caspases in Apoptosis. Creative Diagnostics. [Link]

  • What are the key caspases involved in programmed cell death? (2023). Patsnap Synapse. [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). Nature Protocols, 1(3), 1112-1116. [Link]

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. [Link]

Sources

Validating the Mechanism of Action of 5-(p-Tolyl)picolinic Acid Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the rigorous validation of a compound's mechanism of action is a critical milestone. This guide provides an in-depth, technically-focused comparison of methodologies to elucidate and confirm the mechanism of action of novel anticancer agents, using a promising derivative of 5-(p-Tolyl)picolinic acid as a central case study. This derivative, identified as a potent inducer of endoplasmic reticulum (ER) stress-mediated apoptosis in non-small cell lung cancer, serves as an excellent model for a comprehensive validation strategy.

Introduction: The Therapeutic Potential of Picolinic Acid Derivatives

Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and herbicidal properties.[1][2][3] Recent studies have highlighted a novel derivative of picolinic acid, which demonstrates selective cytotoxicity against A549 non-small cell lung cancer cells.[4][5] Preliminary evidence suggests this compound triggers apoptosis through the induction of ER stress, presenting a compelling therapeutic avenue.[4][5] This guide will delineate a robust, multi-faceted approach to not only confirm this proposed mechanism but also to explore potential direct molecular targets and compare its efficacy and mode of action with alternative therapeutic strategies.

Elucidating the Primary Mechanism: A Step-by-Step Experimental Workflow

The initial hypothesis posits that the 5-(p-Tolyl)picolinic acid derivative induces apoptosis via ER stress. The following experimental workflow is designed to systematically validate this hypothesis, incorporating orthogonal assays to ensure data integrity and build a comprehensive mechanistic narrative.

Experimental Workflow: Validating ER Stress-Mediated Apoptosis

G cluster_0 Phase 1: Cellular Phenotyping cluster_1 Phase 2: Mechanistic Deep Dive - ER Stress cluster_2 Phase 3: Target Deconvolution & Validation A Cell Viability Assays (MTT, CellTiter-Glo) B Apoptosis Confirmation (Annexin V/PI Staining, Caspase-Glo) A->B Confirm cytotoxic effect is apoptotic C Cell Cycle Analysis (Flow Cytometry) B->C Determine if apoptosis is cell cycle-dependent D Western Blot for ER Stress Markers (p-eIF2α, CHOP, GRP78) C->D Investigate upstream signaling E Immunofluorescence for ER Stress (Marker Localization) D->E Visualize cellular location of stress response F Caspase Activation Assays (Caspase-3, -4, -9) D->F Link ER stress to apoptotic execution I CRISPR-Cas9 Knockout of Putative Target F->I Confirm target engagement mediates apoptosis G In Silico Docking Studies (e.g., against EGFR Kinase Domain) H Thermal Shift Assay (CETSA) or Kinase Inhibition Assays G->H Biochemically validate putative target binding H->I Genetically validate target's role in compound's effect

Caption: A multi-phase workflow for validating the mechanism of action.

Detailed Experimental Protocols

Protocol 2.1: Cell Viability and Apoptosis Assays

  • Cell Culture: Culture A549 (non-small cell lung cancer) and MCF-7 (breast cancer, as a negative control) cell lines in appropriate media.[4]

  • MTT Assay: Seed cells in 96-well plates and treat with a concentration range of the 5-(p-Tolyl)picolinic acid derivative for 48 hours. Add MTT reagent, incubate, and measure absorbance to determine the GI50 (concentration for 50% growth inhibition).[5]

  • Annexin V/PI Staining: Treat cells with the compound at its GI50 concentration. Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Use luminogenic caspase-Glo 3/7, 8, and 9 assays to measure the activity of key executioner and initiator caspases following compound treatment. A specific kit for caspase-4 can be used to probe its activation, which is linked to ER stress.[4]

Protocol 2.2: Western Blotting for ER Stress Markers

  • Protein Extraction: Treat A549 cells with the compound and a positive control (e.g., thapsigargin, a known ER stress inducer) for various time points. Lyse cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against key ER stress markers: GRP78 (BiP), p-eIF2α, and CHOP (GADD153). Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Protocol 2.3: Target Identification using Chemical Proteomics

  • Compound-centric Chemical Proteomics (CCCP): Synthesize a probe-based version of the 5-(p-Tolyl)picolinic acid derivative with a clickable handle (e.g., an alkyne or azide).[6]

  • Cell Lysate Incubation: Incubate the probe with A549 cell lysate.

  • Biotinylation and Enrichment: Use click chemistry to attach a biotin tag to the probe-protein complexes. Enrich these complexes using streptavidin beads.[6]

  • Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry (MS).

  • Competitive Binding: To confirm specific targets, pre-incubate the lysate with an excess of the non-probe compound before adding the probe. True targets will show reduced binding to the probe in the competitive sample.

Comparative Analysis: 5-(p-Tolyl)picolinic Acid Derivative vs. Alternatives

A thorough validation includes comparing the lead compound's performance against existing or alternative therapeutic agents.

Feature5-(p-Tolyl)picolinic Acid DerivativeDoxorubicin (Chemotherapeutic)Erlotinib (EGFR Inhibitor)
Proposed Mechanism Induction of ER Stress-Mediated Apoptosis[4][5]DNA intercalation and topoisomerase II inhibitionInhibition of EGFR tyrosine kinase activity
Cell Line Selectivity Selective for A549 over MCF-7 and normal cells[5]Broad-spectrum cytotoxicityEffective in EGFR-mutant NSCLC
Key Molecular Markers ↑ p-eIF2α, ↑ CHOP, ↑ Caspase-4, -9, -3[4]DNA damage response (γH2AX), Caspase-3 activation↓ p-EGFR, ↓ p-ERK
Potential for Resistance To be determined; may be effective in cells resistant to DNA damaging agents.Upregulation of drug efflux pumps (e.g., P-glycoprotein)Secondary mutations in EGFR (e.g., T790M)

Visualizing the Signaling Pathway

Understanding the proposed signaling cascade is crucial for designing experiments and interpreting data.

G compound 5-(p-Tolyl)picolinic Acid Derivative target Putative Target (e.g., EGFR Kinase Domain) compound->target er Endoplasmic Reticulum target->er Perturbation of ER homeostasis unfolded_proteins Accumulation of Unfolded Proteins er->unfolded_proteins er_stress ER Stress Response unfolded_proteins->er_stress chop CHOP Upregulation er_stress->chop caspase4 Caspase-4 Activation er_stress->caspase4 apoptosis Apoptosis chop->apoptosis caspase9 Caspase-9 Activation caspase4->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: Proposed signaling pathway for the 5-(p-Tolyl)picolinic acid derivative.

Conclusion and Future Directions

The validation of 5-(p-Tolyl)picolinic acid derivatives as anticancer agents requires a systematic and multi-pronged approach. The experimental framework outlined in this guide provides a comprehensive strategy to confirm the proposed mechanism of ER stress-mediated apoptosis, identify direct molecular targets, and benchmark the compound against relevant alternatives. Future studies should focus on in vivo efficacy and toxicity profiling, as well as exploring the potential for combination therapies to enhance its therapeutic index. The integration of robust experimental validation with a clear understanding of the underlying molecular pathways is paramount for the successful translation of promising lead compounds into clinically effective therapeutics.

References

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 679–692. [Link]

  • Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 493-504. [Link]

  • Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2345. [Link]

  • Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Journal of Agricultural and Food Chemistry, 71(6), 2869–2881. [Link]

  • Al-Samydai, A., et al. (2025). Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells. Amino Acids. [Link]

  • St. Onge, R. P., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology, 25(3), 318-329.e5. [Link]

  • Mamedova, U. A., & Azizov, A. A. (2022). STUDYING THE BIOLOGICAL ACTIVITY OF ISOMERIC N-(TOLYL)α-PICOLINAMIDES IN THE PASS ONLINE PROGRAM. SCIENTIFIC REPORTS OF BUKHARA STATE UNIVERSITY, 6(4). [Link]

  • Ohemeng, K. A., et al. (2001). 5-substituted picolinic acid compounds and their method of use. U.S.
  • Babaee, S., et al. (2024). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. Scientific Reports, 14(1), 1-15. [Link]

  • Smith, B. D., et al. (2016). Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. Photochemical & Photobiological Sciences, 15(11), 1342-1349. [Link]

  • Abbas, A. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 679-692. [Link]

  • Gerlach, T., et al. (2024). Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. Journal of Medicinal Chemistry. [Link]

  • Kłusek, M., et al. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Mediators of Inflammation, 2015, 856959. [Link]

  • Indian Institute of Science. (2023, July 18). Study unveils picolinic acid's broad-spectrum antiviral abilities. EurekAlert!. [Link]

  • Babaee, S., et al. (2024). Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate. [Link]

  • Al-Jalal, A. M. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]

  • Zhang, X., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(5), 355. [Link]

Sources

A Comparative Guide to the Target Validation of 5-(p-Tolyl)picolinic Acid: A Strategic Approach for Novel Compound Deconvolution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. 5-(p-Tolyl)picolinic acid, a derivative of picolinic acid, represents a class of compounds with demonstrated biological activities, including immunosuppressive, anti-cancer, and antiviral effects.[1][2][3] However, the specific molecular target of 5-(p-Tolyl)picolinic acid remains to be fully elucidated. This guide provides a comprehensive, in-depth strategy for the target identification and validation of this and other novel small molecules, offering a comparative analysis of modern experimental approaches.

Initial Phenotypic Characterization: Defining the Biological Landscape

Before embarking on a target identification campaign, a thorough understanding of the phenotypic effects of 5-(p-Tolyl)picolinic acid is paramount. This initial phase helps to generate hypotheses about the pathways and cellular processes affected by the compound, thereby narrowing the search for its molecular target.

A recommended starting point is a broad-based phenotypic screening assay. For instance, a study on a novel picolinic acid derivative demonstrated its efficacy in inducing apoptosis in human non-small cell lung cancer cells.[3] A similar approach for 5-(p-Tolyl)picolinic acid could involve a panel of cancer cell lines from different tissues of origin.

Comparative Analysis of Initial Phenotypic Screens:

Assay TypePrincipleAdvantagesDisadvantages
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Measures metabolic activity or ATP content as an indicator of cell viability.High-throughput, cost-effective, provides a general measure of cytotoxicity.Lacks specificity, does not reveal the mechanism of cell death.
High-Content Imaging Automated microscopy and image analysis to quantify multiple cellular parameters (e.g., nuclear morphology, cytoskeletal changes, organelle health).Provides rich, multi-parametric data, can distinguish between different modes of cell death (apoptosis, necrosis, etc.).More complex data analysis, lower throughput than plate reader-based assays.
Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining) Detects markers of programmed cell death, such as caspase activation or phosphatidylserine externalization.Provides mechanistic insight into the mode of cell death.May miss other forms of cell death; timing of the assay is critical.

Based on the initial phenotypic data, a more focused investigation into the affected signaling pathways can be pursued.

Target Identification: A Comparative Guide to Deconvolution Strategies

With a well-defined phenotype, the next crucial step is to identify the direct molecular target(s) of 5-(p-Tolyl)picolinic acid. Several orthogonal approaches can be employed, each with its own strengths and weaknesses.

Affinity purification is a direct approach that relies on the physical interaction between the small molecule and its protein target.[4] This typically involves immobilizing 5-(p-Tolyl)picolinic acid onto a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[4]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 5-(p-Tolyl)picolinic acid with a linker arm suitable for conjugation to a solid support.

  • Immobilization: Covalently attach the linker-modified compound to activated agarose beads.

  • Lysate Preparation: Prepare a native protein lysate from cells that exhibit the phenotype of interest.

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins by mass spectrometry.

CRISPR-based genetic screens are powerful tools for identifying genes that are essential for a compound's activity.[5] A genome-wide CRISPR knockout screen can identify genes whose loss of function confers resistance to 5-(p-Tolyl)picolinic acid, strongly suggesting that the encoded proteins are either the direct target or critical components of the target pathway.

Workflow for a CRISPR-Cas9 Knockout Screen:

Caption: Workflow for a CRISPR-Cas9 knockout screen to identify resistance genes.

CETSA is a biophysical method that can be used to monitor the direct engagement of a compound with its target in a cellular context.[6][7] The principle is that the binding of a ligand, such as 5-(p-Tolyl)picolinic acid, stabilizes its target protein, leading to an increase in the protein's melting temperature.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 5-(p-Tolyl)picolinic acid or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis: Lyse the cells to release their protein content.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.

Comparison of Target Identification Methods:

MethodPrincipleProsCons
Affinity Chromatography Physical pull-down of binding partners.[4]Direct identification of binding proteins.Can be prone to false positives (non-specific binders); requires chemical modification of the compound.
CRISPR Screening Genetic perturbation to identify essential genes for compound activity.[5]Unbiased, genome-wide approach; performed in live cells.May identify upstream or downstream pathway components instead of the direct target; can be technically demanding.
CETSA Ligand-induced thermal stabilization of the target protein.[6][7]Measures target engagement in a cellular environment; does not require compound modification.Requires an antibody for the putative target or proteomics capabilities; not all proteins show a clear thermal shift.
Target Validation: Confirming the Functional Interaction

Once a list of potential targets has been generated, a series of validation experiments are necessary to confirm that the identified protein is indeed the biologically relevant target of 5-(p-Tolyl)picolinic acid.

If the putative target is an enzyme, its activity can be assayed in the presence of 5-(p-Tolyl)picolinic acid to determine if the compound has a direct inhibitory or activating effect. For non-enzymatic targets, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics.

To confirm that the engagement of the target in cells is responsible for the observed phenotype, the target protein can be depleted using siRNA or knocked out using CRISPR. If the depletion or knockout of the target protein phenocopies the effect of 5-(p-Tolyl)picolinic acid, or if it renders the cells resistant to the compound, this provides strong evidence for a functional link.

If the putative target is part of a known signaling pathway, the effect of 5-(p-Tolyl)picolinic acid on downstream events can be investigated. Reporter gene assays are a powerful tool for this purpose.[9][10][11] For example, if the target is a transcription factor, a reporter construct containing its DNA binding element upstream of a luciferase or fluorescent protein gene can be used to measure its activation or repression by the compound.

Workflow for a Reporter Gene Assay:

Caption: A streamlined workflow for a reporter gene assay.

Comparative Analysis with Alternative Modulators

Once the target of 5-(p-Tolyl)picolinic acid is validated (let's hypothetically call it "Target X"), a comparative analysis with known modulators of Target X can be performed. This provides a benchmark for the potency, selectivity, and cellular efficacy of 5-(p-Tolyl)picolinic acid.

Hypothetical Comparative Data for "Target X" Modulators:

CompoundTarget Binding Affinity (Kd)In Vitro IC50 (Enzyme Assay)Cellular EC50 (Phenotypic Assay)Kinome Selectivity Score (S10 at 1µM)
5-(p-Tolyl)picolinic acid To be determinedTo be determinedTo be determinedTo be determined
Known Inhibitor A 50 nM100 nM500 nM0.85
Known Inhibitor B 10 nM25 nM150 nM0.95

This comparative data is essential for understanding the therapeutic potential of 5-(p-Tolyl)picolinic acid and for guiding future lead optimization efforts. For instance, kinobeads profiling can be a powerful chemical proteomics approach to assess the selectivity of kinase inhibitors.[12][13]

Conclusion

The target validation of a novel compound like 5-(p-Tolyl)picolinic acid is a multifaceted process that requires a combination of orthogonal experimental approaches. By systematically characterizing its phenotypic effects, employing a range of target deconvolution strategies, and rigorously validating the identified targets, researchers can build a strong foundation for understanding its mechanism of action and advancing it through the drug discovery pipeline. This guide provides a strategic framework for navigating this complex but rewarding journey.

References

  • Schmetterer, K. G., & Neunkirchner, A. (2015). The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation. Journal of Leukocyte Biology, 98(5), 849-860. [Link]

  • Das, S., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(8), 101127. [Link]

  • Al-Ostath, A., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 643-653. [Link]

  • Kryuchkov, F. A., et al. (2020). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. RSC Advances, 10(49), 29363-29375. [Link]

  • Banoğlu, E., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 506-516. [Link]

  • Zhang, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Medicinal Chemistry, 66(20), 13836-13861. [Link]

  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1419. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. Retrieved from [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 622(7983), 613-621. [Link]

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

  • Pensoft Publishers. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 643-653. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

  • Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1275-1284. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • BMG LABTECH. (2024). Gene reporter assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Signaling Reporter Assays. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Duncan, J. S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1545-1554. [Link]

  • Adachi, J., & Tomonaga, T. (2020). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Journal of Pharmaceutical and Biomedical Analysis, 185, 113222. [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • Nuvisan. (n.d.). Target identification, validation and deconvolution. Retrieved from [Link]

  • Utrecht University. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]

  • Taylor & Francis. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Wikipedia. (n.d.). Reporter gene. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Reporter Genes: Types and Assay Application. Retrieved from [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • ACS Publications. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Preclinical Evaluation of Picolinic Acid Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the current landscape of 5-(p-Tolyl)picolinic acid derivatives and related picolinic acid compounds as potential therapeutic agents. In the spirit of scientific integrity, it must be noted that while the broader class of picolinic acid derivatives has shown considerable promise in preclinical in vitro studies, publicly available in vivo efficacy data for 5-(p-Tolyl)picolinic acid derivatives remains limited. This guide, therefore, synthesizes the existing in vitro data for these and structurally similar compounds, contextualizes it with in vivo data on the parent compound, picolinic acid, and provides detailed, field-proven methodologies for the design and execution of future in vivo efficacy studies. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for advancing this promising class of molecules toward clinical translation.

The Therapeutic Potential of Picolinic Acid and Its Analogs

Picolinic acid, an endogenous metabolite of L-tryptophan, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These compounds have been investigated for a range of therapeutic applications, including roles as anticancer, anti-inflammatory, and antiviral agents.[1][2] The pyridine carboxylic acid scaffold serves as a versatile backbone for the development of novel therapeutics, with numerous derivatives showing promise in preclinical research.[1] In the context of oncology, picolinic acid derivatives have demonstrated considerable antitumor and anti-angiogenic effects in various studies.[3]

In Vitro Efficacy of Picolinic Acid Derivatives: A Comparative Analysis

While in vivo data for 5-(p-Tolyl)picolinic acid derivatives is not yet widely published, in vitro studies on closely related compounds provide valuable insights into their potential anticancer activity and mechanisms of action.

A Novel Picolinic Acid Derivative ("Compound 5")

Recent research has highlighted a novel picolinic acid derivative, referred to as "Compound 5," which has demonstrated selective cytotoxicity against human non-small cell lung cancer (NSCLC) cells (A549).[3][4]

Key Findings:

  • Selective Cytotoxicity: Compound 5 exhibited an IC50 of 99.93 µM in A549 lung cancer cells, while showing no significant toxicity towards MCF-7 breast cancer cells or normal cell lines.[3][4]

  • Mechanism of Action: The anticancer effect of Compound 5 is attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[3][4] This was evidenced by the activation of caspases 3, 4, and 9, and an increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[3]

5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic Acid Amides

Although not a direct picolinic acid derivative, this class of compounds shares the 5-(p-tolyl) moiety and has been evaluated for its antiproliferative effects. A notable example, "Compound 4j," has shown potent activity against a panel of human cancer cell lines.[5]

Key Findings:

  • Broad Antiproliferative Activity: Compound 4j displayed significant cytotoxicity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) carcinoma cell lines with IC50 values of 1.6 µM, 3.3 µM, and 1.1 µM, respectively.[5]

  • Mechanism of Action: The primary mechanism of action for this compound series is the induction of apoptotic cell death, as indicated by cell cycle arrest at the SubG1/G1 phase.[5]

Table 1: Comparative In Vitro Efficacy of Picolinic Acid-Related Derivatives

CompoundDerivative ClassCancer Cell LineIC50Mechanism of ActionReference
Compound 5 Picolinic Acid DerivativeA549 (Lung)99.93 µMER Stress-Mediated Apoptosis[3][4]
Compound 4j Pyrazole-3-Carboxylic AcidHuh7 (Liver)1.6 µMApoptosis, Cell Cycle Arrest[5]
MCF7 (Breast)3.3 µM[5]
HCT116 (Colon)1.1 µM[5]

In Vivo Efficacy of the Parent Compound: Picolinic Acid

To bridge the gap between in vitro findings and potential clinical application, it is instructive to examine the in vivo performance of the parent compound, picolinic acid. Studies have demonstrated its ability to activate macrophages and exert antiproliferative effects in a murine lymphoma model.[6] This provides a foundational proof-of-concept for the potential in vivo efficacy of its more potent derivatives.

In a study using a mouse model inoculated with MBL-2 lymphoma cells, treatment with picolinic acid (100 mg/kg) in conjunction with activated macrophages led to a significant increase in the lifespan of the animals.[6]

Proposed Signaling Pathway for Picolinic Acid Derivative-Induced Apoptosis

Based on the available in vitro data, a proposed signaling pathway for the anticancer effects of certain picolinic acid derivatives involves the induction of ER stress leading to apoptosis.

ER_Stress_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Picolinic_Acid_Derivative Picolinic Acid Derivative ER Endoplasmic Reticulum (ER) Picolinic_Acid_Derivative->ER Induces ER Stress Cell_Membrane UPR Unfolded Protein Response (UPR) ER->UPR Activates eIF2a p-eIF2α UPR->eIF2a Caspase4 Caspase-4 UPR->Caspase4 Caspase9 Caspase-9 Caspase4->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed ER stress-mediated apoptosis pathway induced by a picolinic acid derivative.

Experimental Protocols for In Vivo Efficacy Studies

The following is a detailed, step-by-step methodology for a standard xenograft model to evaluate the in vivo anticancer efficacy of a novel 5-(p-Tolyl)picolinic acid derivative. This protocol is designed to be a self-validating system, incorporating key quality control and ethical considerations.

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice are immunocompromised, allowing for the growth of human tumor xenografts.

  • Cell Line: A549 human non-small cell lung carcinoma cells, based on the promising in vitro data for related compounds.

Tumor Implantation and Growth Monitoring
  • Cell Culture: Culture A549 cells in appropriate media until they reach 80-90% confluency.

  • Cell Harvest and Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL. Matrigel is used to support initial tumor formation.

  • Subcutaneous Injection: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

Treatment Regimen
  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing Preparation: Prepare the 5-(p-Tolyl)picolinic acid derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The dose levels should be determined from prior maximum tolerated dose (MTD) studies.

  • Administration: Administer the compound and vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Monitoring: Record body weights and observe for any signs of toxicity throughout the study.

Efficacy Endpoints
  • Primary Endpoint: Tumor growth inhibition (TGI). This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

  • Secondary Endpoints:

    • Body weight changes to assess toxicity.

    • Survival analysis if the study is continued until a humane endpoint is reached.

    • Tumor tissue collection at the end of the study for pharmacodynamic (PD) marker analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).

Xenograft_Workflow Cell_Culture 1. A549 Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection 3. Subcutaneous Injection in Nude Mice Cell_Harvest->Injection Tumor_Growth 4. Tumor Growth Monitoring Injection->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 8. Endpoint Analysis (TGI, PD) Monitoring->Endpoint

Caption: Standard workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

The available preclinical data, primarily from in vitro studies, suggests that 5-(p-Tolyl)picolinic acid derivatives and related compounds represent a promising avenue for the development of novel anticancer agents. The parent compound, picolinic acid, has demonstrated in vivo antiproliferative activity, providing a solid rationale for advancing its derivatives. The next critical step is to conduct well-designed in vivo efficacy studies, such as the xenograft model detailed in this guide, to validate the in vitro findings and establish a clear path toward clinical investigation. Future research should also focus on elucidating the detailed mechanisms of action, identifying predictive biomarkers, and exploring combination therapies to maximize the therapeutic potential of this exciting class of compounds.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC. [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. [Link]

  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [Link]

  • Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. PubMed. [Link]

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. [Link]

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pensoft Publishers. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

  • Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell. [Link]

  • (PDF) A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. ResearchGate. [Link]

  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment. MDPI. [Link]

  • (PDF) Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study. ResearchGate. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI. [Link]

  • Control of growth by picolinic acid: differential response of normal and transformed cells. PubMed. [Link]

  • Mode of action of the 5-butyl-2-pyridine carboxylic acid on viability,... ResearchGate. [Link]

  • Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies. MDPI. [Link]

  • The Physiological Action of Picolinic Acid in the Human Brain. PMC. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-(p-Tolyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug development, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. A molecule that engages its intended target with high affinity is promising, but its true therapeutic potential is only realized when it simultaneously avoids interactions with a myriad of other biological macromolecules. Unintended interactions, or off-target effects, are a primary driver of adverse drug reactions and a significant cause of late-stage clinical failures. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel therapeutic candidate, 5-(p-Tolyl)picolinic acid, offering a comparative analysis of state-of-the-art methodologies and the rationale behind their application. As researchers and drug development professionals, a deep understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in translating a promising molecule into a safe and effective medicine.

Introduction to 5-(p-Tolyl)picolinic Acid and the Rationale for Cross-Reactivity Studies

5-(p-Tolyl)picolinic acid belongs to the picolinic acid class of compounds, derivatives of which have shown a range of biological activities, including anticancer properties.[1][2] The successful development of such a candidate hinges on a thorough characterization of its molecular interactions within the cellular milieu. The central objective of a cross-reactivity study is to build a comprehensive "selectivity profile" that delineates the compound's binding affinities across a wide range of on- and off-targets. This profile is instrumental in predicting potential toxicities, understanding the mechanism of action, and de-risking the progression of the candidate into preclinical and clinical development.[3]

A well-defined selectivity profile allows us to:

  • Anticipate and mitigate potential adverse effects: By identifying off-targets early, we can predict potential side effects and either modify the compound to improve selectivity or establish monitoring strategies in clinical trials.

  • Elucidate the true mechanism of action: A highly selective compound provides greater confidence that the observed phenotype is a direct result of modulating the intended target.

  • Guide lead optimization: Understanding the structural basis of both on- and off-target interactions enables medicinal chemists to rationally design next-generation molecules with improved selectivity.

This guide will compare and contrast several orthogonal, industry-standard techniques for building a robust cross-reactivity profile for 5-(p-Tolyl)picolinic acid. We will delve into the "why" behind each experimental choice, providing not just protocols, but a strategic roadmap for comprehensive selectivity assessment.

A Comparative Analysis of Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of cross-reactivity. No single method can provide a complete picture of a compound's interaction profile. Here, we compare biochemical, cell-based, and proteome-wide screening methodologies.

Biochemical Assays: Broad-Spectrum Kinase Profiling

Given that protein kinases are a large and structurally related family of enzymes, and frequent off-targets for small molecules, a broad kinase screen is a prudent first step.

Featured Technology: KiNativ™

The KiNativ™ platform is a powerful chemical proteomics tool for assessing kinase inhibitor selectivity directly in a complex biological sample, such as a cell lysate.[4][5][6] It utilizes biotin-labeled ATP or ADP probes that covalently modify a conserved lysine residue in the ATP-binding site of active kinases.[4][7] By competing with these probes, a test compound's ability to bind to and inhibit a large panel of kinases can be quantified using mass spectrometry.[4][8]

Causality Behind the Choice: The ATP-binding pocket is highly conserved across the kinome, making it a common site for off-target interactions. The KiNativ™ assay provides a broad, quantitative measure of a compound's affinity for hundreds of native kinases in a single experiment, offering a clear and early indication of its kinase selectivity.[4][5]

Hypothetical Data Presentation: 5-(p-Tolyl)picolinic Acid vs. a Known Multi-Kinase Inhibitor

Kinase Target5-(p-Tolyl)picolinic Acid (% Inhibition at 1 µM)Staurosporine (% Inhibition at 1 µM)
Target Kinase X95%98%
Off-Target Kinase A10%92%
Off-Target Kinase B5%88%
Off-Target Kinase C<2%75%
... (200+ other kinases)<5%>50% for many

Interpretation: The hypothetical data above would suggest that 5-(p-Tolyl)picolinic acid is highly selective for its intended target, with minimal engagement of other kinases at a concentration of 1 µM. In contrast, Staurosporine, a known promiscuous kinase inhibitor, shows significant inhibition of numerous off-target kinases.

Cell-Based Assays: Verifying Target Engagement in a Physiological Context

While biochemical assays are excellent for broad screening, they do not always reflect a compound's behavior in a living cell, where factors like cell permeability and efflux pumps come into play. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for verifying target engagement in intact cells and tissues.[9][10][11]

Featured Technology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[12][13] In a typical CETSA® experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve to a higher temperature indicates target engagement.[9]

Causality Behind the Choice: CETSA® provides direct evidence of target binding within the complex milieu of a living cell, without the need for labels or modifications to the compound or the target.[10][13] This makes it a highly physiologically relevant assay for confirming on-target activity and can also be adapted to identify off-targets in a proteome-wide fashion (MS-CETSA).

Hypothetical Data Presentation: Thermal Shift of Target X and a Potential Off-Target

TreatmentProteinTagg (°C)ΔTagg (°C)
Vehicle (DMSO)Target X48.5-
5-(p-Tolyl)picolinic Acid (10 µM)Target X54.2+5.7
Vehicle (DMSO)Off-Target Y62.1-
5-(p-Tolyl)picolinic Acid (10 µM)Off-Target Y62.3+0.2

Interpretation: The significant positive shift in the aggregation temperature (Tagg) for Target X upon treatment with 5-(p-Tolyl)picolinic acid confirms robust target engagement in the cellular context. The negligible shift for Off-Target Y suggests a lack of meaningful interaction at the tested concentration.

Proteome-Wide Off-Target Screening: Uncovering the Unexpected

To identify unanticipated off-target interactions, broader, unbiased screening approaches are necessary. Cell microarray technologies provide a powerful platform for this purpose.

Featured Technology: Retrogenix® Cell Microarray

This technology screens a test compound against a vast library of human plasma membrane and secreted proteins that are overexpressed in human cells.[14] Binding events are detected, and hits are validated, providing a comprehensive overview of potential cell-surface off-targets. This is particularly crucial for identifying interactions that could lead to immunological or other systemic side effects.

Causality Behind the Choice: Toxicity due to off-target binding is a major cause of drug development failure.[14][15] A broad screen against a library of cell-surface and secreted proteins can preemptively identify interactions that might not be predicted based on the compound's structure or intended target class. This method has a low false-positive rate and the identified interactions are often biologically relevant.[14]

Hypothetical Data Presentation: Summary of Off-Target Screening

CompoundNumber of Proteins ScreenedConfirmed Off-TargetsNotes
5-(p-Tolyl)picolinic Acid>6,5001Weak interaction with a non-critical receptor.
Comparator Compound Z>6,5008Strong binding to several ion channels and GPCRs.

Interpretation: This hypothetical outcome would significantly de-risk the development of 5-(p-Tolyl)picolinic acid, suggesting a clean profile with respect to cell-surface protein interactions. Conversely, Comparator Compound Z would be flagged for a high potential for off-target mediated toxicity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described above.

Protocol: KiNativ™ Kinase Profiling

Objective: To quantitatively assess the inhibition of a broad panel of kinases by 5-(p-Tolyl)picolinic acid in a cell lysate.

Methodology:

  • Lysate Preparation: Culture a relevant human cell line (e.g., HEK293T) to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the clarified lysate using a BCA assay.

  • Compound Incubation: Aliquot the cell lysate. Treat the aliquots with a range of concentrations of 5-(p-Tolyl)picolinic acid or a vehicle control (e.g., DMSO). It is crucial to include a positive control inhibitor (e.g., Staurosporine) to validate the assay performance. Incubate for 1 hour at room temperature to allow the compound to bind to its targets.

  • Probe Labeling: Add the biotinylated ATP/ADP acyl-phosphate probe to each lysate sample. Incubate for a specified time (e.g., 30 minutes) to allow the probe to covalently label the active sites of kinases that are not occupied by the test compound.

  • Protein Digestion: Denature the proteins and reduce and alkylate the cysteine residues. Digest the proteins into peptides using trypsin.

  • Peptide Enrichment: Use streptavidin-coated beads to enrich for the biotin-labeled peptides (i.e., the active sites of the kinases).

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify the peptides (and thus the kinases) and quantify their relative abundance in the compound-treated versus vehicle-treated samples.

  • Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the signal from the compound-treated sample to the vehicle-treated sample. The results are typically visualized as a dendrogram or a selectivity score.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the engagement of a specific target protein by 5-(p-Tolyl)picolinic acid in intact cells.

Methodology:

  • Cell Treatment: Plate cells in a multi-well format and allow them to adhere. Treat the cells with 5-(p-Tolyl)picolinic acid at the desired concentration or with a vehicle control (DMSO). Incubate under normal cell culture conditions for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Thermal Challenge: Seal the plate and heat the cells to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for a short duration (e.g., 3 minutes) using a PCR cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaLISA®).

  • Data Analysis: For each temperature point, normalize the amount of soluble protein to the unheated control. Plot the percentage of soluble protein as a function of temperature to generate melting curves. Determine the Tagg for the vehicle and compound-treated samples. The difference in Tagg (ΔTagg) represents the thermal stabilization induced by the compound.

Visualization of Workflows and Concepts

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Cellular Validation cluster_2 Comprehensive Safety Assessment A 5-(p-Tolyl)picolinic Acid B Biochemical Profiling (e.g., KiNativ™) A->B Broad Panel Screen C Target Engagement (e.g., CETSA®) B->C Confirm in-cell binding D Phenotypic Assays C->D Correlate binding to function E Proteome-Wide Off-Target Screen (e.g., Cell Microarray) C->E Identify unexpected interactions F Selectivity Profile D->F E->F

KiNativ_Mechanism cluster_0 Vehicle Control cluster_1 Compound Treatment Kinase_A {Kinase | ATP Site} Labeled_Kinase_A {Labeled Kinase | Biotin} Kinase_A->Labeled_Kinase_A Covalent Labeling Probe_A ATP-Biotin Probe Probe_A->Kinase_A:p MS Signal High MS Signal High Labeled_Kinase_A->MS Signal High Kinase_B {Kinase | ATP Site} Inhibited_Kinase {Inhibited Kinase | Inhibitor} Kinase_B->Inhibited_Kinase Binding Inhibitor 5-(p-Tolyl)picolinic Acid Inhibitor->Kinase_B:p Probe_B ATP-Biotin Probe Probe_B->Inhibited_Kinase Binding Blocked MS Signal Low MS Signal Low Inhibited_Kinase->MS Signal Low

CETSA_Principle cluster_0 No Ligand cluster_1 Ligand Bound P_unbound Target Protein Heat_A Heat (Tagg) P_unbound->Heat_A P_denatured Denatured/Aggregated Protein Heat_A->P_denatured P_bound Target-Ligand Complex Heat_B Heat (Tagg + ΔT) P_bound->Heat_B P_stable Stable Protein Heat_B->P_stable

Conclusion and Strategic Outlook

The comprehensive assessment of cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. For a promising molecule like 5-(p-Tolyl)picolinic acid, a tiered and orthogonal approach is paramount. Beginning with broad, biochemical screens like KiNativ™ provides an early and expansive view of potential liabilities within a major target class. Subsequent validation with cell-based target engagement assays such as CETSA® confirms that the compound reaches and binds its intended target in a more physiologically relevant environment. Finally, unbiased, proteome-wide screens for off-target binding provide a crucial safety net, identifying unanticipated interactions that could derail a program.

By integrating the data from these diverse methodologies, researchers can build a high-confidence selectivity profile. This profile not only supports the progression of a lead candidate but also provides invaluable insights for future optimization efforts. For 5-(p-Tolyl)picolinic acid, a favorable outcome from these studies—characterized by high on-target potency and minimal off-target engagement—would provide a strong rationale for its advancement into in vivo efficacy and safety studies, bringing it one step closer to its potential as a novel therapeutic.

References

  • Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. PubMed. Available at: [Link].

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Available at: [Link].

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link].

  • Small molecule selectivity and specificity profiling using functional protein microarrays. Nature Chemical Biology. Available at: [Link].

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link].

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH. Available at: [Link].

  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. Available at: [Link].

  • Oxysterol-binding Protein (OSBP)-related Protein 4 (ORP4) Is Essential for Cell Proliferation and Survival. PMC - NIH. Available at: [Link].

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link].

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. Available at: [Link].

  • Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models. ACS Publications. Available at: [Link].

  • The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available at: [Link].

  • Process for synthesis of picolinamides. Google Patents.
  • The PF-06446846–induced stall site is revealed by ribosome... ResearchGate. Available at: [Link].

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link].

  • picolinic acid hydrochloride. Organic Syntheses Procedure. Available at: [Link].

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link].

  • Structure-Activity Relationships of Ligand Binding to Oxysterol-Binding Protein (OSBP) and OSBP-Related Protein 4 (ORP4). PMC - PubMed Central. Available at: [Link].

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link].

  • Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates. Current Protocols in Chemical Biology. Available at: [Link].

  • Off-Target Profiling. Creative Biolabs. Available at: [Link].

  • Assessing the Potential Risk of Cross-Reactivity Between Anti-Bococizumab Antibodies and Other Anti-PCSK9 Monoclonal Antibodies. PubMed. Available at: [Link].

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. Available at: [Link].

  • KiNativ data. HMS LINCS Project. Available at: [Link].

  • Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models. NIH. Available at: [Link].

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Ardena. Available at: [Link].

  • CETSA. Karolinska Institutet. Available at: [Link].

  • Target-Directed Approaches for Screening Small Molecules against RNA Targets. PMC. Available at: [Link].

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available at: [Link].

  • Small Molecule Targeting of Oxysterol-Binding Protein (OSBP)-Related Protein 4 and OSBP Inhibits Ovarian Cancer Cell Proliferation in Monolayer and Spheroid Cell Models. ACS Publications. Available at: [Link].

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link].

  • Selective stalling of human translation through small-molecule engagement of the ribosome nascent chain. PubMed. Available at: [Link].

  • Hammick reaction. Wikipedia. Available at: [Link].

  • A compound that directly and selectively stalls PCSK9 translation. ResearchGate. Available at: [Link].

Sources

A Comparative Guide to the Binding Affinity of 5-Substituted Picolinic Acids as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the binding affinities of various 5-substituted picolinic acid derivatives, offering valuable insights for researchers, medicinal chemists, and drug development professionals. By examining experimental data, we will explore the structure-activity relationships (SAR) that govern their inhibitory potential against a key biological target.

Introduction: The Versatility of the Picolinic Acid Scaffold

Picolinic acid, a pyridine-2-carboxylic acid, is a versatile scaffold in medicinal chemistry. Its inherent ability to chelate metal ions has made it a valuable pharmacophore in the design of inhibitors for metalloenzymes.[1] Furthermore, the pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of physicochemical properties and target-specific interactions. The 5-position, in particular, has emerged as a critical site for modification to enhance binding affinity and selectivity. This guide will focus on a series of 5-substituted picolinic acids designed as inhibitors of the Botulinum Neurotoxin A Light Chain (BoNT/A LC), a zinc-dependent metalloprotease.[2]

Understanding Binding Affinity: The Key to Potency

In drug discovery, binding affinity is a measure of the strength of the interaction between a ligand (in this case, a 5-substituted picolinic acid) and its biological target. It is a critical determinant of a drug's potency. A higher binding affinity means that a lower concentration of the compound is required to elicit a biological response. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

Comparative Analysis of 5-Substituted Picolinic Acids as BoNT/A LC Inhibitors

A study by Bremer et al. provides a systematic investigation into the structure-activity relationship of 5-substituted picolinic acids as inhibitors of BoNT/A LC.[2] The following table summarizes the inhibitory activities (IC50 values) of a selection of these compounds, highlighting the impact of different substituents at the 5-position.

Compound ID5-SubstituentIC50 (µM)
1 Phenyl>100
2 4-Chlorophenyl54
3 4-Methoxyphenyl87
4 4-(Trifluoromethyl)phenyl32
5 Thiophen-2-yl78
6 1-Butyl-1H-indol-2-yl12
7 (CBIP) 1-Butyl-4-chloro-1H-indol-2-yl8

Data sourced from Bremer et al.[2]

Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship for the 5-substituted picolinic acids.

  • Aromatic Substitution: The introduction of a simple phenyl group at the 5-position (Compound 1) resulted in a weak inhibitor. However, substitution on this phenyl ring significantly impacted potency. An electron-withdrawing group like a chloro (Compound 2) or trifluoromethyl (Compound 4) group enhanced activity compared to an electron-donating methoxy group (Compound 3). This suggests that electronic effects play a role in the interaction with the target.

  • Heterocyclic Scaffolds: Replacing the phenyl ring with a thiophene ring (Compound 5) did not lead to a substantial improvement in potency.

  • Extended Heterocyclic Systems: A significant increase in potency was observed with the introduction of a more complex, extended heterocyclic system. The 1-butyl-1H-indol-2-yl substituent (Compound 6) resulted in a nearly 7-fold improvement in IC50 compared to the 4-methoxyphenyl analog. This indicates that the indole scaffold likely engages in additional favorable interactions within the binding pocket.

  • Halogenation of the Indole Ring: The most potent compound in this series, CBIP (Compound 7), features a chloro-substituted indole ring. The addition of the chlorine atom at the 4-position of the indole moiety further enhanced the inhibitory activity, suggesting a specific and favorable interaction in that region of the binding site.

The following diagram illustrates the general structure of the 5-substituted picolinic acids and highlights the key substitution points influencing binding affinity.

SAR_Picolinic_Acids cluster_0 Picolinic Acid Core Picolinic_Acid Picolinic_Acid Phenyl Phenyl Picolinic_Acid->Phenyl Basic Scaffold Substituted_Phenyl Substituted Phenyl (e.g., -Cl, -CF3) Picolinic_Acid->Substituted_Phenyl Improved Affinity Indole Indole Derivatives Picolinic_Acid->Indole Significant Enhancement

Caption: Structure-Activity Relationship of 5-Substituted Picolinic Acids.

Experimental Methodology: Determining Inhibitory Potency

The IC50 values presented were determined using a fluorescence-based enzymatic assay. This section outlines the general principles and a typical workflow for such an experiment.

Principle: The assay measures the cleavage of a fluorogenic substrate by the BoNT/A LC. In the intact substrate, the fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is released, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a reduction in the fluorescence signal.

Experimental Workflow:

  • Reagent Preparation:

    • Prepare a stock solution of the BoNT/A LC enzyme in an appropriate buffer.

    • Prepare stock solutions of the 5-substituted picolinic acid inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the fluorogenic substrate.

  • Assay Setup:

    • In a microplate, add the assay buffer.

    • Add serial dilutions of the inhibitor compounds to the wells.

    • Add the BoNT/A LC enzyme to all wells (except for the negative control).

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Add the fluorogenic substrate to all wells to start the enzymatic reaction.

    • Measure the fluorescence intensity at regular intervals using a plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

The following diagram illustrates the experimental workflow for determining the IC50 of the 5-substituted picolinic acid inhibitors.

Experimental_Workflow cluster_workflow IC50 Determination Workflow A Reagent Preparation (Enzyme, Inhibitors, Substrate) B Assay Plate Setup (Buffer, Inhibitor Dilutions) A->B C Enzyme Addition & Pre-incubation B->C D Substrate Addition (Reaction Initiation) C->D E Fluorescence Measurement (Kinetic or Endpoint) D->E F Data Analysis (Dose-Response Curve Fitting) E->F G IC50 Value Determination F->G

Caption: Experimental Workflow for IC50 Determination.

Conclusion and Future Directions

The comparative analysis of 5-substituted picolinic acids demonstrates the critical role of the 5-position in modulating binding affinity. The introduction of larger, appropriately substituted heterocyclic systems, such as the 4-chloro-1-butyl-indole moiety, can lead to a significant enhancement in inhibitory potency against BoNT/A LC. These findings provide a clear roadmap for the rational design of more potent inhibitors. Future studies could explore a wider range of substitutions on the indole ring and investigate the use of bioisosteric replacements for the picolinic acid core to further optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds.

References

  • Bremer, P. T., Xue, S., & Janda, K. D. (2016). Picolinic acids as β-exosite inhibitors of botulinum neurotoxin A light chain. Chemical Communications, 52(84), 12454-12457. [Link]

  • UCHEM. (2025, August 26). Picolinic Acid (CAS: 98-98-6) - A Versatile Compound for Research and Industry. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(p-Tolyl)picolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-(p-Tolyl)picolinic Acid

This guide provides essential safety protocols and operational directives for the handling of 5-(p-Tolyl)picolinic acid. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following procedures are grounded in established safety principles and an analysis of the compound's structural components.

Hazard Analysis: A Proactive Approach to Safety

While a comprehensive toxicological profile for 5-(p-Tolyl)picolinic acid is not fully established, a conservative safety approach is mandated by analyzing its constituent chemical moieties: a picolinic acid core and a tolyl group.

  • Picolinic Acid Moiety: Safety Data Sheets (SDS) for the parent compound, picolinic acid, consistently classify it as harmful if swallowed and, most critically, as causing serious eye damage .[1][2] Some classifications also note it as a skin and respiratory irritant.[3] The acidic nature of the carboxylic group and the nitrogen atom in the pyridine ring contribute to its reactivity and potential biological effects.

  • Tolyl Group Moiety: The related compound, p-Toluic acid, is classified as a substance that causes serious eye irritation .[4] Aromatic hydrocarbons, in general, warrant careful handling to avoid inhalation and skin contact.

Hazard Identification Summary
Hazard ClassificationGHS PictogramDescriptionPrimary Precaution
Serious Eye Damage [1][2]CorrosionCauses irreversible eye damage upon contact.Mandatory eye protection with a full seal.
Acute Oral Toxicity [1][2]Exclamation MarkHarmful if ingested.Do not eat, drink, or smoke in the work area.[2]
Skin Irritation (Potential) [3]Exclamation MarkMay cause skin irritation upon contact.Wear appropriate chemical-resistant gloves and a lab coat.
Respiratory Irritation (Potential) [3]Exclamation MarkInhalation of dust may irritate the respiratory tract.Handle in a well-ventilated area or with local exhaust ventilation.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential to prevent exposure. The selection of specific equipment is directly dictated by the hazards identified above.

Mandatory PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Chemical safety goggles with a full seal are mandatory at all times. Standard safety glasses do not offer sufficient protection against the fine dust or potential splashes that can cause serious eye damage.

    • Causality: The "Causes serious eye damage" classification is a Category 1 hazard, implying a risk of irreversible damage.[1] Goggles provide a 360-degree seal around the eyes, which is critical to prevent particulate entry.

    • Enhanced Precaution: When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Hand Protection:

    • Requirement: Nitrile gloves are the recommended minimum for handling 5-(p-Tolyl)picolinic acid in solid form or in solution with common laboratory solvents. Always double-glove if handling for extended periods or when working with larger quantities.

    • Causality & Glove Selection: Nitrile offers good protection against a range of chemicals, including many acids and aliphatic hydrocarbons.[5][6] While data for this specific compound is unavailable, nitrile provides a robust barrier for incidental contact. For prolonged or immersive contact, consider heavier-duty gloves like Butyl rubber, which offers excellent protection against acids.[5] Always check gloves for integrity before use.

    • Important Note: Disposable nitrile gloves are intended for splash protection only and should be changed immediately upon contact with the chemical.[7]

  • Body Protection:

    • Requirement: A clean, buttoned laboratory coat must be worn to protect the skin and personal clothing.

    • Causality: This prevents accidental skin contact from spills or dust. Contaminated clothing should be removed immediately and laundered before reuse.[2]

  • Respiratory Protection:

    • Requirement: When handling the solid compound outside of a certified chemical fume hood or ventilated enclosure (e.g., weighing), a NIOSH-approved N95 respirator is required.

    • Causality: Fine powders can easily become airborne and be inhaled, leading to potential respiratory tract irritation.[3] The N95 filter will effectively capture these fine particulates. Ensure proper fit-testing for the selected respirator.

Operational and Disposal Plans

Proper procedure does not end with the experiment. Safe handling includes meticulous operational steps and a clear disposal pathway.

PPE Workflow: A Step-by-Step Guide

A disciplined approach to donning and doffing PPE is critical to prevent cross-contamination.

Diagram: PPE Donning and Doffing Workflow A logical sequence to minimize contamination risk.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (If required) d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves (Outer pair if double-gloved) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. Respirator f3->f4 f5 5. Gloves (Inner) f4->f5 f6 6. Wash Hands f5->f6

Chemical Handling and Disposal
  • Handling:

    • Always handle 5-(p-Tolyl)picolinic acid in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Avoid creating dust when handling the solid.[4] Use a spatula to gently transfer the material.

    • Keep the container tightly closed when not in use.[1][3]

    • Ensure eyewash stations and safety showers are readily accessible.[1]

  • Disposal Plan:

    • Contaminated PPE: Used gloves, disposable lab coat sleeves, and any other contaminated disposable materials must be placed in a designated, sealed hazardous waste container. Do not mix with general laboratory trash.

    • Chemical Waste: Unused 5-(p-Tolyl)picolinic acid and any solutions containing it must be disposed of as hazardous chemical waste.[1]

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-(p-Tolyl)picolinic acid".

    • Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain. The compound should be left in its original container if possible to avoid unnecessary handling.

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If they feel unwell or have difficulty breathing, seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison control center or physician immediately.[1][2]

References

  • p-Toluic Acid Safety Data Sheet. Carl ROTH. [Link]

  • OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration. [Link]

  • Processes for the production of picolinic acid derivatives.
  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Glove Compatibility Chart. CP Lab Safety. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Glove Selection Guide. University of Arizona, Research Laboratory & Safety Services. [Link]

  • Method Chemicals Disposal. Oregon State University Seafood Research & Education Center. [Link]

  • Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.